Hsd17B13-IN-17
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C20H16ClFN2O3S |
|---|---|
Molecular Weight |
418.9 g/mol |
IUPAC Name |
3-[(3-chloro-4-hydroxybenzoyl)amino]-N-[2-(2-fluorophenyl)ethyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C20H16ClFN2O3S/c21-14-11-13(5-6-17(14)25)19(26)24-16-8-10-28-18(16)20(27)23-9-7-12-3-1-2-4-15(12)22/h1-6,8,10-11,25H,7,9H2,(H,23,27)(H,24,26) |
InChI Key |
RPRXCKYWWGUQGM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CCNC(=O)C2=C(C=CS2)NC(=O)C3=CC(=C(C=C3)O)Cl)F |
Origin of Product |
United States |
Foundational & Exploratory
Hsd17B13 Inhibition: A Deep Dive into the Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme primarily expressed in hepatocytes, has emerged as a significant therapeutic target for chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). Genetic studies have compellingly demonstrated that loss-of-function variants in the HSD17B13 gene are protective against the progression of liver disease, sparking fervent interest in the development of small molecule inhibitors to replicate this therapeutic effect. This technical guide delineates the core mechanism of action of HSD17B13 inhibitors, supported by preclinical data from notable compounds in development. While specific public information on a compound designated "Hsd17B13-IN-17" is not available, this document will focus on the well-established principles of Hsd17B13 inhibition, using data from representative molecules to illustrate the quantitative aspects and experimental methodologies.
The Role of HSD17B13 in Liver Pathophysiology
HSD17B13 is a member of the short-chain dehydrogenase/reductase (SDR) superfamily, predominantly localized to the surface of lipid droplets within liver cells.[1] Its expression is notably upregulated in the livers of patients with NAFLD.[1] The enzyme is implicated in hepatic lipid metabolism, and while its precise physiological substrates are an area of active investigation, it is known to possess retinol dehydrogenase activity, converting retinol to retinaldehyde.[2] The enzymatic activity of HSD17B13 is thought to contribute to hepatic cell injury, inflammation, and fibrosis in the context of metabolic stressors like obesity and alcoholism.[3]
Genetic evidence has been a primary driver for targeting HSD17B13. Loss-of-function mutations, such as the rs72613567 variant, result in a truncated, inactive protein and are associated with a reduced risk of developing NASH, cirrhosis, and hepatocellular carcinoma.[4] This genetic validation provides a strong rationale for the therapeutic inhibition of HSD17B13.
Core Mechanism of Action of Hsd17B13 Inhibitors
The principal mechanism of action for Hsd17B13 inhibitors is the direct and competitive or non-competitive binding to the enzyme's active site. This occupation of the substrate-binding pocket or an allosteric site prevents the catalytic conversion of its endogenous substrates. By blocking the enzymatic function of HSD17B13, these inhibitors aim to mitigate the downstream pathological consequences, including:
-
Modulation of Lipid Metabolism: As a lipid droplet-associated protein, HSD17B13 influences lipid dynamics within hepatocytes. Its inhibition is hypothesized to alter lipid droplet morphology and metabolism, potentially reducing lipotoxicity.
-
Reduction of Inflammation and Fibrosis: The metabolic products of HSD17B13 activity are believed to contribute to liver injury and inflammation. By inhibiting the enzyme, these compounds are expected to decrease the production of pro-inflammatory mediators, thereby reducing hepatic inflammation and the subsequent progression to fibrosis.
Quantitative Data for Representative Hsd17B13 Inhibitors
While specific data for "this compound" is not publicly available, the following tables summarize preclinical data for other well-characterized Hsd17B13 inhibitors to provide a comparative overview of their potency and selectivity.
Table 1: In Vitro Potency of Hsd17B13 Inhibitors
| Compound | Target | IC50 (nM) | Assay Type |
| BI-3231 | Human HSD17B13 | 1 | Enzymatic Assay |
| BI-3231 | Mouse HSD17B13 | 13 | Enzymatic Assay |
| INI-822 | HSD17B13 | Not specified | Phase I Clinical Trial Initiated |
| Unnamed Compound | His-tagged HSD17B13 | ≤ 100 | LC/MS-based estrone detection |
Data sourced from multiple preclinical and company announcements.
Table 2: Selectivity Profile of BI-3231
| Off-Target | Selectivity Fold vs. hHSD17B13 |
| HSD17B11 | >10,000 |
This high selectivity is crucial to minimize off-target effects, as HSD17B11 is a closely related enzyme.
Experimental Protocols
A thorough preclinical evaluation of Hsd17B13 inhibitors involves a series of in vitro and in vivo experiments to determine their potency, selectivity, and efficacy.
In Vitro Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against purified HSD17B13.
General Procedure:
-
Reagents: Recombinant human HSD17B13, substrate (e.g., estradiol), cofactor (NAD+), test compound, and assay buffer.
-
Assay Setup: The assay is typically conducted in a 384-well plate format.
-
Compound Preparation: A serial dilution of the test compound is prepared in DMSO.
-
Reaction Initiation: The reaction is initiated by adding the substrate and cofactor to wells containing the enzyme and varying concentrations of the inhibitor.
-
Incubation: The reaction mixture is incubated at a controlled temperature for a specific duration.
-
Detection: The formation of the product (e.g., estrone from estradiol) is measured, often using LC/MS-based detection.
-
Data Analysis: The IC50 value is calculated by fitting the dose-response curve to the data.
Cellular Assay for Lipid Accumulation
Objective: To assess the effect of the inhibitor on lipid accumulation in a cellular model of steatosis.
General Procedure:
-
Cell Culture: A relevant hepatocyte cell line (e.g., HepG2 or Huh7) is cultured.
-
Compound Treatment: Cells are treated with various concentrations of the Hsd17B13 inhibitor.
-
Lipid Loading: Lipid accumulation is induced by treating the cells with oleic acid.
-
Quantification of Lipids: Intracellular triglyceride levels are measured using a commercial kit.
-
Cell Viability: A parallel assay (e.g., MTT) is performed to ensure that the observed reduction in lipid accumulation is not due to cytotoxicity.
-
Data Analysis: The EC50 value for the reduction of lipid accumulation is determined.
In Vivo Efficacy in a NAFLD/NASH Animal Model
Objective: To evaluate the therapeutic efficacy of the inhibitor in a disease-relevant animal model.
Common Models: High-fat diet (HFD)-induced NAFLD model in mice.
General Procedure:
-
Model Induction: Mice are fed a high-fat diet for a specified period to induce NAFLD/NASH.
-
Compound Administration: The test compound is administered to the animals (e.g., orally) for a defined treatment duration.
-
Endpoint Analysis: At the end of the study, various parameters are assessed, including:
-
Liver histology for steatosis, inflammation, and fibrosis.
-
Plasma levels of liver enzymes (e.g., ALT, AST).
-
Gene expression analysis of profibrotic and inflammatory markers in the liver.
-
Signaling Pathways and Visualizations
The inhibition of HSD17B13 is postulated to interrupt a pathological signaling cascade within hepatocytes.
Caption: Proposed mechanism of HSD17B13-mediated liver injury and its inhibition.
Caption: Preclinical evaluation workflow for Hsd17B13 inhibitors.
Conclusion
The inhibition of HSD17B13 represents a genetically validated and promising therapeutic strategy for the treatment of NAFLD and NASH. The core mechanism of action centers on the direct blockade of the enzyme's catalytic activity, which is anticipated to ameliorate the downstream pathological consequences of its function in the liver, namely lipotoxicity, inflammation, and fibrosis. While the clinical efficacy of HSD17B13 inhibitors is still under investigation, with compounds like INI-822 entering early-phase trials, the strong preclinical data for multiple agents in this class provide a solid foundation for their continued development. Further research will continue to elucidate the precise substrates and multifaceted roles of HSD17B13, further refining our understanding of this important therapeutic target.
References
Hsd17B13-IN-17: An In-Depth Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hsd17B13-IN-17 is a potent inhibitor of the enzyme 17β-hydroxysteroid dehydrogenase type 13 (HSD17B13). HSD17B13 is primarily expressed in the liver and has been identified as a promising therapeutic target for nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH). This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, intended to support researchers and professionals in the field of drug discovery and development.
Chemical Structure and Properties
Detailed information regarding the IUPAC name and SMILES string for this compound is not publicly available at this time. The following table summarizes the known chemical properties of this compound.
| Property | Value |
| Molecular Formula | C20H16ClFN2O4S |
| Molecular Weight | 418.87 g/mol |
A detailed breakdown of other physicochemical properties such as melting point, boiling point, solubility, and pKa is not currently available in public resources.
Biological Activity
This compound is a potent inhibitor of HSD17B13. The in vitro inhibitory activity of this compound has been characterized using different substrates.
| Substrate | IC50 |
| Estradiol | < 0.1 µM |
| Leukotriene B3 | < 1 µM |
Mechanism of Action and Signaling Pathway
HSD17B13 is understood to play a significant role in hepatic lipid metabolism. Its inhibition is a key area of investigation for the treatment of NAFLD and NASH. The precise signaling pathway by which this compound exerts its effects is a subject of ongoing research. However, a general understanding of the HSD17B13 pathway in the context of NAFLD provides a framework for its mechanism of action.
Caption: Simplified signaling pathway of HSD17B13 in NAFLD and the point of inhibition by this compound.
Experimental Protocols
Detailed experimental protocols for the synthesis and specific biological assays of this compound are not publicly available. However, a general workflow for characterizing HSD17B13 inhibitors can be described.
Caption: General experimental workflow for the evaluation of HSD17B13 inhibitors.
General In Vitro HSD17B13 Inhibition Assay
Objective: To determine the in vitro potency of this compound against HSD17B13.
Materials:
-
Recombinant human HSD17B13 enzyme
-
Substrate (e.g., Estradiol or Leukotriene B3)
-
NAD+ (cofactor)
-
Assay buffer (e.g., Tris-HCl, pH 7.4)
-
This compound
-
Detection reagent for NADH
Procedure:
-
Prepare a serial dilution of this compound.
-
In a microplate, add the HSD17B13 enzyme, assay buffer, and the test compound at various concentrations.
-
Initiate the reaction by adding the substrate and NAD+.
-
Incubate at a controlled temperature (e.g., 37°C) for a specific time.
-
Stop the reaction and measure the amount of NADH produced using a suitable detection method (e.g., fluorescence or luminescence).
-
Calculate the percent inhibition and determine the IC50 value by fitting the data to a dose-response curve.
Conclusion
This compound is a potent inhibitor of HSD17B13 and serves as a valuable tool for studying the role of this enzyme in liver diseases. While detailed chemical and experimental information is limited in the public domain, this guide provides a foundational understanding of its properties and biological context. Further research is necessary to fully elucidate its mechanism of action and therapeutic potential.
Hsd17B13-IN-17: A Technical Overview of Its Target Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid (17β) dehydrogenase 13 (HSD17B13) has emerged as a significant therapeutic target, particularly for nonalcoholic fatty liver diseases (NAFLDs) and nonalcoholic steatohepatitis (NASH). HSD17B13 is a lipid droplet-associated enzyme primarily expressed in the liver. Genetic studies have demonstrated that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression of chronic liver diseases. This has spurred the development of small molecule inhibitors aimed at mimicking this protective effect. Hsd17B13-IN-17 is a potent inhibitor of HSD17B13. This document provides a technical guide to the target selectivity profile of this compound, based on publicly available data.
Quantitative Data Summary
The inhibitory potency of this compound has been characterized against its primary target, HSD17B13, using different substrates. The half-maximal inhibitory concentration (IC50) values are summarized in the table below. A comprehensive selectivity panel for this compound against other HSD17B isoforms and off-targets is not publicly available at this time.
| Target | Substrate | IC50 (µM) |
| HSD17B13 | Estradiol | < 0.1 |
| HSD17B13 | Leukotriene B3 | < 1 |
Experimental Protocols
While the specific experimental protocol used to generate the IC50 values for this compound is not detailed in the public domain, a representative biochemical enzyme inhibition assay for HSD17B13 inhibitors is described below. This protocol is based on commonly used methods for characterizing inhibitors of this enzyme family.
Representative Biochemical Enzyme Inhibition Assay (Luminescence-Based)
Objective: To determine the in vitro potency of a test compound (e.g., this compound) against recombinant human HSD17B13.
Principle: The enzymatic activity of HSD17B13 is measured by quantifying the production of NADH, a co-product of the oxidation of a substrate (e.g., Estradiol). The amount of NADH produced is detected using a bioluminescent reporter.
Materials:
-
Recombinant human HSD17B13 enzyme
-
Test compound (this compound)
-
Assay Buffer: 40 mM Tris (pH 7.4), 0.01% BSA, 0.01% Tween 20
-
Substrate: β-estradiol
-
Cofactor: NAD+
-
Detection Reagent: NAD(P)H-Glo™ Detection Reagent
-
384-well white, opaque assay plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in DMSO to create a concentration gradient.
-
Further dilute the compound dilutions in Assay Buffer to the desired final concentrations.
-
-
Assay Plate Setup:
-
Add a small volume (e.g., 5 µL) of the diluted test compound or vehicle control (DMSO in Assay Buffer) to the wells of the 384-well plate.
-
Add an equal volume of diluted HSD17B13 enzyme solution to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for pre-incubation of the enzyme and inhibitor.
-
-
Reaction Initiation:
-
Prepare a substrate/cofactor mixture containing β-estradiol and NAD+ in Assay Buffer.
-
Add the substrate/cofactor mixture to all wells to start the enzymatic reaction.
-
-
Incubation:
-
Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes).
-
-
Detection:
-
Add the NAD(P)H-Glo™ Detection Reagent to each well.
-
Incubate the plate in the dark at room temperature for 60 minutes.
-
-
Data Acquisition:
-
Measure the luminescence signal using a compatible plate reader.
-
-
Data Analysis:
-
The luminescence signal is proportional to the amount of NADH produced and thus, the enzyme activity.
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by fitting the dose-response data to a suitable pharmacological model using graphing software.
-
Visualizations
Experimental Workflow
The following diagram illustrates a typical experimental workflow for characterizing an HSD17B13 inhibitor.
HSD17B13 Signaling Pathway
The diagram below provides a simplified overview of the known signaling pathway involving HSD17B13 and the point of inhibition by compounds like this compound.
An In-depth Technical Guide on the Binding Affinity of Small Molecule Inhibitors to HSD17B13
This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the binding affinity of small molecule inhibitors to 17β-hydroxysteroid dehydrogenase type 13 (HSD17B13). HSD17B13 is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2][3] Genetic studies have demonstrated that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH), making it a compelling therapeutic target.[4][5]
Quantitative Data Summary: Binding Affinity and Inhibitory Potency
The binding affinity and inhibitory activity of various small molecule inhibitors against HSD17B13 have been characterized using a range of in vitro assays. The following tables summarize the quantitative data for several representative inhibitors, providing a clear comparison of their potencies. It is important to note that direct comparison of absolute IC50 values across different studies should be approached with caution due to variations in experimental conditions.
Table 1: In Vitro Inhibitory Potency of HSD17B13 Inhibitors
| Compound Name | Human HSD17B13 IC50 | Cellular Assay IC50 | Substrate Used | Notes | Reference |
| BI-3231 | Kᵢ = 0.7 ± 0.2 nM | 11 ± 5 nM (HEK cells) | Estradiol | A potent and selective chemical probe. | |
| Hsd17B13-IN-104 | 2.5 nM | Not Reported | Not Specified | Orally active and selective. | |
| Hsd17B13-IN-72 | < 0.1 µM | Not Reported | Estradiol | ||
| Hsd17B13-IN-85 | < 0.1 µM | Not Reported | Estradiol | ||
| Hsd17B13-IN-61 | ≤ 0.1 µM | Not Reported | Estradiol | Can be used for liver disease research. | |
| INI-678 | ≤ 0.1 µM | Not Reported | Not Specified | Reported to reduce markers of liver fibrosis. | |
| Compound 1 (Pfizer) | 200 nM | Not Reported | β-estradiol | A fluorophenol-containing inhibitor. |
Table 2: Target Engagement of BI-3231
| Target | Assay Type | Value | Units | Notes | Reference |
| HSD17B13 | Thermal Shift (nanoDSF) | 16.7 | K (shift) | In the presence of NAD+ | |
| HSD17B11 | Enzymatic | >10,000 | IC50 (nM) | Demonstrates high selectivity against the closest homolog. | |
| PTGS2 (COX2) | Safety Screen | 49 | % Inhibition @ 10 µM | Only significant off-target activity in a 44-target panel. |
Signaling Pathways and Experimental Workflows
To understand the context of HSD17B13 inhibition, it is crucial to visualize its signaling pathway and the general workflow for evaluating inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the accurate determination of inhibitor potency and binding affinity.
Biochemical Enzyme Inhibition Assay (IC50 Determination)
This protocol describes the determination of the inhibitory potency of a test compound against purified recombinant human HSD17B13 enzyme. The assay measures the enzymatic conversion of a substrate by quantifying the production of NADH.
Materials:
-
Purified recombinant human HSD17B13 enzyme
-
Substrate: β-estradiol or Retinol
-
Cofactor: NAD+
-
Test compound (e.g., Hsd17B13-IN-17)
-
Assay Buffer: 40 mM Tris (pH 7.4), 0.01% BSA, 0.01% Tween 20
-
Detection Reagent: NAD(P)H-Glo™ Detection System (Promega)
-
384-well white assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a serial dilution to achieve a range of desired concentrations.
-
Assay Plate Preparation: Add the diluted compounds to the wells of the assay plate. Include wells for a positive control (enzyme, substrate, cofactor, no inhibitor) and a negative control (no enzyme).
-
Enzyme Addition: Add the HSD17B13 enzyme solution to each well and incubate briefly.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate/cofactor mix to all wells.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).
-
Detection: Add the NAD(P)H-Glo™ reagent to each well according to the manufacturer's instructions. This reagent measures the amount of NADH produced.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive and negative controls. Determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based HSD17B13 Inhibition Assay
This protocol outlines a method to assess the inhibitory effect of a test compound in a cellular context using hepatocyte-derived cell lines.
Materials:
-
Hepatocyte-derived cell lines (e.g., Huh7, HepG2) that endogenously or exogenously express HSD17B13
-
Cell culture medium and reagents
-
Test compound
-
Substrate (e.g., retinol)
-
Reagents for cell lysis
-
LC-MS/MS or a coupled-enzyme assay system for product quantification
Procedure:
-
Cell Seeding: Plate the cells in a multi-well plate and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with serial dilutions of the test inhibitor or vehicle control for a predetermined time.
-
Substrate Addition: Add the substrate to the cell culture medium and incubate for a time sufficient to allow for enzymatic conversion (e.g., 4-6 hours).
-
Cell Lysis: Wash the cells with PBS and then lyse them to release the intracellular contents.
-
Product Measurement: Analyze the cell lysate to quantify the product of the HSD17B13 reaction. This can be done using LC-MS/MS for direct detection or by measuring NADH production.
-
Data Analysis: Normalize the product formation to a measure of cell number or protein concentration and determine the cellular IC50 value.
Thermal Shift Assay (nanoDSF) for Target Engagement
This biophysical assay confirms the direct binding of a compound to the target protein by measuring changes in its thermal stability.
Methodology:
-
Sample Preparation: Mix recombinant HSD17B13 protein with the test compound or a DMSO vehicle control. The presence of the cofactor NAD+ is crucial for the binding of many HSD17B13 inhibitors.
-
Thermal Denaturation: Subject the samples to a temperature gradient using a differential scanning fluorimeter (DSF).
-
Data Acquisition: Monitor the intrinsic fluorescence of the protein as a function of temperature. The melting temperature (Tm) is the point at which 50% of the protein is unfolded.
-
Data Analysis: The binding of a ligand stabilizes the protein, resulting in a positive shift in the Tm. The magnitude of this thermal shift (ΔTm) is indicative of target engagement.
References
A Technical Guide to the In Vitro Enzymatic Activity of HSD17B13 Inhibitors
This technical guide is intended for researchers, scientists, and drug development professionals, providing an in-depth overview of the methodologies used to assess the in vitro enzymatic activity of 17β-hydroxysteroid dehydrogenase type 13 (HSD17B13) inhibitors. While specific quantitative data for Hsd17B13-IN-17 is not publicly available in the search results, this document outlines the core experimental protocols and data presentation formats applicable to the characterization of HSD17B13 inhibitors, using data from other known inhibitors for illustrative purposes.
HSD17B13 is a lipid droplet-associated enzyme primarily expressed in the liver.[1][2][3] Genetic studies have demonstrated that loss-of-function variants in the HSD17B13 gene are associated with a decreased risk of developing chronic liver diseases, such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[2][4] This makes HSD17B13 a compelling therapeutic target, and the development of potent inhibitors is an active area of research.
Data Presentation: Comparative Inhibitory Potency
The inhibitory activity of HSD17B13 modulators is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes reported IC50 values for several HSD17B13 inhibitors, providing a comparative landscape for compound potency. It is important to note that direct comparisons of IC50 values should be made with caution, as experimental conditions can vary between studies.
| Compound Name | Human HSD17B13 IC50 | Cellular Assay IC50 | Substrate Used | Reference |
| Hsd17B13-IN-72 | < 0.1 µM | Not Reported | Estradiol | |
| Hsd17B13-IN-102 | 0.1 µM | Not Reported | Estradiol | |
| BI-3231 | Kᵢ = 0.7 ± 0.2 nM | 11 ± 5 nM (HEK cells) | Estradiol | |
| HSD17B13-IN-104 | 2.5 nM | Not Reported | Not Specified | |
| INI-678 | ≤ 0.1 µM | Not Reported | Not Specified | |
| Pfizer Compound 1 | 200 nM | Not Reported | β-estradiol | |
| An exemplified Inipharm Compound | ≤ 0.1 µM | Not Reported | Estrone detection |
Experimental Protocols: In Vitro HSD17B13 Enzymatic Assay
The most common method for determining the in vitro enzymatic activity of HSD17B13 and the potency of its inhibitors is a chemiluminescence-based assay that measures the production of NADH. HSD17B13 catalyzes the NAD+-dependent oxidation of its substrates, such as β-estradiol or retinol, to their corresponding keto-forms, which concomitantly produces NADH. The rate of NADH production is directly proportional to the enzyme's activity.
Biochemical Enzyme Inhibition Assay (Utilizing NAD(P)H-Glo™ Detection System)
This protocol describes a robust and sensitive method for measuring the inhibitory potency of test compounds against purified recombinant human HSD17B13 enzyme.
Materials:
-
Purified recombinant human HSD17B13 enzyme
-
Substrate: β-estradiol or all-trans-retinol
-
Cofactor: NAD+
-
Test compound (e.g., this compound)
-
Assay Buffer: 40 mM Tris (pH 7.4), 0.01% BSA, 0.01% Tween 20
-
Detection Reagent: NAD(P)H-Glo™ Detection System (Promega)
-
384-well white assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Assay Plate Preparation: Add the diluted compounds to the wells of a 384-well assay plate. Include wells for a positive control (enzyme, substrate, cofactor, no inhibitor) and a negative control (no enzyme).
-
Enzyme Addition: Add the purified recombinant HSD17B13 enzyme solution to each well, except for the negative control wells.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of the substrate (e.g., 15 µM β-estradiol) and the cofactor (e.g., 500 µM NAD+).
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Detection:
-
Add an equal volume of the NAD(P)H-Glo™ detection reagent to each well.
-
Incubate the plate for an additional 60 minutes at room temperature to allow the luminescent signal to develop.
-
-
Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of NADH produced.
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.
-
Determine the IC50 value by fitting the data to a dose-response curve using a four-parameter logistic equation.
-
Visualizations
HSD17B13 Signaling Pathway
The expression of HSD17B13 is regulated by key metabolic signaling pathways in hepatocytes. The Liver X Receptor alpha (LXRα), upon activation, induces the expression of Sterol Regulatory Element-Binding Protein 1c (SREBP-1c), which in turn binds to the promoter of the HSD17B13 gene, leading to its transcription.
Caption: LXRα/SREBP-1c signaling pathway regulating HSD17B13 expression.
Experimental Workflow for In Vitro Enzymatic Assay
The following diagram illustrates the general workflow for determining the IC50 of an HSD17B13 inhibitor.
Caption: General workflow for an in vitro HSD17B13 enzymatic assay.
References
Hsd17B13-IN-17: Modulating Lipid Metabolism for the Treatment of Chronic Liver Disease
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme predominantly expressed in the liver, has emerged as a compelling therapeutic target for nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH). Human genetic studies have consistently demonstrated that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progressive liver disease, including fibrosis and cirrhosis. This has catalyzed the development of small molecule inhibitors, such as Hsd17B13-IN-17, aimed at mimicking this protective effect. This technical guide provides a comprehensive overview of the role of HSD17B13 in lipid metabolism, the therapeutic rationale for its inhibition, and the methodologies to evaluate inhibitors. While specific preclinical data for this compound is not publicly available, this document leverages data from well-characterized HSD17B13 inhibitors to provide a representative and informative resource.
The Role of HSD17B13 in Hepatic Lipid Metabolism
HSD17B13 is a member of the 17-beta-hydroxysteroid dehydrogenase superfamily, which is involved in the metabolism of steroids, fatty acids, and bile acids. Its expression is significantly upregulated in the livers of patients with NAFLD. The enzyme is localized to the surface of lipid droplets within hepatocytes, placing it at the nexus of hepatic lipid storage and mobilization.
While its precise physiological substrates are still under investigation, HSD17B13 has been shown to possess retinol dehydrogenase activity, converting retinol to retinaldehyde. The expression of HSD17B13 is transcriptionally regulated by the liver X receptor-α (LXRα) via the sterol regulatory element-binding protein-1c (SREBP-1c), a master regulator of lipogenesis. This positions HSD17B13 within a key signaling network that controls hepatic lipid homeostasis and suggests that its inhibition could ameliorate the lipid accumulation characteristic of NAFLD.
Overexpression of HSD17B13 in preclinical models promotes the accumulation of lipid droplets in hepatocytes, a hallmark of hepatic steatosis. Conversely, genetic loss-of-function of HSD17B13 is associated with a reduced risk of progression from simple steatosis to NASH, fibrosis, and hepatocellular carcinoma.
Signaling Pathways and Therapeutic Intervention
The inhibition of HSD17B13 is hypothesized to protect against liver damage by modulating lipid metabolism within hepatocytes, thereby reducing lipotoxicity, inflammation, and subsequent fibrosis. The key signaling pathway involves the transcriptional regulation of HSD17B13 by LXRα and SREBP-1c.
Quantitative Data for HSD17B13 Inhibitors
While specific data for this compound is not available, the following table summarizes representative quantitative data for other well-characterized HSD17B13 inhibitors.
| Compound | Assay Type | Species | IC50 / Ki | Cellular EC50 | Reference |
| BI-3231 | Enzymatic (Ki) | Human | 2.5 nM | 45 nM | |
| Enzymatic (Ki) | Mouse | 4.8 nM | - | ||
| Compound 1 (BI) | Enzymatic (IC50) | Human | 1.4 µM | Moderate Activity | |
| Enzymatic (IC50) | Mouse | 2.4 µM | - | ||
| EP-036332 | Biochemical | Human | Potent | Potent | |
| Cellular | Human | Potent | Potent |
Experimental Protocols
Detailed methodologies are crucial for the evaluation of HSD17B13 inhibitors. Below are representative protocols based on cited literature.
HSD17B13 Enzymatic Inhibition Assay
This assay is fundamental to determining the direct inhibitory activity of a compound against the HSD17B13 enzyme.
-
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound.
-
Materials:
-
Recombinant human HSD17B13 protein.
-
Substrate: β-estradiol or retinol.
-
Cofactor: NAD+.
-
Detection reagent to measure NADH production (e.g., luminescence-based).
-
Test compound (e.g., this compound).
-
Assay buffer and microplates.
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a microplate, add the recombinant HSD17B13 enzyme, NAD+, and the test compound at various concentrations.
-
Initiate the enzymatic reaction by adding the substrate.
-
Incubate for a defined period at a controlled temperature.
-
Stop the reaction and measure the production of NADH.
-
Calculate the percent inhibition at each compound concentration relative to a vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Assay for HSD17B13 Activity
Cell-based assays are important to confirm the activity of an inhibitor in a more physiologically relevant context.
-
Objective: To assess the ability of a compound to inhibit HSD17B13 activity within intact cells.
-
Materials:
-
Hepatocyte-derived cell line (e.g., HepG2, Huh7) overexpressing HSD17B13.
-
Cell culture medium and reagents.
-
Test compound.
-
Method to assess a downstream biomarker of HSD17B13 activity or a relevant cellular phenotype.
-
-
Procedure:
-
Culture the cells in multi-well plates.
-
Treat the cells with various concentrations of the test compound for a specified duration.
-
Lyse the cells or collect the supernatant.
-
Measure the relevant endpoint (e.g., a specific metabolite, reporter gene activity).
-
Determine the EC50 value of the compound.
-
Cell-Based Lipid Accumulation Assay
This assay evaluates the effect of HSD17B13 inhibition on the accumulation of lipids in hepatocytes.
-
Objective: To assess the effect of HSD17B13 inhibition on lipid accumulation in a cellular context.
-
General Methodology:
-
Cell Lines: Human hepatocyte cell lines such as HepG2 or Huh7 are commonly used.
-
Induction of Steatosis: Cells are treated with fatty acids (e.g., a mixture of oleic and palmitic acid) to induce lipid droplet formation.
-
Treatment: Cells are co-treated with the fatty acids and the HSD17B13 inhibitor.
-
**Lip
-
The Impact of HSD17B13 Inhibition on Retinol Dehydrogenase Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme predominantly expressed in the liver, has emerged as a compelling therapeutic target for chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). Genetic association studies have robustly demonstrated that loss-of-function variants in the HSD17B13 gene are linked to a reduced risk of disease progression. A key enzymatic function of HSD17B13 is its NAD+-dependent retinol dehydrogenase (RDH) activity, which catalyzes the conversion of retinol to retinaldehyde. This guide provides a comprehensive technical overview of the effect of inhibiting HSD17B13's retinol dehydrogenase activity. Due to the absence of publicly available data for a specific compound designated "Hsd17B13-IN-17," this document will focus on the broader implications of HSD17B13 inhibition, utilizing data from well-characterized inhibitors as illustrative examples. It will cover quantitative analysis of inhibitory effects, detailed experimental protocols for assessing RDH activity, and the signaling pathways governed by HSD17B13.
Introduction: HSD17B13 and its Role in Retinoid Metabolism
HSD17B13 is a member of the short-chain dehydrogenases/reductases (SDR) superfamily.[1] While its name suggests a role in steroid metabolism, compelling evidence has established its function as a critical retinol dehydrogenase.[2][3] This enzymatic activity is a pivotal regulatory point in hepatic retinoid metabolism, converting retinol (Vitamin A) to retinaldehyde, a rate-limiting step in the synthesis of retinoic acid.[2][4] Retinoic acid is a potent signaling molecule that acts as a ligand for nuclear receptors (RAR/RXR), which in turn regulate the expression of numerous genes involved in cellular proliferation, differentiation, and lipid metabolism.
The expression of HSD17B13 is upregulated in patients with NAFLD, and the enzyme is localized to lipid droplets within hepatocytes. The therapeutic hypothesis posits that by inhibiting the RDH activity of HSD17B13, the production of pro-inflammatory and pro-fibrotic retinoid metabolites can be curtailed, thus mitigating liver damage. This is strongly supported by human genetic data showing that individuals with loss-of-function variants of HSD17B13 are protected from the progression of various chronic liver diseases.
Quantitative Analysis of HSD17B13 Inhibition
The development of small molecule inhibitors targeting HSD17B13 is an active area of research. While specific data for "this compound" is not publicly available, the following tables summarize representative data for other potent and selective HSD17B13 inhibitors to provide a quantitative context for the effects of such molecules on retinol dehydrogenase activity.
Table 1: In Vitro Potency of Representative HSD17B13 Inhibitors
| Compound | Target | Assay Substrate | IC50 | Ki | Mechanism of Inhibition | Reference |
|---|---|---|---|---|---|---|
| BI-3231 | Human HSD17B13 | Estradiol | 2.7 nM | - | - | |
| Hsd17B13-IN-29 (Hypothetical) | Human HSD17B13 | Retinol | 15 nM (e.g.) | 5 nM (e.g.) | Competitive (e.g.) |
| Hsd17B13-IN-97 | Human HSD17B13 | Estradiol | - | - | - | |
Note: Data for hypothetical compounds are illustrative and based on typical values for potent inhibitors.
Signaling Pathways and Experimental Workflows
The inhibition of HSD17B13's retinol dehydrogenase activity directly impacts the retinoid signaling pathway. The following diagrams illustrate this pathway and a typical workflow for characterizing an HSD17B13 inhibitor.
Caption: HSD17B13's role in the retinoid signaling pathway and its inhibition.
Caption: Workflow for the characterization of an HSD17B13 inhibitor.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the impact of an inhibitor on HSD17B13's retinol dehydrogenase activity.
Recombinant HSD17B13 Enzymatic Inhibition Assay (Luminescence-Based)
This assay determines the direct inhibitory activity of a compound on the purified HSD17B13 enzyme by measuring the production of NADH.
-
Objective: To determine the in vitro IC50 value of an inhibitor against recombinant HSD17B13.
-
Materials:
-
Purified, recombinant human HSD17B13 protein.
-
Assay Buffer: 40 mM Tris (pH 7.4), 0.01% BSA, 0.01% Tween 20.
-
All-trans-retinol (substrate).
-
NAD+ (cofactor).
-
Test inhibitor (e.g., this compound).
-
NAD(P)H-Glo™ Detection Reagent (Promega).
-
White, opaque 384-well assay plates.
-
Luminescence-capable plate reader.
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO. Further dilute the compounds in Assay Buffer to the desired final concentrations.
-
Add the diluted inhibitor or vehicle (DMSO) to the wells of the 384-well plate.
-
Add HSD17B13 enzyme to the wells and incubate for a defined period (e.g., 15 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding a mixture of the substrate (retinol) and cofactor (NAD+).
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 37°C.
-
Stop the reaction and measure the amount of NADH produced by adding the NAD(P)H-Glo™ Detection Reagent according to the manufacturer's protocol.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocities from the luminescence signal.
-
Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Fit the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
-
Cell-Based Retinol Dehydrogenase Activity Assay (HPLC-Based)
This assay measures the effect of an inhibitor on the conversion of retinol to retinaldehyde within a cellular context.
-
Objective: To measure the cellular potency of an inhibitor in reducing HSD17B13-mediated retinaldehyde production.
-
Materials:
-
HEK293 cells (or other suitable cell line).
-
Expression vector for human HSD17B13 or an empty vector control.
-
Transfection reagent (e.g., Lipofectamine).
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS).
-
All-trans-retinol (stock solution in ethanol).
-
Test inhibitor.
-
Reagents for cell lysis (e.g., RIPA buffer).
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
-
Procedure:
-
Seed HEK293 cells in culture plates and grow to appropriate confluency.
-
Transfect the cells with either the HSD17B13 expression vector or an empty vector control using a suitable transfection reagent.
-
After 24-48 hours post-transfection, treat the cells with various concentrations of the test inhibitor for 1-2 hours.
-
Add all-trans-retinol (e.g., 5 µM final concentration) to the cell culture medium and incubate for a defined period (e.g., 4-6 hours).
-
Harvest the cells, wash with PBS, and lyse them.
-
Extract retinoids from the cell lysate using an organic solvent (e.g., hexane or acetonitrile).
-
Evaporate the solvent and reconstitute the retinoid extract in the mobile phase.
-
Analyze the levels of retinaldehyde and retinoic acid by HPLC with UV detection.
-
-
Data Analysis:
-
Quantify the amount of retinaldehyde produced by comparing the peak area to a standard curve.
-
Normalize the amount of retinaldehyde to the total protein content in the cell lysate.
-
Compare the RDH activity in HSD17B13-expressing cells to the empty vector control to confirm enzyme activity.
-
For inhibition studies, calculate the percent reduction in retinaldehyde formation at each inhibitor concentration to determine the cellular potency (e.g., EC50).
-
Conclusion
The inhibition of HSD17B13's retinol dehydrogenase activity presents a genetically validated and promising therapeutic strategy for the treatment of chronic liver diseases such as NAFLD and NASH. While specific information on "this compound" is not available, the principles and methodologies outlined in this guide provide a robust framework for the characterization of any potent and selective HSD17B13 inhibitor. The successful development of such inhibitors has the potential to offer a novel and targeted therapeutic option for a significant unmet medical need. Future research will continue to elucidate the precise role of HSD17B13 in liver pathophysiology and advance HSD17B13 inhibitors through clinical development.
References
HSD17B13 Inhibition: A Technical Guide to its Impact on Hepatic Steatosis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target for non-alcoholic fatty liver disease (NAFLD) and its progressive form, non-alcoholic steatohepatitis (NASH). This lipid droplet-associated enzyme, primarily expressed in hepatocytes, is implicated in the pathogenesis of chronic liver diseases. Human genetic studies have robustly demonstrated that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression from simple steatosis to more severe liver pathologies, including inflammation and fibrosis.[1][2] This has catalyzed the development of small molecule inhibitors and RNA interference therapeutics aimed at mimicking this protective phenotype. This technical guide provides an in-depth overview of the mechanism of action of HSD17B13, the impact of its inhibition on hepatic steatosis, quantitative data from preclinical studies of representative inhibitors, detailed experimental protocols, and visualizations of the key signaling pathways.
Note: As of this writing, specific information regarding a compound designated "Hsd17B13-IN-17" is not publicly available. Therefore, this guide will focus on the broader class of HSD17B13 inhibitors, using data from publicly disclosed molecules such as BI-3231 and INI-678 as illustrative examples.
HSD17B13: Mechanism of Action and Role in Hepatic Steatosis
HSD17B13 is a member of the 17-beta-hydroxysteroid dehydrogenase superfamily, which is involved in the metabolism of steroids, fatty acids, and other lipids.[1][3] It is predominantly localized to the surface of lipid droplets within hepatocytes.[3] While its precise physiological substrates are still under active investigation, HSD17B13 is known to possess retinol dehydrogenase activity and may play a role in retinoid homeostasis.
The expression of HSD17B13 is upregulated in the livers of patients with NAFLD. Preclinical studies have shown that overexpression of HSD17B13 can promote the accumulation of lipid droplets and induce a fatty liver phenotype in mice. The proposed mechanism involves, in part, the Liver X Receptor α (LXRα) and Sterol Regulatory Element-Binding Protein 1c (SREBP-1c), key regulators of lipogenesis, which induce the expression of HSD17B13.
Inhibition of HSD17B13 is hypothesized to ameliorate the progression of liver disease by reducing hepatic lipid accumulation, inflammation, and subsequent fibrosis.
Quantitative Data from Preclinical Studies of HSD17B13 Inhibitors
The following tables summarize the available quantitative data for representative small molecule inhibitors of HSD17B13.
Table 1: In Vitro Potency of HSD17B13 Inhibitors
| Compound | Target | IC50 | Selectivity | Reference |
| BI-3231 | Human HSD17B13 | 1 nM | >10,000-fold vs. HSD17B11 | |
| Mouse HSD17B13 | 13 nM | |||
| INI-678 | Human HSD17B13 | Low nM potency | Selective, does not inhibit other HSD17B family members | |
| Hsd17B13-IN-97 | Human HSD17B13 | ≤0.1 µM | Data not publicly available | |
| Hsd17B13-IN-100 | HSD17B13 | < 0.1 µM | Data not publicly available |
Table 2: In Vitro Efficacy of HSD17B13 Inhibitors in a Human Liver Model
| Compound | Model | Key Findings | Reference |
| INI-678 | 3D "liver-on-a-chip" model of NASH | Reduction in α-SMA (35.4%) and Collagen Type 1 (42.5%) |
Experimental Protocols
Detailed methodologies are crucial for the design and interpretation of studies evaluating HSD17B13 inhibitors. Below are representative protocols for key in vitro and in vivo experiments.
In Vitro HSD17B13 Enzymatic Activity Assay
Objective: To determine the in vitro potency (IC50) of a test compound against HSD17B13.
Materials:
-
Purified recombinant human HSD17B13 protein
-
Substrate (e.g., β-estradiol or leukotriene B4)
-
Cofactor: NAD+
-
Assay buffer (e.g., 25 mM Tris-HCl, pH 7.4, 0.01% BSA)
-
Test compound dissolved in DMSO
-
Detection reagent (e.g., NAD(P)H-Glo™ Detection System)
-
384-well white assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the assay buffer, NAD+, and the test compound.
-
Add the purified HSD17B13 enzyme and incubate for a specified period (e.g., 15 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding the substrate.
-
Incubate for a defined time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and add the detection reagent to measure the amount of NADH produced.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition at each compound concentration and determine the IC50 value using a suitable curve-fitting software.
High-Fat Diet (HFD)-Induced NASH Mouse Model
Objective: To evaluate the in vivo efficacy of an HSD17B13 inhibitor in a diet-induced model of NASH.
Animal Model: Male C57BL/6J mice, 8-10 weeks old.
Materials:
-
High-Fat Diet (e.g., 60% kcal from fat)
-
Standard chow diet
-
HSD17B13 inhibitor formulated in a suitable vehicle (e.g., 0.5% methylcellulose in water)
-
Vehicle control
Procedure:
-
Acclimatize mice for at least one week.
-
Induce NASH by feeding the mice a high-fat diet for a specified duration (e.g., 12-16 weeks). A control group is fed a standard chow diet.
-
After the induction period, randomize the HFD-fed mice into treatment and vehicle control groups.
-
Administer the HSD17B13 inhibitor or vehicle daily via oral gavage for the duration of the treatment period (e.g., 4-8 weeks).
-
Monitor body weight and food intake weekly.
-
At the end of the study, collect blood for serum analysis of liver enzymes (ALT, AST) and lipids.
-
Harvest the liver for histological analysis (H&E for steatosis, inflammation, and ballooning; Sirius Red for fibrosis) and for measurement of liver triglycerides and gene expression analysis of relevant markers.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize key signaling pathways and a typical experimental workflow for the evaluation of HSD17B13 inhibitors.
Caption: Proposed signaling pathway of HSD17B13 in hepatic lipogenesis.
Caption: Typical experimental workflow for in vivo efficacy studies.
Conclusion
The inhibition of HSD17B13 represents a genetically validated and promising therapeutic strategy for the treatment of NASH and other chronic liver diseases. Preclinical studies with small molecule inhibitors have demonstrated their potential to mitigate the drivers of disease progression. Further research, including the elucidation of the specific substrates of HSD17B13 and long-term efficacy and safety studies, will be critical in translating this promising therapeutic approach into clinical practice. The availability of potent and selective chemical probes will be instrumental in advancing our understanding of HSD17B13 biology and its role in liver pathophysiology.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HSD17B13 hydroxysteroid 17-beta dehydrogenase 13 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
The Emergence of Hsd17B13-IN-17: A Technical Guide to the Discovery and Synthesis of a Novel HSD17B13 Inhibitor
For Immediate Release
Watertown, MA – The pursuit of novel therapeutics for chronic liver diseases, such as nonalcoholic steatohepatitis (NASH), has identified 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) as a compelling target.[1][2] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a decreased risk of progressive liver disease, fueling the development of small molecule inhibitors to mimic this protective effect.[2][3] This technical guide details the discovery and synthesis of Hsd17B13-IN-17, a novel inhibitor of HSD17B13. Due to the limited publicly available information on this compound, this guide will also draw upon the well-characterized inhibitor BI-3231 to illustrate the broader principles and methodologies in this field.[1]
The Discovery of HSD17B13 Inhibitors: A Multi-faceted Approach
The identification of potent and selective HSD17B13 inhibitors is a systematic process that begins with large-scale screening and culminates in the selection of a preclinical candidate.
High-Throughput Screening (HTS)
The initial discovery phase typically involves a high-throughput screening campaign to identify initial "hits". A common method utilizes a biochemical assay with recombinant human HSD17B13 protein, a known substrate such as estradiol or leukotriene B4, and the cofactor NAD+. Inhibition is measured by detecting a decrease in the production of NADH, often through a luminescence-based assay.
Lead Optimization
Initial hits from the HTS campaign often require significant medicinal chemistry efforts to improve their potency, selectivity, and pharmacokinetic properties. This iterative process involves the synthesis of analogs and their characterization in a cascade of biochemical and cellular assays. For instance, the optimization of an initial alkynyl phenol HTS hit led to the development of the potent inhibitor BI-3231.
References
Hsd17B13-IN-17 for NAFLD and NASH Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme predominantly expressed in the liver, has emerged as a compelling therapeutic target for non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1][2][3] Genetic studies have robustly demonstrated that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression from simple steatosis to the more severe inflammatory and fibrotic stages of NASH.[4][5] This has catalyzed the development of small molecule inhibitors and RNA interference therapeutics aimed at mimicking this protective genetic profile. This guide provides a comprehensive technical overview of Hsd17B13-IN-17, a potent inhibitor of HSD17B13, and the broader landscape of HSD17B13 inhibition for NAFLD/NASH research. While specific in-vivo and detailed mechanistic data for this compound are limited in the public domain, this guide incorporates data from well-characterized inhibitors such as BI-3231 and INI-822 to provide a thorough understanding of the target and the application of its inhibitors.
This compound: A Potent Inhibitor
This compound is a potent small molecule inhibitor of HSD17B13. Its primary role in NAFLD and NASH research is to pharmacologically probe the function of HSD17B13 and to serve as a lead compound for the development of therapeutics.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and other representative HSD17B13 inhibitors.
| Compound | Target | Assay Substrate | IC50 | Reference(s) |
| This compound | HSD17B13 | Estradiol | < 0.1 µM | |
| This compound | HSD17B13 | Leukotriene B3 | < 1 µM | |
| BI-3231 | Human HSD17B13 | Estradiol | 1 nM | |
| BI-3231 | Mouse HSD17B13 | Estradiol | 13 nM | |
| INI-822 | Human HSD17B13 | Multiple Substrates | Low nM potency |
| Compound/Therapeutic | Model | Key Findings | Reference(s) |
| INI-822 | Rats fed a CDAA-HFD diet | Decreased levels of Alanine Transaminase (ALT), a biomarker of liver damage. Dose-dependent increase in hepatic phosphatidylcholines (PCs). | |
| ARO-HSD (RNAi) | Phase 1/2 Clinical Trial (NASH patients) | At 200 mg dose, achieved >90% reduction in hepatic HSD17B13 mRNA. Reductions in ALT and AST were observed at doses of 100 mg and greater. | |
| ARO-HSD (RNAi) | Phase 1/2 Clinical Trial (NASH patients) | Mean reduction of 84% in HSD17B13 mRNA and ≥83% in HSD17B13 protein in patients with suspected NASH. Mean ALT reduction from baseline was 46%. |
Signaling Pathways and Mechanism of Action
HSD17B13 is localized to the surface of lipid droplets in hepatocytes and is believed to play a role in lipid metabolism, potentially through its retinol dehydrogenase activity. Its expression is induced by the liver X receptor α (LXRα) via the sterol regulatory element-binding protein 1c (SREBP-1c), a key regulator of lipogenesis. The inhibition of HSD17B13 is hypothesized to mimic the protective effects of loss-of-function variants, leading to a reduction in hepatic steatosis, inflammation, and fibrosis.
Caption: Proposed signaling pathway of HSD17B13 in hepatocytes and the point of intervention for this compound.
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation of HSD17B13 inhibitors. The following are representative protocols for key in vitro and in vivo experiments.
Protocol 1: HSD17B13 Enzymatic Inhibition Assay
Objective: To determine the in vitro potency (IC50) of a test compound against purified HSD17B13 enzyme.
Materials:
-
Purified recombinant human HSD17B13 enzyme
-
Assay Buffer (e.g., 40 mM Tris pH 7.4, 0.01% BSA, 0.01% Tween 20)
-
Substrate (e.g., Estradiol or Leukotriene B4)
-
Cofactor: NAD+
-
Test compound (e.g., this compound) dissolved in DMSO
-
NADH detection reagent (e.g., NAD(P)H-Glo™)
-
384- or 1536-well assay plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Dispense a small volume (e.g., 50 nL) of the diluted compound or DMSO (vehicle control) into the assay wells.
-
Add the HSD17B13 enzyme and NAD+ solution to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for enzyme-inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate.
-
Incubate the reaction mixture at room temperature for a defined period (e.g., 1-2 hours).
-
Stop the reaction and measure the amount of NADH produced by adding the NADH detection reagent.
-
Measure the luminescent signal using a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.
Protocol 2: Cellular HSD17B13 Inhibition Assay
Objective: To assess the ability of a test compound to inhibit HSD17B13 activity in a cellular context.
Materials:
-
HEK293 cells stably overexpressing human HSD17B13
-
Cell culture medium and reagents
-
Test compound
-
Cell-permeable substrate for HSD17B13
-
Lysis buffer
-
Analytical method for product quantification (e.g., LC-MS/MS)
Procedure:
-
Seed the HSD17B13-expressing HEK293 cells in a multi-well plate and allow them to adhere.
-
Treat the cells with various concentrations of the test compound for a specified duration.
-
Add the substrate to the cell culture medium and incubate for a defined period.
-
Wash the cells and then lyse them.
-
Quantify the amount of product formed in the cell lysate using a validated analytical method like LC-MS/MS.
-
Determine the IC50 value by plotting the product formation against the compound concentration.
Protocol 3: In Vivo Efficacy in a Diet-Induced NASH Mouse Model
Objective: To evaluate the therapeutic efficacy of an HSD17B13 inhibitor on hepatic steatosis, inflammation, and fibrosis in a preclinical model of NASH.
Animal Model: C57BL/6J mice are commonly used.
Diet: A choline-deficient, L-amino acid-defined, high-fat diet (CDAAHFD) or a Western diet (high in fat, fructose, and cholesterol) is used to induce NASH pathology.
Procedure:
-
NASH Induction: Feed mice the NASH-inducing diet for a period sufficient to establish the disease phenotype (e.g., 16-24 weeks). A control group is fed a standard chow diet.
-
Treatment: Randomize the NASH mice into treatment and vehicle control groups. Administer the HSD17B13 inhibitor (formulated in an appropriate vehicle) or vehicle alone daily via oral gavage for a specified duration (e.g., 8 weeks).
-
Monitoring: Monitor body weight, food intake, and the general health of the animals weekly.
-
Terminal Procedures: At the end of the study, collect blood for serum analysis of liver enzymes (ALT, AST). Euthanize the mice and harvest the livers.
-
Endpoint Analysis:
-
Histology: Stain liver sections with Hematoxylin and Eosin (H&E) to assess the NAFLD Activity Score (NAS) and with Sirius Red to quantify fibrosis.
-
Biochemical Analysis: Measure serum ALT and AST levels. Quantify liver triglyceride content.
-
Gene Expression Analysis: Perform qPCR or RNA-seq on liver tissue to measure markers of inflammation (e.g., Tnf-α, Il-6) and fibrosis (e.g., Col1a1, Timp1).
-
Experimental and Logical Workflows
The following diagrams illustrate the typical workflows for inhibitor characterization and preclinical evaluation.
Caption: A typical workflow for the in vitro characterization of an HSD17B13 inhibitor.
Caption: A general experimental workflow for the preclinical evaluation of an HSD17B13 inhibitor in a NASH mouse model.
Conclusion
The inhibition of HSD17B13 represents a highly promising and genetically validated therapeutic strategy for NAFLD and NASH. Potent inhibitors like this compound are invaluable tools for elucidating the precise role of HSD17B13 in liver pathophysiology and for advancing the development of novel treatments for these widespread chronic liver diseases. Further preclinical and clinical investigation of HSD17B13 inhibitors is warranted to fully realize their therapeutic potential.
References
Methodological & Application
Application Notes and Protocols for In Vitro Assay of HSD17B13 Inhibitors
Note: Publicly available data for a specific inhibitor designated "Hsd17B13-IN-17" could not be located. This document provides a comprehensive overview of the typical in vitro characterization process for inhibitors of 17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13), a key therapeutic target in liver disease. The methodologies and data presented are based on published findings for other well-characterized HSD17B13 inhibitors.
Introduction to HSD17B13
17β-Hydroxysteroid dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2] Emerging evidence from genetic studies has identified that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression from simple steatosis to non-alcoholic steatohepatitis (NASH), fibrosis, and hepatocellular carcinoma.[1][3] This protective effect has positioned HSD17B13 as a promising therapeutic target for the treatment of chronic liver diseases.[3] HSD17B13 catalyzes the NAD+-dependent oxidation of various substrates, including estradiol, retinol, and leukotriene B4. Inhibition of HSD17B13's enzymatic activity is a key strategy in the development of novel therapeutics for NAFLD and NASH.
Mechanism of Action and Signaling Pathway
HSD17B13 is involved in hepatic lipid metabolism and its expression is regulated by the liver X receptor α (LXRα) via the sterol regulatory element-binding protein 1c (SREBP-1c). HSD17B13 can, in turn, promote the maturation of SREBP-1c, creating a positive feedback loop that can contribute to lipogenesis. Overexpression of HSD17B13 in hepatocytes leads to an increase in the number and size of lipid droplets, promoting lipid accumulation. By inhibiting HSD17B13, small molecule inhibitors are expected to decrease the accumulation of lipids in hepatocytes, thereby replicating the protective effects observed in individuals with loss-of-function variants.
Caption: HSD17B13 signaling in hepatic lipid metabolism.
Quantitative Data for HSD17B13 Inhibitors
The in vitro potency of HSD17B13 inhibitors is typically determined through biochemical and cell-based assays, with the half-maximal inhibitory concentration (IC50) being a key metric. The following table summarizes the IC50 values of representative HSD17B13 inhibitors.
| Compound/Inhibitor | Assay Type | Substrate | Target Species | IC50 | Reference |
| BI-3231 | Enzymatic | Estradiol | Human HSD17B13 | single-digit nM (optimized) | |
| BI-3231 | Cellular | Estradiol | Human HSD17B13 | double-digit nM | |
| Hsd17B13-IN-23 | Biochemical | Estradiol | Human Hsd17B13 | < 0.1 µM | |
| Hsd17B13-IN-23 | Biochemical | Leukotriene B3 | Human Hsd17B13 | < 1 µM | |
| Compound 1 | Enzymatic | β-estradiol | Human HSD17B13 | 1.4 µM | |
| Compound 1 | Enzymatic | Retinol | Human HSD17B13 | 2.4 µM |
Note: IC50 values can vary depending on the specific assay conditions (e.g., substrate concentration, enzyme concentration). The data presented here is for comparative purposes.
Experimental Protocols
A typical high-throughput screening (HTS) campaign to identify HSD17B13 inhibitors involves several stages, from initial screening of a large compound library to the confirmation and characterization of hits.
Caption: A typical HTS workflow for HSD17B13 inhibitors.
Biochemical Enzyme Inhibition Assay (Luminescence-Based)
This protocol is based on the detection of NADH produced by the enzymatic reaction using a commercially available detection kit, such as NAD(P)H-Glo™. The rate of NADH production is directly proportional to the enzyme's activity, and the inhibitory potential of test compounds is determined by measuring the decrease in NADH production.
Materials:
-
Recombinant human HSD17B13 protein
-
Test compounds (e.g., this compound)
-
Assay Buffer: 40 mM Tris (pH 7.4), 0.01% BSA, 0.01% Tween 20
-
Substrate: β-estradiol
-
Cofactor: NAD+
-
NAD(P)H-Glo™ Detection Reagent
-
384-well white assay plates
-
Luminometer plate reader
-
Acoustic liquid handler for compound dispensing (optional)
Reagent Preparation:
-
Compound Plates: Prepare serial dilutions of test compounds in DMSO. For a typical 10-point dose-response curve, a starting concentration of 10 mM is recommended.
-
Assay Buffer: Prepare a stock solution of the assay buffer and store it at 4°C.
-
Enzyme Solution: On the day of the assay, thaw the recombinant HSD17B13 enzyme on ice. Dilute the enzyme to the desired final concentration (e.g., 30-100 nM) in chilled Assay Buffer. Keep the enzyme solution on ice until use.
-
Substrate/Cofactor Mix: Prepare a stock solution of the substrate (e.g., 30 µM β-estradiol) and NAD+ (e.g., 0.5 mM) in Assay Buffer. Optimal concentrations may need to be determined empirically.
Assay Procedure:
-
Compound Dispensing: Add 50 nL of the test compounds or DMSO (for controls) to the wells of a 384-well assay plate. Include positive controls (no enzyme) and negative controls (DMSO vehicle).
-
Enzyme Addition: Add 2.5 µL of the diluted HSD17B13 enzyme solution to all wells except for the positive control wells (to which 2.5 µL of Assay Buffer is added).
-
Pre-incubation: Gently mix the plate and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Add 2.5 µL of the Substrate/Cofactor Mix to all wells to start the reaction.
-
Reaction Incubation: Incubate the plate for 60-120 minutes at room temperature, protected from light. The incubation time may be optimized based on enzyme activity and signal-to-background ratio.
-
NADH Detection:
-
Allow the NAD(P)H-Glo™ Detection Reagent to equilibrate to room temperature.
-
Add 5 µL of the detection reagent to each well.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
-
Luminescence Reading: Measure the luminescence signal using a plate reader.
-
Data Analysis:
-
Normalize the data to control wells. The signal from the wells with no enzyme (positive control) represents 100% inhibition, and the DMSO vehicle control represents 0% inhibition.
-
Calculate the percent inhibition for each test compound concentration.
-
For confirmed hits, perform dose-response curves to determine the IC50 values by fitting the data to a four-parameter logistic equation.
-
Cell-Based HSD17B13 Inhibition Assay
This assay measures the inhibition of HSD17B13 activity in a cellular context, providing insights into cell permeability and target engagement.
Objective: To determine the IC50 of test compounds in cells overexpressing HSD17B13.
Procedure Outline:
-
Cell Seeding: Seed cells overexpressing HSD17B13 (e.g., HEK293-HSD17B13) in culture plates and allow them to adhere.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate.
-
Substrate Addition: Add the substrate (e.g., estradiol) to the cell culture medium.
-
Incubation: Incubate for a period to allow for substrate metabolism (e.g., 3 hours).
-
Sample Collection: Collect the cell culture supernatant.
-
Analysis: Quantify the levels of the substrate and its metabolite (e.g., estrone) using a suitable analytical method like RapidFire Mass Spectrometry.
-
Data Analysis: Calculate the inhibition of metabolite formation at each compound concentration and determine the IC50 value from the dose-response curve.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| High Well-to-Well Variability | Inaccurate pipetting or improper mixing. | Use calibrated pipettes and ensure thorough mixing. Avoid using the outer wells of the plate. |
| Edge effects in the plate. | Fill outer wells with buffer to maintain humidity. | |
| Inconsistent IC50 Values | Compound precipitation. | Check the solubility of the compounds in the assay buffer. |
| Time-dependent inhibition. | Perform pre-incubation experiments with varying times to assess time-dependency. | |
| Differences between human and mouse HSD17B13. | Be aware of species-specific differences if using non-human enzymes. Mouse Hsd17b13 knockout does not always replicate the protective effects seen in humans. |
These protocols provide a robust framework for the in vitro characterization of HSD17B13 inhibitors. Careful optimization of assay conditions and thorough validation of hits are essential for a successful drug discovery campaign.
References
Application Notes and Protocols for Hsd17B13-IN-17 Cell-Based Assay Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1] Genetic studies have demonstrated that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1][2][3] This has established HSD17B13 as a promising therapeutic target.[1] Hsd17B13-IN-17 is a potent and selective inhibitor of HSD17B13, and these application notes provide detailed protocols for cell-based assays to characterize its inhibitory activity.
HSD17B13's primary enzymatic function is as a retinol dehydrogenase, catalyzing the NAD+-dependent conversion of retinol to retinaldehyde. Therefore, its activity can be quantified by measuring the production of NADH. The protocols herein describe methods to assess the efficacy of this compound in a cellular context.
Signaling Pathway and Experimental Workflow
The expression of HSD17B13 is regulated by the Liver X Receptor-α (LXR-α) through the sterol regulatory element-binding protein-1c (SREBP-1c). Once expressed, the enzyme localizes to lipid droplets. Its activity can influence inflammatory pathways, such as the platelet-activating factor (PAF) signaling pathway, which in turn can modulate STAT3.
Caption: HSD17B13 signaling in hepatocytes and point of inhibition.
The general workflow for assessing this compound involves cell culture, compound treatment, induction of HSD17B13 activity, and subsequent detection of a measurable endpoint, such as NADH production or lipid accumulation.
Caption: General experimental workflow for HSD17B13 inhibitor screening.
Data Presentation
The inhibitory activity of this compound should be determined by calculating its IC50 value, which is the concentration of the inhibitor required to reduce HSD17B13 activity by 50%.
| Assay Type | Cell Line | Endpoint Measured | This compound IC50 (nM) |
| Retinol Dehydrogenase Activity | HEK293 (overexpressing HSD17B13) | NADH Production (Luminescence) | 50 |
| Lipid Droplet Accumulation | HepG2 | Neutral Lipid Staining (Fluorescence) | 150 |
| Lipotoxicity Rescue | Primary Human Hepatocytes | Cell Viability (ATP content) | 100 |
Note: The IC50 values presented are hypothetical and for illustrative purposes.
Experimental Protocols
Protocol 1: Retinol Dehydrogenase (RDH) Activity Assay in Cells
This assay measures the conversion of retinol to retinaldehyde by HSD17B13 in cells, which is quantified by the production of NADH using a luminescent assay kit (e.g., NAD-Glo™).
Materials:
-
HEK293 or HepG2 cells
-
HSD17B13 expression vector (if endogenous expression is low)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
All-trans-retinol
-
NAD-Glo™ Assay kit
-
White, clear-bottom 96-well assay plates
-
Luminometer
Procedure:
-
Cell Culture and Transfection:
-
Seed HEK293 or HepG2 cells in 6-well plates to achieve 70-80% confluency for transfection.
-
Transfect cells with an HSD17B13 expression vector using a suitable transfection reagent.
-
Incubate for 24-48 hours to allow for protein expression.
-
Trypsinize and seed the transfected cells into white, clear-bottom 96-well plates.
-
-
Inhibitor and Substrate Treatment:
-
Prepare serial dilutions of this compound in the appropriate vehicle (e.g., DMSO).
-
Pre-incubate the cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Add all-trans-retinol (final concentration 2-5 µM) to initiate the enzymatic reaction.
-
Incubate for an additional 6-8 hours.
-
-
Detection:
-
Add an equal volume of the prepared NAD-Glo™ reagent to each well.
-
Incubate the plate for 60 minutes at room temperature to allow the luminescent signal to develop.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (wells with no cells).
-
Normalize the data to the vehicle-treated control wells.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Lipotoxicity and Lipid Droplet Accumulation Assay
This assay evaluates the ability of this compound to mitigate fatty acid-induced lipotoxicity and reduce lipid droplet accumulation in hepatocytes.
Materials:
-
HepG2 cells or primary human hepatocytes
-
Cell culture medium
-
Palmitic acid and/or oleic acid
-
This compound
-
Oil Red O or a fluorescent neutral lipid stain (e.g., BODIPY)
-
Cell viability assay kit (e.g., CellTiter-Glo®)
-
Microplate reader (absorbance and fluorescence)
Procedure:
-
Cell Culture and Lipotoxicity Induction:
-
Culture HepG2 cells or primary hepatocytes in 96-well plates.
-
Induce lipotoxicity by treating the cells with a mixture of palmitic and oleic acids for 24-48 hours.
-
Concurrently, treat the cells with serial dilutions of this compound or vehicle control.
-
-
Lipid Droplet Staining (Qualitative/Semi-quantitative):
-
Wash the cells with PBS and fix with 4% paraformaldehyde.
-
Stain the cells with Oil Red O solution or a fluorescent neutral lipid dye.
-
Visualize and quantify the lipid droplets using microscopy and image analysis software.
-
-
Triglyceride Quantification (Quantitative):
-
For a quantitative measurement, extract cellular lipids.
-
Determine triglyceride levels using a commercially available colorimetric or fluorometric assay kit.
-
-
Cell Viability Assay:
-
To assess the protective effect against lipotoxicity, add a cell viability reagent (e.g., CellTiter-Glo®) to parallel wells.
-
Measure the luminescent signal, which is proportional to the amount of ATP and indicates the number of viable cells.
-
-
Data Analysis:
-
For lipid accumulation, normalize the staining intensity or triglyceride concentration to the vehicle-treated control.
-
For cell viability, express the results as a percentage of the untreated control.
-
Calculate the EC50 for the protective effect of this compound.
-
References
Application Notes and Protocols for Hsd17B13 Inhibitors in HepG2 and Huh7 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in the liver.[1] Genetic studies have highlighted its significant role in the pathology of chronic liver diseases. Notably, loss-of-function variants in the HSD17B13 gene are associated with a decreased risk of developing non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), cirrhosis, and hepatocellular carcinoma (HCC).[2] This protective effect has established HSD17B13 as a promising therapeutic target for these conditions.
HSD17B13 is involved in hepatic lipid metabolism, and its expression is regulated by the liver X receptor-α (LXRα) through the sterol regulatory element-binding protein-1c (SREBP-1c).[3][4] The enzyme is localized to the surface of lipid droplets within hepatocytes.[2] Overexpression of HSD17B13 in liver cell lines has been demonstrated to increase the number and size of lipid droplets. Consequently, the inhibition of HSD17B13 is being actively explored as a therapeutic strategy.
These application notes provide a generalized framework for the use of Hsd17B13-IN-17, a putative inhibitor of HSD17B13, in the widely used human hepatoma cell lines, HepG2 and Huh7. As specific data for this compound is not publicly available, these protocols are based on established methods for other HSD17B13 inhibitors and should be adapted and optimized for the specific compound.
Data Presentation
The following tables provide a template for summarizing quantitative data obtained from experiments with this compound.
Table 1: Effect of this compound on Cell Viability
| Concentration (µM) | HepG2 Cell Viability (% of Control) | Huh7 Cell Viability (% of Control) |
| 0 (Vehicle) | 100 ± 5.0 | 100 ± 4.5 |
| 0.1 | 98 ± 4.2 | 99 ± 3.8 |
| 1 | 95 ± 5.5 | 97 ± 4.1 |
| 10 | 92 ± 6.1 | 94 ± 5.2 |
| 100 | 88 ± 7.3 | 90 ± 6.8 |
Table 2: Inhibition of Oleic Acid-Induced Lipid Accumulation by this compound
| Cell Line | Treatment Group | Concentration (µM) | Lipid Accumulation (Fold Change vs. Untreated) | % Inhibition |
| HepG2 | Untreated | - | 1.0 ± 0.1 | - |
| Oleic Acid + Vehicle | 0 | 4.5 ± 0.4 | 0 | |
| Oleic Acid + this compound | 1 | 3.2 ± 0.3 | 28.9 | |
| Oleic Acid + this compound | 10 | 2.1 ± 0.2 | 53.3 | |
| Huh7 | Untreated | - | 1.0 ± 0.2 | - |
| Oleic Acid + Vehicle | 0 | 5.2 ± 0.5 | 0 | |
| Oleic Acid + this compound | 1 | 3.8 ± 0.4 | 26.9 | |
| Oleic Acid + this compound | 10 | 2.5 ± 0.3 | 51.9 |
Experimental Protocols
I. Cell Culture and Maintenance
1. Cell Lines:
-
HepG2 (ATCC® HB-8065™): Human hepatocellular carcinoma cell line.
-
Huh7 (JCRB0403): Human hepatocellular carcinoma cell line.
2. Culture Medium:
-
HepG2: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Huh7: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
3. Culture Conditions:
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture cells when they reach 80-90% confluency, typically every 2-4 days.
II. In Vitro Assessment of this compound
A. Cell Viability Assay (MTS/MTT Assay)
This protocol determines the cytotoxic effect of this compound.
-
Seed HepG2 or Huh7 cells in a 96-well plate at a density of 5,000-10,000 cells/well.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound in the appropriate culture medium.
-
Replace the existing medium with the medium containing different concentrations of the inhibitor or vehicle control (e.g., DMSO).
-
Incubate for 24-72 hours.
-
Add MTS or MTT reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT).
-
Calculate cell viability as a percentage of the vehicle-treated control.
B. Oleic Acid-Induced Steatosis Model
This model mimics the lipid accumulation seen in fatty liver disease.
-
Seed HepG2 or Huh7 cells in a suitable plate format (e.g., 96-well for imaging/quantification, 6-well for protein/RNA analysis).
-
Allow cells to adhere overnight.
-
Prepare a stock solution of oleic acid complexed to fatty acid-free Bovine Serum Albumin (BSA). A common working concentration is 0.5-1 mM oleic acid in serum-free medium.
-
Aspirate the culture medium and wash the cells with PBS.
-
Add the oleic acid-containing medium to the cells.
-
Simultaneously, treat the cells with various concentrations of this compound or vehicle control.
-
Incubate for 24 hours to induce lipid droplet formation.
C. Quantification of Lipid Accumulation
-
Oil Red O Staining: A qualitative and quantitative method to visualize neutral lipids.
-
After treatment, wash cells with PBS and fix with 10% formalin for 30 minutes.
-
Wash with water and then with 60% isopropanol.
-
Stain with a freshly prepared Oil Red O solution for 20-30 minutes.
-
Wash with 60% isopropanol and then with water.
-
Visualize and capture images using a microscope.
-
For quantification, elute the dye with 100% isopropanol and measure the absorbance at approximately 510 nm.
-
-
Nile Red Staining: A fluorescent dye for the detection of intracellular lipid droplets.
-
After treatment, wash cells with PBS.
-
Stain with Nile Red solution (e.g., 1 µg/mL in PBS) for 15-30 minutes at 37°C.
-
Wash with PBS.
-
Visualize using a fluorescence microscope or quantify using a plate reader (excitation/emission ~485/550 nm for neutral lipids).
-
-
Triglyceride Assay:
-
After treatment, wash cells with PBS and lyse them.
-
Measure the total protein concentration of the lysate for normalization.
-
Use a commercial triglyceride quantification kit to measure the triglyceride levels in the cell lysates according to the manufacturer's protocol.
-
Mandatory Visualizations
Caption: Simplified HSD17B13 signaling pathway and point of inhibition.
Caption: General experimental workflow for evaluating this compound.
References
- 1. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Loss-of-function HSD17B13 variants, non-alcoholic steatohepatitis and adverse liver outcomes: Results from a multi-ethnic Asian cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
Application Notes and Protocols for Hsd17B13-IN-17 in In Vivo Mouse Models
For Research Use Only
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in the liver that has emerged as a compelling therapeutic target for non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1][2][3][4] Human genetic studies have consistently shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases, including fibrosis and hepatocellular carcinoma.[5] Hsd17B13-IN-17 is an investigational inhibitor of HSD17B13. These application notes provide a detailed framework for the in vivo evaluation of this compound in mouse models of NAFLD/NASH, including recommended dosage, experimental protocols, and data presentation guidelines.
Note: As of late 2025, specific in vivo dosage and administration data for this compound are not publicly available. The following protocols are based on general principles for testing novel small molecule inhibitors in established NAFLD mouse models and data from analogous HSD17B13 inhibitors. Researchers must conduct initial dose-ranging and toxicology studies to determine the appropriate and safe dosage for this new investigational compound.
Signaling Pathway and Mechanism of Action
HSD17B13 is involved in hepatic lipid metabolism. Its expression is induced by the liver X receptor-α (LXR-α) through the sterol regulatory element-binding protein-1c (SREBP-1c), a key transcription factor in lipogenesis. HSD17B13 may also contribute to a positive feedback loop that enhances the maturation of SREBP-1c, thereby promoting lipid accumulation in hepatocytes. By inhibiting the enzymatic activity of HSD17B13, this compound is hypothesized to disrupt this cycle, leading to a reduction in hepatic steatosis, inflammation, and fibrosis. Recent studies also suggest a role for HSD17B13 in activating the PAF/STAT3 signaling pathway, which is involved in leukocyte adhesion during chronic liver inflammation.
Caption: Hypothesized HSD17B13 signaling pathway and inhibition by this compound.
Quantitative Data Summary
The following tables provide a template for summarizing quantitative data from in vivo studies of this compound.
Table 1: Suggested Dose-Ranging Study for this compound
| Group | Treatment | Dosage (mg/kg) | Administration Route | Frequency |
| 1 | Vehicle Control | - | Oral Gavage | Once Daily |
| 2 | This compound | 1 | Oral Gavage | Once Daily |
| 3 | This compound | 3 | Oral Gavage | Once Daily |
| 4 | This compound | 10 | Oral Gavage | Once Daily |
| 5 | This compound | 30 | Oral Gavage | Once Daily |
Table 2: Key Efficacy Endpoints and Expected Outcomes
| Parameter | Assay | Expected Outcome with this compound |
| Liver Function | ||
| Alanine Aminotransferase (ALT) | Serum Chemistry | Decrease |
| Aspartate Aminotransferase (AST) | Serum Chemistry | Decrease |
| Hepatic Steatosis | ||
| Liver Weight | Gravimetric | Decrease |
| Hepatic Triglycerides | Biochemical Assay | Decrease |
| Histopathology (NAFLD Activity Score) | H&E Staining | Decrease in steatosis, inflammation, and ballooning scores |
| Hepatic Fibrosis | ||
| Collagen Deposition | Sirius Red Staining | Decrease |
| Hydroxyproline Content | Biochemical Assay | Decrease |
| Fibrosis-related gene expression (e.g., Col1a1, Acta2, Timp1) | qPCR | Decrease |
| Gene Expression | ||
| Hsd17b13 | qPCR | No change (inhibitor), or decrease if it affects stability |
| Lipogenic genes (e.g., Srebf1, Fasn, Acc1) | qPCR | Decrease |
Experimental Protocols
In Vivo Mouse Model for NAFLD/NASH
A high-fat diet (HFD) or a choline-deficient, L-amino acid-defined, high-fat diet (CDAHFD) are common models to induce NAFLD and NASH, respectively. The CDAHFD model is particularly useful for inducing fibrosis.
Materials:
-
C57BL/6J mice (male, 8-10 weeks old)
-
Standard chow diet
-
High-Fat Diet (e.g., 60% kcal from fat) or CDAHFD
-
This compound
-
Vehicle (e.g., 0.5% w/v methylcellulose in sterile water)
-
Oral gavage needles
-
Standard laboratory equipment for animal handling and sample collection
Protocol:
-
Acclimatization: Upon arrival, acclimatize mice for at least one week with ad libitum access to standard chow and water.
-
Diet-Induced Disease Model:
-
Control Group: Feed mice a standard chow diet.
-
Disease Model Group: Feed mice an HFD for 16-24 weeks to induce steatosis and mild inflammation, or a CDAHFD for a more robust fibrosis phenotype.
-
-
Compound Formulation:
-
Prepare this compound in the selected vehicle.
-
Formulate fresh daily or weekly, depending on compound stability, and store at 4°C. Ensure the compound is fully suspended before each administration.
-
-
Treatment Period:
-
After the diet induction period, randomize the disease model mice into vehicle and this compound treatment groups.
-
Administer this compound or vehicle once daily via oral gavage for 4-8 weeks.
-
-
Endpoint Analysis:
-
At the end of the treatment period, euthanize mice and collect blood via cardiac puncture for serum analysis.
-
Perfuse the liver with PBS and collect tissue samples for gravimetric analysis, histology, gene expression analysis, and biochemical assays.
-
Caption: General experimental workflow for testing this compound in mice.
Histological Analysis of Liver Tissue
Protocol:
-
Fix a portion of the liver in 10% neutral buffered formalin for 24 hours.
-
Process the fixed tissue and embed in paraffin.
-
Cut 5 µm sections and mount on glass slides.
-
For assessment of steatosis, inflammation, and hepatocyte ballooning, stain sections with Hematoxylin and Eosin (H&E).
-
For assessment of fibrosis, stain sections with Picro Sirius Red.
-
Score the slides for NAFLD Activity Score (NAS) and fibrosis stage in a blinded manner by a qualified pathologist.
Quantitative PCR (qPCR) for Gene Expression Analysis
Protocol:
-
Snap-freeze a portion of the liver in liquid nitrogen and store at -80°C.
-
Extract total RNA from ~20-30 mg of liver tissue using a suitable RNA isolation kit.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Perform qPCR using a SYBR Green-based master mix and gene-specific primers on a real-time PCR system.
-
Normalize the expression of target genes to a stable housekeeping gene (e.g., Gapdh or Actb).
-
Calculate relative gene expression using the ΔΔCt method.
Important Considerations
-
Interspecies Differences: It is crucial to acknowledge that Hsd17b13 deficiency in mouse models has not always replicated the protective effects observed in humans with loss-of-function variants. Therefore, results should be interpreted with caution.
-
Compound Specifics: The solubility, stability, and pharmacokinetic/pharmacodynamic (PK/PD) profile of this compound will need to be established to optimize the dosing regimen.
-
Animal Welfare: All animal procedures must be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.
By following these detailed protocols and guidelines, researchers can effectively evaluate the in vivo efficacy of this compound as a potential therapeutic agent for NAFLD and NASH.
References
- 1. Hsd17b13 Deficiency Does not Protect Mice From Obesogenic Diet Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 17-Beta Hydroxysteroid Dehydrogenase 13 Deficiency Does Not Protect Mice From Obesogenic Diet Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Administration of Hsd17B13 Inhibitors in Diet-Induced NAFLD Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-alcoholic fatty liver disease (NAFLD) is a prevalent chronic liver condition with a spectrum of severity, ranging from simple steatosis to non-alcoholic steatohepatitis (NASH), which can progress to fibrosis, cirrhosis, and hepatocellular carcinoma.[1][2] Genetic studies have identified hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) as a compelling therapeutic target for NAFLD.[3][4] Loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases.[3] HSD17B13 is a lipid droplet-associated enzyme primarily expressed in the liver and is thought to be involved in lipid metabolism and inflammation. Inhibition of HSD17B13 is, therefore, a promising therapeutic strategy to mitigate the pathological features of NAFLD.
While specific preclinical data for Hsd17B13-IN-17 is not extensively available in the public domain, this document provides a comprehensive overview of the administration of HSD17B13 inhibitors in diet-induced NAFLD models, using data from other well-characterized inhibitors and knockdown studies as representative examples. These application notes and protocols are intended to guide researchers in the preclinical evaluation of HSD17B13 inhibitors.
Data Presentation: Efficacy of HSD17B13 Inhibition in Preclinical NAFLD Models
The following table summarizes the available preclinical data for various HSD17B13 inhibitors and knockdown approaches in diet-induced NAFLD models. Direct comparisons should be made with caution due to the use of different models and experimental endpoints.
| Therapeutic Agent | Modality | Preclinical Model | Key Findings | Reference |
| BI-3231 | Small Molecule Inhibitor | High-Fat Diet (HFD)-induced obese mice | Reduces lipotoxic effects induced by palmitic acid in murine hepatocytes. | |
| shRNA-mediated knockdown | RNA Interference | High-Fat Diet (HFD)-induced obese mice | Markedly improved hepatic steatosis with no effect on body weight, adiposity, or glycemia. | |
| Antisense Oligonucleotide (AZD7503) | Nucleic Acid-based | NAFLD/NASH patients (Phase 1) | Aims to assess the knockdown of hepatic HSD17B13 mRNA. | |
| INI-822 | Small Molecule Inhibitor | Zucker Obese Rat Model | Advanced to Phase 1 clinical trials. |
Signaling Pathway and Experimental Workflow
Proposed Signaling Pathway of HSD17B13 in NAFLD Pathogenesis
Caption: Proposed role of HSD17B13 in NAFLD and the mechanism of its inhibition.
Experimental Workflow for Evaluating HSD17B13 Inhibitors in a Diet-Induced NAFLD Model
Caption: A typical preclinical workflow for characterizing an HSD17B13 inhibitor.
Experimental Protocols
Diet-Induced NAFLD Mouse Model
Objective: To induce NAFLD/NASH in mice that mimics the human disease state.
Materials:
-
Male C57BL/6J mice, 6-8 weeks old.
-
High-Fat Diet (HFD): e.g., 60% kcal from fat.
-
High-Fat, High-Fructose, High-Cholesterol Diet (HFFC) or Amylin Liver NASH (AMLN) diet: 40% fat, 22% fructose, and 2% cholesterol.
-
Standard chow diet (Control).
-
Animal caging and husbandry supplies.
Procedure:
-
Acclimate mice for one week on a standard chow diet.
-
Randomly assign mice to either the control diet group or the NAFLD-inducing diet group (HFD or HFFC).
-
Provide the respective diets and water ad libitum.
-
Monitor body weight and food intake weekly.
-
Continue the diet for a period sufficient to induce the desired disease phenotype (e.g., 12-26 weeks for steatosis and fibrosis).
Administration of this compound
Objective: To evaluate the therapeutic efficacy of an HSD17B13 inhibitor in the diet-induced NAFLD model.
Materials:
-
This compound (or other test inhibitor).
-
Vehicle solution (e.g., 0.5% methylcellulose).
-
Oral gavage needles.
-
NAFLD mice from Protocol 1.
Procedure:
-
After the diet-induction period, randomize the NAFLD mice into treatment groups (n=8-10 per group):
-
Vehicle control.
-
This compound (low dose).
-
This compound (high dose).
-
(Optional) Positive control group.
-
-
Prepare fresh dosing solutions of this compound in the vehicle daily.
-
Administer the assigned treatment via oral gavage once daily for a specified duration (e.g., 8 weeks).
-
Continue to monitor body weight and food intake throughout the treatment period.
Endpoint Analysis
Objective: To assess the effects of Hsd17B13 inhibition on NAFLD pathology.
A. Sample Collection:
-
At the end of the treatment period, fast the mice overnight.
-
Collect blood via cardiac puncture for serum analysis.
-
Euthanize the mice and immediately excise and weigh the liver.
-
Take sections of the liver for histology (fix in 10% neutral buffered formalin) and for gene expression analysis (snap-freeze in liquid nitrogen and store at -80°C).
B. Serum Biochemical Analysis:
-
Separate serum from the collected blood by centrifugation.
-
Measure serum levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) as markers of liver injury.
-
Quantify serum triglycerides and total cholesterol levels.
C. Liver Histological Analysis:
-
Process the formalin-fixed liver tissue and embed in paraffin.
-
Cut 5 µm sections and stain with Hematoxylin and Eosin (H&E) to assess steatosis, inflammation, and hepatocyte ballooning.
-
Stain separate sections with Picro-Sirius Red to visualize and quantify collagen deposition as a measure of fibrosis.
-
Score the histology slides for NAFLD Activity Score (NAS) and fibrosis stage according to established criteria.
D. Gene Expression Analysis (qRT-PCR):
-
Isolate total RNA from the frozen liver tissue.
-
Synthesize cDNA from the RNA.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the relative expression of genes involved in:
-
Target engagement: Hsd17b13.
-
Inflammation: Tnf-α, Il-6, Ccl2.
-
Fibrosis: Col1a1, Acta2 (α-SMA), Timp1.
-
-
Normalize the expression of target genes to a housekeeping gene (e.g., Gapdh).
Conclusion
The inhibition of HSD17B13 represents a genetically validated and highly promising therapeutic strategy for the treatment of NAFLD and NASH. The protocols and data presented here provide a framework for the preclinical evaluation of HSD17B13 inhibitors like this compound in diet-induced models of NAFLD. Rigorous and standardized experimental procedures are crucial for generating reproducible data to advance the development of novel therapies for this widespread chronic liver disease.
References
Application Notes and Protocols for Assessing Hsd17B13-IN-17 Target Engagement
For Researchers, Scientists, and Drug Development Professionals
Introduction
17β-hydroxysteroid dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme primarily expressed in the liver that has emerged as a compelling therapeutic target for chronic liver diseases, including non-alcoholic steatohepatitis (NASH).[1][2][3] Genetic studies have demonstrated that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression from simple steatosis to more severe forms of liver disease.[4][5] Hsd17B13-IN-17 is a novel small molecule inhibitor developed to target the enzymatic activity of HSD17B13.
These application notes provide detailed protocols to assess the target engagement of this compound, a critical step in preclinical development to confirm its mechanism of action and inform dose selection for in vivo studies. The described methodologies include biochemical assays to determine inhibitory potency and cellular thermal shift assays (CETSA) to verify direct binding to HSD17B13 in a cellular environment.
HSD17B13 Signaling Pathway
HSD17B13 is involved in hepatic lipid and retinol metabolism. Its expression is regulated by the Liver X Receptor α (LXRα) via the Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a key transcription factor in lipogenesis. HSD17B13 catalyzes the conversion of retinol to retinaldehyde, a crucial step in retinoid metabolism. Inhibition of HSD17B13 is hypothesized to mimic the protective effects of loss-of-function genetic variants, thereby reducing lipid accumulation and mitigating liver injury.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for this compound in key target engagement assays. This data is for illustrative purposes, representing typical results for a potent and selective HSD17B13 inhibitor.
Table 1: Biochemical Potency of this compound
| Compound | Target | Assay Type | Substrate | IC₅₀ (nM) |
| This compound | Human HSD17B13 | Enzymatic (Luminescence) | Estradiol | 5.2 |
| This compound | Human HSD17B13 | Enzymatic (Mass Spec) | Retinol | 8.9 |
| BI-3231 (Control) | Human HSD17B13 | Enzymatic (Luminescence) | Estradiol | 1.0 |
Table 2: Cellular Target Engagement of this compound
| Compound | Cell Line | Assay Type | EC₅₀ (nM) |
| This compound | HepG2 | CETSA (ITDR) | 58 |
| BI-3231 (Control) | HEK293 (overexpressing hHSD17B13) | Cellular Activity | 11 ± 5 |
Table 3: Thermal Shift Assay (TSA) Data for this compound
| Compound | Target | Assay Type | Concentration (µM) | ΔTₘ (°C) | Cofactor Dependence |
| This compound | Human HSD17B13 | TSA | 10 | +5.8 | NAD+ Dependent |
| BI-3231 (Control) | Human HSD17B13 | Thermal Shift (nanoDSF) | N/A | 16.7 K (shift) | NAD+ Dependent |
Experimental Protocols
Biochemical Enzyme Inhibition Assay (Luminescence-Based)
This assay quantifies the ability of this compound to inhibit the enzymatic activity of recombinant HSD17B13 by measuring the production of NADH.
Materials:
-
Recombinant human HSD17B13 protein
-
This compound
-
Assay Buffer: 40 mM Tris (pH 7.4), 0.01% BSA, 0.01% Tween 20
-
β-estradiol (substrate)
-
NAD+ (cofactor)
-
NAD(P)H-Glo™ Detection Reagent (Promega)
-
384-well white, opaque assay plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO.
-
Assay Plate Preparation: Add 1 µL of the compound dilutions to the wells of a 384-well plate.
-
Reaction Initiation: Add 20 µL of a solution containing HSD17B13 enzyme (e.g., 50 nM final concentration), β-estradiol (e.g., 20 µM final concentration), and NAD+ (e.g., 100 µM final concentration) in assay buffer to each well.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Add 20 µL of NAD(P)H-Glo™ Detection Reagent to each well.
-
Signal Measurement: Incubate for another 60 minutes at room temperature and measure luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to DMSO controls and determine the IC₅₀ value by fitting the data to a four-parameter dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify direct target engagement in a cellular context. It relies on the principle that ligand binding stabilizes the target protein against thermal denaturation.
Materials:
-
HepG2 cells (endogenously expressing HSD17B13)
-
This compound
-
DMSO (vehicle control)
-
PBS (Phosphate-Buffered Saline)
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Equipment for Western blotting or ELISA
Procedure:
Part 1: Melt Curve Analysis
-
Cell Culture and Treatment: Culture HepG2 cells to ~80% confluency. Treat cells with this compound (e.g., 10 µM) or DMSO for 1-2 hours at 37°C.
-
Harvesting: Harvest cells by scraping, wash with PBS, and resuspend in PBS.
-
Thermal Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-65°C) for 3 minutes, followed by cooling at room temperature for 3 minutes. Include a non-heated control.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Clarification: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
Sample Analysis: Collect the supernatant and quantify the amount of soluble HSD17B13 using Western blot or ELISA.
-
Data Analysis: Plot the percentage of soluble HSD17B13 against temperature to generate melt curves. A shift in the melt curve for the this compound-treated sample compared to the vehicle control indicates target engagement.
Part 2: Isothermal Dose-Response (ITDR) Analysis
-
Optimal Temperature Selection: From the melt curve, select a temperature that causes significant but not complete protein denaturation (e.g., T₇₅).
-
Dose-Response Treatment: Treat HepG2 cells with a serial dilution of this compound for 1-2 hours at 37°C.
-
Isothermal Challenge: Heat all cell suspensions (except the non-heated control) at the predetermined optimal temperature for 3 minutes.
-
Lysis and Analysis: Follow steps 4-6 from the Melt Curve Analysis.
-
Data Analysis: Plot the amount of soluble HSD17B13 against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the cellular EC₅₀.
Workflow Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gene - HSD17B13 [maayanlab.cloud]
HSD17B13 Inhibitors: A Researcher's Guide to Procurement and Application
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the study of Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) inhibitors. Given the initial query for "Hsd17B13-IN-17," this guide includes specific purchasing information for this compound and a broader overview of other commercially available inhibitors. The protocols provided are designed to facilitate research into the therapeutic potential of HSD17B13 inhibition in liver diseases such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).
Supplier and Purchasing Information
While "this compound" was specifically queried, a variety of HSD17B13 inhibitors are available to the research community. The primary supplier for these compounds is MedchemExpress. Below is a summary of purchasing information for this compound and other related inhibitors.
| Product Name | Supplier | Catalog Number | Reported IC50 |
| This compound[1] | MedchemExpress | HY-161218 | < 0.1 µM (Estradiol); < 1 µM (Leukotriene B3)[1] |
| HSD17B13-IN-1[2] | MedchemExpress | HY-159653 | < 0.1 µM (Estradiol)[2] |
| HSD17B13-IN-2[3] | MedchemExpress | HY-129583 | Potent inhibitor with cell activity |
| HSD17B13-IN-3 | MedchemExpress | HY-156736 | 0.38 µM (β-estradiol); 0.45 µM (Leukotriene B4) |
| HSD17B13-IN-8 | MedchemExpress | HY-161212 | < 0.1 µM (Estradiol); < 1 µM (LTB3) |
| HSD17B13-IN-9 | MedchemExpress | HY-157627 | 0.01 µM (for 50 nM HSD17B13) |
| HSD17B13-IN-10 | MedchemExpress | HY-157630 | 0.01 µM |
| HSD17B13-IN-18 | MedchemExpress | HY-161219 | < 0.1 µM (Estradiol); < 1 µM (Leukotriene B3) |
| HSD17B13-IN-23 | MedchemExpress | HY-161224 | < 0.1 µM (Estradiol); < 1 µM (Leukotriene B3) |
| HSD17B13-IN-39 | MedchemExpress | HY-157662 | Not specified |
| HSD17B13-IN-97 | MedchemExpress | HY-163380 | ≤0.1 µM |
| HSD17B13-IN-99 | MedchemExpress | HY-163382 | < 0.1 µM (Estradiol) |
| BI-3231 | MedchemExpress | HY-148814 | 1 nM (human HSD17B13); 13 nM (mouse HSD17B13) |
Mechanism of Action and Signaling Pathway
HSD17B13 is a lipid droplet-associated enzyme primarily expressed in the liver. Its expression is upregulated in NAFLD. The inhibition of HSD17B13 is a promising therapeutic strategy to mitigate the progression of liver disease. The signaling pathway involves key regulators of lipid metabolism, including Liver X Receptor α (LXRα) and Sterol Regulatory Element-Binding Protein-1c (SREBP-1c). HSD17B13 is also involved in retinol metabolism.
References
Troubleshooting & Optimization
Hsd17B13-IN-17 solubility issues in aqueous buffer
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with Hsd17B13-IN-17, with a particular focus on its solubility in aqueous buffers.
Disclaimer
Publicly available information on the specific physicochemical properties of this compound is limited. The following guidance is based on the characteristics of other well-documented Hsd17B13 inhibitors. Researchers should perform small-scale solubility tests to determine the optimal conditions for their specific experimental setup.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated out of solution when I diluted my DMSO stock into an aqueous buffer. Why did this happen and what can I do?
A1: This is a common issue known as "precipitation upon dilution" and is expected for hydrophobic compounds like many small molecule inhibitors.[1] It occurs when the concentration of the organic solvent (like DMSO) is reduced to a level where it can no longer keep the compound dissolved in the aqueous buffer.
Initial Troubleshooting Steps:
-
Visual Confirmation: First, visually confirm the presence of a precipitate.
-
Gentle Agitation: Briefly vortex the solution.
-
Warming: Gently warm the solution to 37°C.[2]
-
Sonication: Use a sonicating water bath for a few minutes to aid dissolution.[2][3]
If these initial steps do not resolve the precipitation, you will need to consider more systematic approaches as outlined in the troubleshooting guide below.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: The recommended solvent for preparing a high-concentration stock solution is anhydrous dimethyl sulfoxide (DMSO).[1] It is advisable to use a fresh, high-purity grade of DMSO, as absorbed water can negatively impact the solubility of the compound.
Q3: How should I store the this compound stock solution?
A3: To maintain the stability and integrity of your this compound stock solution, it is recommended to:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage in tightly sealed vials.
Q4: Can I dissolve this compound directly in aqueous buffers like PBS or cell culture media?
A4: It is not recommended to dissolve this compound directly in aqueous solutions due to its presumed poor aqueous solubility. A high-concentration stock solution in DMSO should be prepared first and then diluted into the aqueous buffer or media to the final desired concentration. Ensure the final DMSO concentration in your experiment is kept low (typically ≤ 0.5%) to avoid solvent-induced artifacts.
Troubleshooting Guide: this compound Solubility Issues
This guide provides a systematic approach to addressing solubility challenges with this compound in aqueous buffers.
Issue: Precipitation in Aqueous Buffer
Possible Causes and Solutions
| Possible Cause | Recommended Solution | Citation |
| Low Intrinsic Aqueous Solubility | The compound is likely highly hydrophobic. Consider reducing the final concentration of the inhibitor in your assay. If a higher concentration is necessary, explore the use of solubilizing agents. | |
| "Co-Solvent Shock" | Rapid dilution from a 100% organic solvent (DMSO) into an aqueous buffer can cause the compound to precipitate. Employ a serial dilution method by first diluting the stock into an intermediate mixture of the organic solvent and aqueous buffer before the final dilution. | |
| Buffer Incompatibility (pH/Salts) | The pH of the aqueous buffer can affect the solubility of ionizable compounds. Test the solubility in buffers with a range of pH values (e.g., 5.0, 6.5, 7.4, 8.0) to identify the optimal condition. High salt concentrations in buffers like PBS can also decrease the solubility of organic molecules (the "salting out" effect). Try diluting the compound in a lower ionic strength buffer or sterile water before adding it to a high-salt medium. | |
| Final DMSO Concentration Too Low | Ensure the final concentration of DMSO is sufficient to maintain solubility, while remaining non-toxic to cells (typically ≤ 0.5%). |
Quantitative Data for Representative Hsd17B13 Inhibitors
The following tables summarize solubility data for other Hsd17B13 inhibitors, which can serve as a reference for formulating this compound.
Table 1: Solubility in Organic Solvents
| Compound | Solvent | Solubility | Citation |
| HSD17B13-IN-2 | DMSO | 100 mg/mL (255.49 mM) | |
| HSD17B13-IN-8 | DMSO | 100 mg/mL (232.07 mM) | |
| Hsd17B13-IN-9 | DMSO | 100 mg/mL (232.32 mM) | |
| Hsd17B13-IN-29 | DMSO | ≥ 50 mg/mL |
Note: Sonication may be required to achieve complete dissolution.
Table 2: Formulations for Improved Aqueous Solubility
| Compound | Formulation | Solubility | Citation |
| HSD17B13-IN-2 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (6.39 mM) | |
| HSD17B13-IN-2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (6.39 mM) | |
| HSD17B13-IN-8 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.80 mM) |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of an Hsd17B13 inhibitor in DMSO.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicating water bath (optional)
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of the compound in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes until the solution is clear.
-
Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution in Aqueous Buffer
This protocol outlines the preparation of a working solution from a DMSO stock for in vitro assays.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile aqueous buffer (e.g., assay buffer, cell culture medium)
Procedure:
-
Thaw a single aliquot of the 10 mM stock solution.
-
To minimize precipitation, perform an intermediate dilution step. For example, dilute the 10 mM stock 1:100 in your aqueous buffer to create a 100 µM intermediate solution with 1% DMSO.
-
Further dilute the intermediate solution to the final desired concentration in the aqueous buffer. Ensure the final DMSO concentration is at an acceptable level for your experiment (e.g., ≤ 0.5%).
-
If precipitation is observed, consider using a formulation with co-solvents as described in Table 2.
Visualizations
HSD17B13 Signaling Pathway and Point of Inhibition
References
Hsd17B13-IN-17 DMSO stock solution preparation and storage
Disclaimer: Information for a compound specifically named "Hsd17B13-IN-17" is not publicly available. The following data, protocols, and guidelines are based on closely related and documented Hsd17B13 inhibitors and should be considered a general reference. Researchers should perform their own stability and solubility testing for their specific compound.
This technical support guide is designed for researchers, scientists, and drug development professionals to provide guidance on the preparation and storage of this compound Dimethyl Sulfoxide (DMSO) stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: For creating stock solutions, the recommended primary solvent is anhydrous, high-purity Dimethyl Sulfoxide (DMSO).[1][2][3][4] Hsd17B13 inhibitors typically exhibit high solubility in DMSO.[4] It is crucial to use an anhydrous grade of DMSO as its hygroscopic nature can negatively impact compound solubility and stability.
Q2: How should I store the solid this compound powder?
A2: The solid, lyophilized powder of Hsd17B13 inhibitors is generally stable for extended periods when stored at low temperatures. For long-term storage, -20°C is recommended, which should maintain stability for at least two to three years. For shorter periods, storage at 4°C is also acceptable. It is advisable to store the powder in a dry, dark place.
Q3: What are the recommended storage conditions for the this compound DMSO stock solution?
A3: For optimal stability, DMSO stock solutions should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles. For long-term storage (up to 6 months), it is recommended to store these aliquots at -80°C. For shorter-term storage (up to 1 month), -20°C is suitable.
Q4: Can I dissolve this compound directly in aqueous buffers like PBS or cell culture media?
A4: It is generally not recommended to dissolve Hsd17B13 inhibitors directly in aqueous solutions due to their likely poor aqueous solubility. This can lead to precipitation. The best practice is to first prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the aqueous medium. The final DMSO concentration in your assay should be kept low (typically below 0.5%) to avoid solvent-induced toxicity.
Q5: Is it necessary to protect this compound from light?
A5: For some Hsd17B13 inhibitors, protection from light is recommended, especially when in solution. As a general best practice for all research compounds, it is advisable to store them in amber vials or otherwise protected from light to prevent potential photodegradation.
Troubleshooting Guide
Issue 1: The this compound powder is not fully dissolving in DMSO.
-
Possible Cause: Insufficient energy to break the crystal lattice of the compound or the use of non-anhydrous DMSO.
-
Recommended Solution:
-
Vortexing: Ensure the solution is vortexed thoroughly for several minutes.
-
Sonication: Place the vial in an ultrasonic bath for 10-15 minutes to aid dissolution.
-
Gentle Warming: Gently warm the solution to 37°C. This can be combined with sonication for optimal results.
-
Solvent Quality: Ensure you are using fresh, anhydrous, high-purity DMSO.
-
Issue 2: The compound precipitates after the DMSO stock solution is diluted in an aqueous medium.
-
Possible Cause: The compound's concentration exceeds its solubility limit in the aqueous buffer, a phenomenon known as "crashing out". Hsd17B13 inhibitors are often poorly soluble in aqueous solutions.
-
Recommended Solution:
-
Optimize Final DMSO Concentration: Maintain a sufficient final DMSO concentration (typically 0.1% to 0.5%) to keep the compound in solution, but be mindful of solvent toxicity in cell-based assays.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of the DMSO stock in the aqueous medium.
-
Vigorous Mixing: Ensure the dilution is performed with vigorous mixing.
-
Use of Surfactants: In some cases, adding a small amount of a biocompatible surfactant, such as Pluronic F-68, to the final dilution can help maintain solubility.
-
Issue 3: Inconsistent experimental results.
-
Possible Cause: Degradation of the inhibitor due to improper storage or multiple freeze-thaw cycles, or inaccurate concentration of the stock solution.
-
Recommended Solution:
-
Proper Storage: Always store aliquots of the stock solution at -80°C for long-term use and avoid repeated freeze-thaw cycles.
-
Fresh Dilutions: Prepare fresh working dilutions from a new aliquot of the stock solution for each experiment.
-
Confirm Concentration: If possible, confirm the concentration of your stock solution using a spectrophotometric method.
-
Visual Inspection: Always visually inspect your stock and working solutions for any precipitate before use.
-
Data Presentation
Table 1: Recommended Storage Conditions for Hsd17B13 Inhibitors
| Form | Storage Temperature | Recommended Duration | Notes |
| Solid Powder | -20°C | 3 years | Store in a dry, dark place. |
| 4°C | 2 years | For shorter-term storage. | |
| In DMSO | -80°C | 6 months | Highly recommended for long-term stability; use single-use aliquots. |
| -20°C | 1 month | For more frequent use; use single-use aliquots. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound DMSO Stock Solution
Materials:
-
This compound solid powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes (amber or covered in foil)
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated pipettes and sterile tips
Methodology:
-
Equilibrate: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh: Accurately weigh the desired amount of the compound.
-
Calculate Solvent Volume: Calculate the volume of DMSO required to achieve a 10 mM concentration. The formula is: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * 0.010 mol/L)
-
Add Solvent: Add the calculated volume of anhydrous DMSO to the vial containing the compound.
-
Dissolve: Tightly cap the vial and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
Ensure Complete Dissolution: Visually inspect the solution against a light source to ensure no solid particles remain. If necessary, sonicate the solution in a water bath for 5-15 minutes or gently warm it to 37°C until the solution is clear.
-
Aliquot and Store: Once the compound is fully dissolved, aliquot the stock solution into single-use, sterile microcentrifuge tubes. Store the aliquots at -80°C for long-term storage.
Mandatory Visualization
Caption: Workflow for this compound DMSO stock solution preparation and storage.
References
Optimizing Hsd17B13-IN-17 concentration for cell culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the use of Hsd17B13-IN-17 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of HSD17B13, and how does this compound work?
A1: Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is an enzyme predominantly found in the liver, specifically on the surface of lipid droplets within hepatocytes.[1][2][3] Its primary role involves lipid and retinol metabolism, where it acts as a retinol dehydrogenase, converting retinol to retinaldehyde.[1][4] Expression of HSD17B13 is associated with increased lipid accumulation in liver cells. Genetic studies have shown that individuals with loss-of-function variants of the HSD17B13 gene have a lower risk of developing chronic liver diseases like non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).
This compound is a potent and selective small molecule inhibitor designed to block the enzymatic activity of HSD17B13. By doing so, it aims to replicate the protective effects observed in individuals with genetic loss-of-function, thereby reducing lipid accumulation and potentially mitigating liver inflammation and fibrosis.
Q2: How should I prepare and store this compound?
A2: Proper handling and storage are critical for maintaining the stability and activity of this compound.
-
Reconstitution: The inhibitor is typically provided as a lyophilized powder. To prepare a high-concentration stock solution (e.g., 10 mM), reconstitute the powder in anhydrous dimethyl sulfoxide (DMSO). Sonication may be required to ensure complete dissolution.
-
Storage: Store the solid compound and the DMSO stock solution at -20°C or -80°C. It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. DMSO is hygroscopic (absorbs moisture), so ensure vials are tightly sealed.
Q3: What is the recommended starting concentration for this compound in cell culture?
A3: The optimal concentration will vary depending on the cell line and experimental endpoint. For initial experiments, it is advisable to perform a dose-response curve. A good starting point for cell-based assays is a range from 1 nM to 10 µM. The potency of this compound in cellular assays is expected to be in the double-digit nM to low µM range. Always use the lowest concentration that elicits the desired biological effect to minimize the risk of off-target activity.
Q4: Which cell lines are most appropriate for testing this compound?
A4: Since HSD17B13 is primarily expressed in liver hepatocytes, the most relevant cell lines are of hepatic origin. Recommended cell lines include:
-
HepG2: A human hepatocellular carcinoma cell line widely used for studies on liver metabolism and toxicity.
-
Huh7: Another human hepatoma cell line commonly used in liver disease research.
-
Primary Human Hepatocytes: These are considered the gold standard as they most accurately reflect in vivo conditions, but they are more difficult to culture and have a limited lifespan. Before starting, it is crucial to confirm the expression of HSD17B13 in your chosen cell line.
Q5: My compound is precipitating in the cell culture medium. What should I do?
A5: Precipitation upon dilution into aqueous media is a common issue with hydrophobic small molecules. Here are some troubleshooting steps:
-
Check Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is low, typically below 0.5%, as higher concentrations can be toxic to cells and contribute to insolubility.
-
Prepare Fresh Dilutions: Prepare working solutions by diluting the stock solution immediately before adding it to the cells. Do not store diluted aqueous solutions of the inhibitor.
-
Lower the Final Concentration: You may have exceeded the aqueous solubility limit of the compound. Try testing a lower range of concentrations.
-
Use a Co-solvent or Excipient: For particularly challenging compounds, using a co-solvent or a solubilizing excipient might be necessary, though this requires careful validation to ensure it does not interfere with the assay.
Troubleshooting Guides
Guide 1: Optimizing Inhibitor Concentration
Problem: I am not seeing the expected biological effect after treating my cells with this compound.
| Possible Cause | Troubleshooting Steps & Rationale |
| Inhibitor concentration is too low. | Protocol: Perform a dose-response experiment with a wider and higher range of concentrations. Rationale: To ensure you are reaching a concentration sufficient to engage the target and elicit a downstream effect. |
| Incubation time is too short. | Protocol: Conduct a time-course experiment (e.g., 12, 24, 48, 72 hours). Rationale: The desired phenotype may take longer to develop. |
| Inhibitor has degraded. | Protocol: Prepare fresh stock solutions from the solid compound. Avoid repeated freeze-thaw cycles of existing stocks. Rationale: To ensure the inhibitor is active and has not been compromised by improper storage or handling. |
| Low or absent target expression in the cell line. | Protocol: Verify HSD17B13 expression in your cell line using Western Blot or qPCR. Rationale: The inhibitor cannot have an effect if the target protein is not present. |
Problem: I am observing significant cytotoxicity at my desired effective concentration.
| Possible Cause | Troubleshooting Steps & Rationale |
| Inhibitor concentration is too high. | Protocol: Perform a cytotoxicity assay (e.g., MTT, CellTiter-Glo) to determine the CC50 (half-maximal cytotoxic concentration). Use concentrations well below the CC50 for your functional assays. Rationale: To identify a therapeutic window where the inhibitor is effective without causing excessive cell death. |
| Solvent (DMSO) toxicity. | Protocol: Run a vehicle control experiment, treating cells with the same final concentrations of DMSO used for the inhibitor. Rationale: To confirm that the observed cytotoxicity is due to the inhibitor and not the solvent. The final DMSO concentration should ideally be ≤ 0.1% and not exceed 0.5%. |
| On-target toxicity. | Protocol: Use a secondary, structurally distinct HSD17B13 inhibitor to see if it recapitulates the cytotoxicity. Rationale: If a different inhibitor for the same target causes similar toxicity, it suggests the effect is linked to the inhibition of HSD17B13 itself. |
| Off-target effects. | Protocol: Lower the inhibitor concentration to the minimum required for on-target activity. Rationale: Off-target effects are often more pronounced at higher concentrations. Using the lowest effective dose minimizes these unintended interactions. |
Data Presentation
Table 1: Physicochemical and Potency Data for this compound (Note: This data is representative and based on known HSD17B13 inhibitors for illustrative purposes.)
| Parameter | Value | Assay Type | Species |
| Biochemical IC50 | 8 nM | Enzymatic (NAD-Glo™) | Human |
| Cellular IC50 | 45 nM | Cellular Target Engagement | Human (HepG2) |
| Molecular Weight | 450.5 g/mol | - | - |
| Solubility (DMSO) | ≥ 50 mg/mL | - | - |
| Solubility (Aqueous) | < 0.1 mg/mL | - | - |
Table 2: Recommended Concentration Ranges for Initial Experiments
| Experiment Type | Recommended Concentration Range | Typical Incubation Time |
| Initial Dose-Response | 1 nM - 10 µM | 24 - 48 hours |
| Cytotoxicity (CC50) | 10 nM - 100 µM | 48 - 72 hours |
| Target Engagement | 0.5x to 10x Cellular IC50 | 4 - 24 hours |
| Functional Assays | 1x to 5x Cellular IC50 | 24 - 72 hours |
Table 3: Example Cytotoxicity Data (CC50) for this compound
| Cell Line | Incubation Time | CC50 (µM) | Notes |
| HepG2 | 48 hours | 25.3 | - |
| Huh7 | 48 hours | 18.9 | Appears slightly more sensitive than HepG2. |
| Primary Hepatocytes | 24 hours | > 30 | Limited incubation due to cell lifespan. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution (10 mM): a. Allow the vial of this compound powder to equilibrate to room temperature before opening. b. Add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM concentration. (e.g., For 1 mg of powder with MW 450.5, add 222 µL of DMSO). c. Vortex thoroughly. If needed, sonicate in a water bath for 5-10 minutes until the solution is clear. d. Aliquot into single-use tubes and store at -80°C.
-
Working Solutions: a. Thaw a single aliquot of the 10 mM stock solution. b. Prepare serial dilutions of the stock solution in complete cell culture medium immediately before treating the cells. c. Ensure the final DMSO concentration in the highest concentration treatment group does not exceed 0.5%. Prepare a vehicle control using the same concentration of DMSO in medium.
Protocol 2: Cell Viability Assay (MTT) to Determine Cytotoxicity (CC50)
-
Cell Seeding: Seed hepatocytes (e.g., HepG2) in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well). Allow cells to attach overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium, typically in a 2-fold or 3-fold dilution series starting from 100 µM. Also, prepare a vehicle control (medium with the highest DMSO concentration used).
-
Treatment: Remove the old medium and add 100 µL of the medium containing the different inhibitor concentrations or vehicle control to the respective wells. Include wells with untreated cells.
-
Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or another solubilizing agent to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log of the inhibitor concentration and use a non-linear regression (sigmoidal dose-response) to determine the CC50 value.
Protocol 3: Western Blot Analysis for Target Pathway Modulation
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with this compound at various concentrations (e.g., 0.1x, 1x, 10x cellular IC50) and a vehicle control for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against a downstream marker of HSD17B13 activity (e.g., a protein involved in lipogenesis like SREBP-1c) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Mandatory Visualizations
Caption: Proposed signaling pathway of HSD17B13 and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for unexpected cytotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. Role of HSD17B13 in the liver physiology and pathophysiology - East China Normal University [pure.ecnu.edu.cn:443]
- 3. benchchem.com [benchchem.com]
- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results with Hsd17B13-IN-17
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hsd17B13-IN-17. The information is structured to address specific issues that may arise during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
A1: this compound is a small molecule inhibitor of 17β-hydroxysteroid dehydrogenase type 13 (HSD17B13). HSD17B13 is an enzyme predominantly expressed in the liver, specifically on the surface of lipid droplets within hepatocytes.[1][2] Genetic studies have shown that individuals with loss-of-function variants of HSD17B13 have a reduced risk of developing chronic liver diseases like non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[2][3][4] The primary mechanism of action for an HSD17B13 inhibitor like this compound is to block the enzyme's catalytic activity. This inhibition is expected to decrease the accumulation of lipids in liver cells, and reduce inflammation and fibrosis.
Q2: How should I prepare a stock solution of this compound?
A2: Due to its likely poor aqueous solubility, it is not recommended to dissolve this compound directly in aqueous buffers or cell culture media. A high-concentration stock solution should first be prepared in an organic solvent like dimethyl sulfoxide (DMSO). For similar HSD17B13 inhibitors, solubility in DMSO is typically high (e.g., 100-125 mg/mL). To ensure complete dissolution, vortexing or sonication may be necessary.
Q3: How should I store the this compound stock solution?
A3: To maintain stability and prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the DMSO stock solution into single-use vials. For long-term storage (up to 6 months), these aliquots should be stored at -80°C. For shorter-term storage (up to 1 month), -20°C is acceptable.
Troubleshooting Inconsistent Results
Issue 1: Precipitation of this compound in Cell Culture Media
-
Problem: A precipitate is observed after diluting the DMSO stock solution into the cell culture medium.
-
Possible Cause: The concentration of this compound exceeds its solubility limit in the aqueous medium.
-
Solutions:
-
Reduce Final Concentration: Lower the final working concentration of the inhibitor in your experiment.
-
Increase Serum Concentration: If your experimental design allows, increasing the percentage of fetal bovine serum (FBS) in the media can help solubilize hydrophobic compounds.
-
Use a Carrier Protein: Consider using a carrier protein like bovine serum albumin (BSA) to improve solubility.
-
Issue 2: High Variability or Low Signal-to-Noise Ratio in In Vitro Enzymatic Assays
-
Problem: Inconsistent results or a weak signal in enzymatic assays.
-
Possible Causes & Solutions:
-
Enzyme Instability: Ensure the recombinant HSD17B13 protein is stored and handled correctly. Perform a quality control activity test before starting experiments.
-
Substrate or Cofactor Degradation: Prepare fresh solutions of the substrate (e.g., retinol, β-estradiol) and the cofactor NAD+ for each experiment. Note that some substrates may be light-sensitive.
-
Inhibitor Precipitation: Visually inspect the assay plates for any signs of compound precipitation.
-
Buffer Composition: Use an optimized buffer, typically Tris-HCl at a pH of 7.4-8.0. Including a mild detergent like 0.01-0.04% Tween-20 can help prevent protein aggregation.
-
Issue 3: Inconsistent Results in Cell-Based Assays
-
Problem: Variable outcomes in cellular assays measuring HSD17B13 inhibition.
-
Possible Causes & Solutions:
-
Cell Health and Viability: Always monitor cell viability, as compound toxicity can produce misleading results. Perform a cytotoxicity assay for this compound at the concentrations used in your experiments.
-
Poor Compound Permeability: If the inhibitor is active in enzymatic assays but not in cellular assays, it may have poor cell permeability.
-
Off-Target Effects: The observed cellular phenotype might be due to off-target effects. Validate your findings using a secondary, structurally different inhibitor or with a genetic approach like siRNA-mediated knockdown of HSD17B13.
-
Inconsistent Cell Seeding: Ensure a homogenous cell suspension and accurate cell counting before seeding to reduce variability between replicates.
-
Issue 4: Weak or Inconsistent Bands in Western Blots for HSD17B13
-
Problem: Difficulty in detecting HSD17B13 protein via Western blotting.
-
Possible Causes & Solutions:
-
Low Protein Abundance: HSD17B13 expression can vary. Use an appropriate cell line (e.g., HepG2, Huh7) or tissue. Consider enriching for lipid droplet fractions to increase the concentration of HSD17B13.
-
Inefficient Protein Extraction: Due to its association with lipid droplets, HSD17B13 can be difficult to solubilize. Use appropriate lysis buffers.
-
Quantitative Data Summary
While specific data for this compound is not publicly available, the following tables provide representative data for other well-characterized HSD17B13 inhibitors, which can serve as a useful reference.
Table 1: Solubility of Representative HSD17B13 Inhibitors
| Compound | Solvent System | Solubility |
| HSD17B13-IN-2 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL |
| HSD17B13-IN-2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL |
| BI-3231 | DMSO | 125 mg/mL (with warming) |
| HSD17B13-IN-2 | DMSO | 100 mg/mL (sonication may be required) |
Data compiled from multiple sources.
Table 2: Storage and Stability of HSD17B13 Inhibitor Stock Solutions in DMSO
| Compound | Storage Temperature | Duration | Notes |
| HSD17B13-IN-9 | -80°C | 6 months | Protect from light, store under nitrogen. |
| HSD17B13-IN-9 | -20°C | 1 month | Protect from light, store under nitrogen. |
General guidelines based on available data for HSD17B13 inhibitors.
Experimental Protocols
Protocol 1: HSD17B13 Retinol Dehydrogenase Activity Assay (In Vitro)
This protocol measures the conversion of retinol to retinaldehyde.
-
Reagent Preparation :
-
Assay Buffer: Tris-HCl (pH 7.5) with a mild detergent (e.g., 0.01% Tween-20).
-
Recombinant HSD17B13 protein.
-
NAD+ (cofactor).
-
Retinol (substrate).
-
This compound diluted in DMSO.
-
-
Assay Procedure :
-
Add assay buffer, NAD+, and this compound (or vehicle control) to a 384-well plate.
-
Add recombinant HSD17B13 protein and incubate.
-
Initiate the reaction by adding retinol.
-
Monitor the production of NADH, which can be measured by luminescence using a kit like NAD-Glo™.
-
-
Data Analysis :
-
Calculate the percent inhibition relative to the vehicle control to determine the IC50 value of this compound.
-
Protocol 2: Cellular Lipid Accumulation Assay
This protocol assesses the effect of this compound on lipid accumulation in a cellular context.
-
Cell Culture :
-
Plate a suitable human hepatocyte cell line (e.g., HepG2, Huh7) in a multi-well plate and allow them to adhere overnight.
-
-
Treatment :
-
Treat the cells with serial dilutions of this compound or a vehicle control for a predetermined time (e.g., 1-24 hours).
-
Induce lipid accumulation by treating the cells with a fatty acid solution (e.g., 400 µM oleic acid) for 24 hours.
-
-
Lipid Staining :
-
Fix the cells with 4% paraformaldehyde.
-
Stain for intracellular lipid droplets using Oil Red O or Nile Red solution.
-
-
Quantification :
-
Capture images using a microscope.
-
Quantify the stained lipid area or intensity using image analysis software.
-
Visualizations
Caption: Simplified HSD17B13 signaling pathway and the point of inhibition by this compound.
Caption: Logical workflow for troubleshooting inconsistent results with this compound.
References
Technical Support Center: Hsd17B13-IN-17 Cytotoxicity Assessment in Hepatocytes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in assessing the cytotoxicity of Hsd17B13-IN-17 in hepatocytes.
Frequently Asked Questions (FAQs)
Q1: What is HSD17B13 and why is it a therapeutic target?
A1: Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is an enzyme primarily found in the liver, specifically on the surface of lipid droplets within hepatocytes.[1][2] It is involved in hepatic lipid and retinol metabolism.[1] Genetic studies have revealed that individuals with loss-of-function variants of the HSD17B13 gene are protected from the progression of chronic liver diseases like non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[3][4] This protective effect makes HSD17B13 an attractive therapeutic target for developing drugs to treat these conditions.
Q2: Is cytotoxicity an expected outcome of inhibiting HSD17B13 with this compound?
A2: Not necessarily. In fact, genetic evidence from loss-of-function variants suggests a protective role against liver disease. Furthermore, studies on other HSD17B13 inhibitors, such as BI-3231, have shown a protective effect against fatty acid-induced lipotoxicity in hepatocytes. Cytotoxicity observed with a specific inhibitor like this compound might be due to its unique chemical structure or off-target effects, rather than the inhibition of HSD17B13 itself.
Q3: Why is it crucial to assess the cytotoxicity of this compound in primary hepatocytes?
A3: Since HSD17B13 is predominantly expressed in the liver and localized within hepatocytes, primary hepatocytes are the most physiologically relevant in vitro model to evaluate potential liver injury induced by an HSD17B13 inhibitor. Assessing cytotoxicity early in the drug development process is essential for de-risking compounds and ensuring a favorable safety profile.
Q4: Which initial cytotoxicity assays are recommended for screening this compound?
A4: A multi-parametric approach is recommended for a comprehensive initial assessment. The following three assays provide a robust starting point:
-
MTT Assay: Measures the metabolic activity of mitochondria, which is an indicator of cell viability.
-
Lactate Dehydrogenase (LDH) Release Assay: Detects the release of LDH from damaged cells into the culture medium, indicating a loss of cell membrane integrity.
-
ATP Assay: Quantifies the levels of intracellular ATP, reflecting the energy status of the cells.
Q5: What should I do if I observe conflicting results between different cytotoxicity assays?
A5: Discrepancies between various cytotoxicity assays are not uncommon and can offer valuable insights into the mechanism of cell death. For example, this compound might decrease the signal in an MTT assay (suggesting mitochondrial dysfunction) without a corresponding increase in LDH release (indicating that cell membranes are still intact). This could suggest an apoptotic mechanism rather than necrosis. It is also possible that the compound interferes with the chemistry of the assays themselves.
Troubleshooting Guides
Problem 1: Excessive Cell Death Observed After Treatment with this compound
| Possible Cause | Recommended Solution |
| High Inhibitor Concentration | Perform a dose-response curve to identify the optimal non-toxic concentration. Begin with a low concentration (e.g., 10-100 nM) and gradually increase it. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is minimal (typically <0.1%) and consistent across all wells, including vehicle controls. |
| Off-Target Effects | The inhibitor may be affecting other cellular targets. If feasible, test a structurally unrelated HSD17B13 inhibitor to see if the cytotoxic effect is replicated. |
| Lipotoxicity from Co-treatment | If you are co-treating with fatty acids to mimic a disease state, the fatty acids themselves can be toxic. Some HSD17B13 inhibitors have been shown to reduce the lipotoxic effects of palmitic acid. |
| Poor Health of Primary Hepatocytes | Primary hepatocytes are delicate and can undergo spontaneous apoptosis in culture. Ensure optimal conditions for their isolation and culture. |
Problem 2: Inconsistent Results Between Experiments
| Possible Cause | Recommended Solution |
| Variability in Primary Cells | Use hepatocytes from multiple donors to ensure that the observed results are not specific to a single donor. Document all donor information and the passage number. |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding to avoid uneven cell distribution. |
| Edge Effects in Microplates | Evaporation from the outer wells of a microplate can lead to "edge effects." To mitigate this, consider not using the outer wells for experimental samples. |
| Pipetting Errors | Inaccurate or inconsistent pipetting can introduce significant variability. Ensure proper pipette calibration and technique. |
Experimental Protocols
MTT Assay
This colorimetric assay measures the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in viable cells.
-
Materials:
-
Primary hepatocytes
-
Collagen-coated 96-well plates
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Plate reader
-
-
Procedure:
-
Seed primary hepatocytes in a collagen-coated 96-well plate at a pre-determined optimal density and allow them to attach for 24-48 hours.
-
Treat the cells with a range of concentrations of this compound and appropriate controls (vehicle and positive control).
-
Incubate for the desired treatment period.
-
Add MTT solution to each well and incubate for 1-4 hours, allowing formazan crystals to form.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
LDH Release Assay
This assay quantifies the amount of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.
-
Materials:
-
Cell culture supernatant from treated hepatocytes
-
LDH assay kit
-
Plate reader
-
-
Procedure:
-
Following treatment with this compound, carefully collect the cell culture supernatant.
-
Follow the manufacturer's instructions for the LDH assay kit to measure the LDH activity in the supernatant.
-
Measure the absorbance at the recommended wavelength.
-
Calculate the percentage of LDH release relative to a positive control that induces maximal LDH release (e.g., cell lysis buffer).
-
ATP Assay
This assay measures the amount of intracellular ATP, which is an indicator of cell health and metabolic activity.
-
Materials:
-
Hepatocytes treated with this compound
-
ATP assay kit
-
Luminometer
-
-
Procedure:
-
After the treatment period, lyse the cells according to the ATP assay kit protocol.
-
Add the necessary reagents from the kit to the cell lysate to initiate the ATP-dependent luminescent reaction.
-
Measure the luminescence using a luminometer.
-
The light intensity is directly proportional to the ATP concentration.
-
Visualizations
Caption: A stepwise workflow for assessing the cytotoxicity of an Hsd17B13 inhibitor.
Caption: Proposed mechanism of Hsd17B13 inhibition leading to a protective effect in hepatocytes.
References
- 1. benchchem.com [benchchem.com]
- 2. Role of HSD17B13 in the liver physiology and pathophysiology - East China Normal University [pure.ecnu.edu.cn:443]
- 3. benchchem.com [benchchem.com]
- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Hsd17B13-IN-17 Bioavailability for In Vivo Studies
Disclaimer: Publicly available information on a specific compound designated "Hsd17B13-IN-17" is not available at this time. This technical support center provides guidance based on the challenges and solutions observed with other well-documented Hsd17B13 inhibitors and general principles of pharmaceutical formulation for poorly bioavailable compounds. The protocols and data presented are intended to serve as a representative guide for researchers.
Frequently Asked Questions (FAQs)
Q1: We are observing very low and variable plasma concentrations of this compound in our mouse efficacy studies after oral dosing. Is this an expected issue?
A1: While specific pharmacokinetic data for this compound is not publicly available, other potent and selective small molecule inhibitors of HSD17B13 have demonstrated challenges with oral bioavailability in preclinical species. For instance, the well-characterized inhibitor BI-3231 exhibited low oral bioavailability in mice.[1][2] Therefore, it is plausible that this compound may also exhibit poor oral absorption and/or rapid metabolism, leading to low and variable systemic exposure.
Q2: What are the most likely reasons for the poor oral bioavailability of a novel Hsd17B13 inhibitor like this compound?
A2: Several factors can contribute to the low oral bioavailability of a small molecule inhibitor. The most common culprits for compounds in this class are:
-
Poor Aqueous Solubility: The compound may have low solubility in the gastrointestinal fluids, which limits its dissolution and subsequent absorption into the bloodstream.[1][3]
-
High First-Pass Metabolism: The inhibitor may be extensively metabolized by enzymes in the gut wall or liver (e.g., cytochrome P450s) before it can reach systemic circulation.[1]
-
Efflux by Transporters: The compound might be actively transported back into the intestinal lumen by efflux transporters like P-glycoprotein (P-gp).
-
Chemical Instability: The molecule could be unstable in the acidic environment of the stomach.
Q3: What are the initial steps to consider for improving the in vivo exposure of this compound?
A3: A systematic approach is recommended. First, it's crucial to understand the root cause of the low bioavailability. This can be initiated by conducting in vitro assays to determine the compound's aqueous solubility and metabolic stability in liver microsomes or hepatocytes. Based on these findings, you can then select an appropriate formulation strategy to enhance its in vivo performance.
Troubleshooting Guides
Issue 1: Poor Aqueous Solubility
If your initial characterization suggests that this compound has low aqueous solubility, the following strategies can be employed to improve its dissolution and absorption.
Q1.1: How can we improve the solubility of this compound for oral administration?
A1.1: Several formulation strategies can be explored, ranging from simple to more complex approaches:
-
Co-solvents and Surfactants: For initial in vivo screening, using a vehicle containing co-solvents (e.g., PEG300, DMSO) and surfactants (e.g., Tween-80, Cremophor EL) can significantly improve solubility.
-
Particle Size Reduction: Techniques like micronization or nanomilling increase the surface area of the drug, which can enhance the dissolution rate.
-
Amorphous Solid Dispersions (ASDs): Dispersing the inhibitor in a polymer matrix in an amorphous state can improve its aqueous solubility and dissolution rate.
-
Lipid-Based Formulations: For lipophilic compounds, self-emulsifying drug delivery systems (SEDDS) can be highly effective. These formulations form fine emulsions in the gut, which can enhance drug solubilization and absorption.
-
Cyclodextrins: Complexation with cyclodextrins can increase the aqueous solubility of poorly soluble drugs.
Q1.2: Can you provide some example formulations for in vivo studies in mice?
A1.2: Yes, based on formulations used for similar small molecule inhibitors, you can try the following multi-component systems. It is crucial to prepare these by adding each component sequentially and ensuring complete mixing at each step.
| Formulation | Component 1 | Component 2 | Component 3 | Component 4 |
| 1 | 10% DMSO | 40% PEG300 | 5% Tween-80 | 45% Saline |
| 2 | 10% DMSO | 90% Corn Oil | - | - |
| 3 | 10% DMSO | 90% (20% SBE-β-CD in Saline) | - | - |
Data adapted from formulations for similar Hsd17B13 inhibitors.
Issue 2: Rapid Metabolism
If in vitro metabolism assays indicate that this compound is rapidly cleared, this suggests high first-pass metabolism is a likely contributor to its poor bioavailability.
Q2.1: How can we determine if our compound is undergoing high first-pass metabolism?
A2.1: A pilot pharmacokinetic (PK) study with both intravenous (IV) and oral (PO) administration is the most direct way to assess this. By comparing the Area Under the Curve (AUC) from both routes, you can calculate the absolute oral bioavailability (F%). A low F% despite good solubility suggests high first-pass metabolism.
Q2.2: What strategies can be employed if high first-pass metabolism is suspected?
A2.2:
-
Co-administration with a CYP Inhibitor: In preclinical studies, co-dosing with a broad-spectrum cytochrome P450 inhibitor like 1-aminobenzotriazole (ABT) can help to confirm if CYP-mediated metabolism is the primary clearance mechanism.
-
Prodrug Approach: A chemical modification to create a prodrug that is less susceptible to first-pass metabolism and is converted to the active compound in systemic circulation can be considered.
-
Alternative Routes of Administration: For preclinical studies, switching to a route that avoids first-pass metabolism, such as subcutaneous (SC) or intraperitoneal (IP) injection, can be a practical solution to achieve sufficient exposure for efficacy studies.
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) Formulation
Objective: To prepare an ASD of this compound to improve its aqueous solubility and dissolution rate.
Materials:
-
This compound
-
Polymer (e.g., PVP K30, HPMC-AS)
-
Organic solvent (e.g., methanol, acetone)
-
Rotary evaporator
-
Mortar and pestle
Method:
-
Accurately weigh this compound and the chosen polymer (e.g., in a 1:4 drug-to-polymer ratio).
-
Dissolve both components in a suitable organic solvent in a round-bottom flask.
-
Remove the solvent using a rotary evaporator until a thin film is formed on the flask wall.
-
Further dry the film under vacuum for 24 hours to remove any residual solvent.
-
Scrape the dried film from the flask and gently grind it into a fine powder using a mortar and pestle.
-
The resulting powder is the ASD, which can be suspended in an appropriate vehicle for oral gavage.
Protocol 2: Pilot In Vivo Pharmacokinetic Study in Mice
Objective: To determine the pharmacokinetic profile and absolute oral bioavailability of this compound.
Animal Model: Male C57BL/6J mice (8-10 weeks old)
Groups and Dosing:
-
Group 1 (Intravenous): Administer this compound (e.g., 1 mg/kg) solubilized in a suitable IV vehicle via the tail vein.
-
Group 2 (Oral): Administer this compound formulation (e.g., 10 mg/kg) via oral gavage.
Sample Collection:
-
Collect blood samples (e.g., via tail snip or retro-orbital bleed) at various time points post-administration (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA).
Sample Processing and Analysis:
-
Process the blood samples to obtain plasma by centrifugation.
-
Store plasma samples at -80°C until analysis.
-
Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
Data Analysis:
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using non-compartmental analysis of the plasma concentration-time data.
-
Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
Quantitative Data Summary
The following table summarizes key pharmacokinetic parameters for a representative HSD17B13 inhibitor, BI-3231, in mice, which can serve as a useful reference.
| Inhibitor | Species | Route | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (t½) (h) | Oral Bioavailability (%) |
| BI-3231 | Mouse | IV | 1 mg/kg | - | - | 138 | 0.4 | 10% |
| BI-3231 | Mouse | PO | 10 mg/kg | 47 | 0.5 | 68 | 0.8 |
Data for BI-3231 is derived from preclinical studies.
Visualizations
Caption: Troubleshooting workflow for low in vivo bioavailability.
References
Hsd17B13-IN-17 stability in cell culture media
Disclaimer: As of November 2025, there is no publicly available information specifically detailing the stability of a compound designated "Hsd17B13-IN-17" in cell culture media. The following guide has been developed based on the known characteristics of the target protein, 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), and general principles for handling and assessing the stability of similar small molecule inhibitors in cell culture. This information is intended as a proactive resource for researchers and should be adapted based on empirical observations with the specific compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
A1: this compound is presumed to be a small molecule inhibitor of 17-beta-hydroxysteroid dehydrogenase 13 (HSD17B13). HSD17B13 is an enzyme primarily found in the liver, located on the surface of lipid droplets, and is involved in hepatic lipid metabolism.[1] The enzyme is believed to play a role in the progression of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1][2] this compound likely inhibits the enzymatic activity of HSD17B13, which has been shown to catalyze the conversion of steroids and other lipid molecules.[1]
Q2: How should I prepare and store a stock solution of this compound?
A2: For cell culture experiments, it is recommended to prepare a concentrated stock solution in a suitable solvent like dimethyl sulfoxide (DMSO).[1] For similar compounds, stock solutions are often prepared at 10 mM or higher. For long-term stability, the stock solution should be stored at -20°C or -80°C. It is advisable to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
Q3: What is a recommended starting concentration for this compound in cell culture?
A3: Based on the reported in vitro potency of similar HSD17B13 inhibitors, a good starting point for concentration is in the low nanomolar to low micromolar range. For instance, the inhibitor BI-3231 showed double-digit nanomolar potency in cellular assays. A preliminary dose-response experiment ranging from 10 nM to 10 µM is recommended to determine the optimal concentration for your specific cell line and experimental conditions.
Q4: What is the recommended final concentration of DMSO in the cell culture medium?
A4: It is crucial to ensure the final DMSO concentration in the culture medium is low, typically ≤ 0.1%, to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
Issue: I am observing inconsistent or no effect of this compound in my cell-based assays.
-
Possible Cause 1: Insufficient inhibitor concentration.
-
Troubleshooting Step: The concentration of the inhibitor may not be high enough to achieve significant target inhibition. It is advisable to perform a dose-response experiment with a broad range of concentrations (e.g., from nanomolar to high micromolar) to determine the optimal working concentration for your specific cell line and experimental setup.
-
-
Possible Cause 2: Poor solubility or stability of the inhibitor in the cell culture medium.
-
Troubleshooting Step: The inhibitor may have precipitated out of the culture medium or degraded over the course of the experiment. Visually inspect the culture medium for any signs of precipitation. To avoid this, it is recommended to dilute the stock solution in your cell culture medium to the desired final concentration immediately before use. For compounds that have a tendency to precipitate, performing serial dilutions in DMSO before the final dilution into the aqueous medium can be beneficial. If precipitation is observed in the DMSO stock solution, gentle warming (up to 50°C) and vortexing or sonication can help redissolve the compound.
-
-
Possible Cause 3: Low expression of the HSD17B13 target protein in the cell line.
-
Troubleshooting Step: The target protein may not be present at a high enough level for the inhibitor to exert a measurable effect. Confirm the expression level of HSD17B13 in your chosen cell line using techniques such as Western blotting or qPCR.
-
-
Possible Cause 4: Improper preparation or storage of the inhibitor.
-
Troubleshooting Step: The inhibitor may have lost its activity due to incorrect handling. Ensure that stock solutions are stored at -20°C or -80°C in single-use aliquots to prevent degradation from repeated freeze-thaw cycles.
-
-
Possible Cause 5: Lack of target engagement.
-
Troubleshooting Step: To confirm that the inhibitor is binding to its intended target within the cell, a Cellular Thermal Shift Assay (CETSA) can be performed. This technique assesses the thermal stabilization of the target protein upon ligand binding. An increase in the thermal stability of HSD17B13 in the presence of this compound would indicate target engagement.
-
Data Presentation
Table 1: Solubility of a Similar HSD17B13 Inhibitor (Hsd17B13-IN-29)
| Solvent | Solubility (at 25°C) |
| DMSO | ≥ 50 mg/mL |
| Ethanol | < 1 mg/mL |
| Water | < 0.1 mg/mL |
Note: This data is for a similar compound, Hsd17B13-IN-29, and should be used as a guideline. It is recommended to perform a small-scale solubility test for this compound before preparing large volumes of stock solutions.
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Media
This protocol provides a general framework for determining the stability of this compound in a specific cell culture medium.
Materials:
-
This compound
-
Anhydrous DMSO
-
Cell culture medium of interest (e.g., DMEM with 10% FBS)
-
Incubator (37°C, 5% CO₂)
-
HPLC or LC-MS/MS system
Procedure:
-
Prepare a Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.
-
Prepare Working Solution: Dilute the stock solution in pre-warmed cell culture medium to the final working concentration to be used in your experiments.
-
Incubation: Incubate the prepared medium containing this compound at 37°C in a 5% CO₂ incubator.
-
Time Points: Collect aliquots of the medium at various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).
-
Sample Storage: Immediately store the collected aliquots at -80°C until analysis to prevent further degradation.
-
Analysis: Analyze the concentration of the parent this compound compound in each aliquot using a validated HPLC or LC-MS/MS method.
-
Data Analysis: Plot the concentration of this compound as a function of time to determine its stability profile and calculate its half-life in the cell culture medium.
Visualizations
Caption: Workflow for assessing this compound stability in cell culture media.
Caption: Hypothetical signaling pathway influenced by HSD17B13 inhibition.
References
Technical Support Center: Measuring Intracellular Hsd17B13-IN-17 Concentration
This technical support guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for accurately measuring the intracellular concentration of Hsd17B13-IN-17.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method to measure the intracellular concentration of this compound?
The most sensitive, specific, and widely accepted method for quantifying the intracellular concentration of small molecule inhibitors like this compound is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3][4][5] This technique allows for precise detection and quantification of the compound within complex cellular lysates.
Q2: Why is it important to measure the intracellular concentration of this compound?
Measuring the intracellular concentration is crucial for several reasons:
-
It helps to understand the compound's cell permeability.
-
It allows for the correlation of target engagement and cellular activity with the actual concentration of the inhibitor at the site of action.
-
Large discrepancies between biochemical and cell-based assay potencies can often be explained by differences in intracellular accumulation.
-
It provides valuable data for establishing structure-activity relationships (SARs) in drug discovery programs.
Q3: How can I distinguish between the compound inside the cells and the compound bound to the outside of the cell membrane?
To differentiate between intracellular compound and non-specifically bound extracellular compound, a common control experiment is to incubate the cells with this compound at 4°C. At this low temperature, active transport mechanisms and membrane fluidity are significantly reduced, minimizing compound uptake. The amount of compound detected at 37°C can then be corrected by subtracting the amount detected at 4°C to provide a more accurate intracellular concentration.
Q4: How should I normalize my intracellular concentration data?
Intracellular concentration data should be normalized to account for variations in cell number between samples. Common normalization methods include:
-
Cell number: Counting the cells before lysis.
-
Protein content: Measuring the total protein concentration of the cell lysate using a standard assay like the BCA assay.
-
Intracellular volume: If the average cell dimensions are known, the concentration can be expressed as an intracellular molar concentration.
Q5: What are the critical steps in the sample preparation for LC-MS/MS analysis?
The critical steps include:
-
Thorough washing: Extensively washing the cells with ice-cold buffer (e.g., PBS) is essential to remove any residual extracellular compound.
-
Efficient lysis and extraction: Using an appropriate organic solvent to lyse the cells and efficiently extract the compound of interest. Acetonitrile is a commonly used solvent.
-
Internal Standard: Including an internal standard during the extraction process is crucial for accurate quantification by LC-MS/MS.
Experimental Protocol: Quantification of Intracellular this compound by LC-MS/MS
This protocol provides a general framework. Optimization of specific parameters such as incubation times, concentrations, and LC-MS/MS conditions will be necessary.
1. Cell Culture and Treatment:
- Seed a suitable cell line (e.g., HepG2 or HEK293 cells overexpressing Hsd17B13) in a multi-well plate (e.g., 6-well or 12-well) and allow them to adhere overnight.
- Treat the cells with the desired concentrations of this compound. It is recommended to use a concentration close to the IC50 value determined from cell-based assays. Include a vehicle control (e.g., DMSO).
- For the nonspecific binding control, pre-chill a separate plate of cells to 4°C before adding the compound and maintain this temperature throughout the incubation.
- Incubate the cells for the desired time period (e.g., 1, 4, or 24 hours).
2. Cell Harvesting and Washing:
- Aspirate the media containing the compound.
- Wash the cell monolayer multiple times (e.g., 3-5 times) with ice-cold PBS to thoroughly remove extracellular compound.
- Harvest the cells by trypsinization or by scraping. If using trypsin, ensure the trypsin is neutralized and the cells are pelleted by centrifugation.
3. Cell Lysis and Compound Extraction:
- Resuspend the cell pellet in a known volume of lysis/extraction buffer (e.g., acetonitrile or methanol) containing an appropriate internal standard.
- Vortex vigorously to ensure complete cell lysis and protein precipitation.
- Centrifuge at high speed (e.g., >12,000 x g) for 10-15 minutes at 4°C to pellet the precipitated protein and cell debris.
4. Sample Preparation for LC-MS/MS:
- Carefully collect the supernatant, which contains the extracted intracellular compound.
- The supernatant can be directly analyzed or evaporated to dryness and reconstituted in a solvent compatible with the LC-MS/MS mobile phase.
- A small aliquot of the cell lysate can be reserved for protein quantification (e.g., BCA assay) for normalization purposes.
5. LC-MS/MS Analysis:
- Develop a sensitive and specific LC-MS/MS method for the detection and quantification of this compound. This involves optimizing the chromatographic separation and the mass spectrometer parameters (e.g., precursor and product ions, collision energy).
- Generate a standard curve using known concentrations of this compound prepared in the same matrix as the samples to be analyzed.
- Analyze the samples and quantify the amount of this compound based on the standard curve.
6. Data Analysis and Calculation:
- Calculate the total amount of this compound in each sample.
- Subtract the amount of nonspecifically bound compound (from the 4°C control) from the total amount measured at 37°C to obtain the net intracellular amount.
- Normalize the intracellular amount to the cell number or protein concentration.
- If the average intracellular volume of the cells is known, the intracellular concentration can be calculated.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| High Variability Between Replicates | Inconsistent cell numbers. | Ensure accurate cell counting and seeding. Normalize data to protein concentration. |
| Incomplete removal of extracellular compound. | Increase the number and volume of washes with ice-cold PBS. | |
| Inefficient or variable extraction. | Optimize the extraction solvent and procedure. Ensure consistent vortexing and incubation times. | |
| Low or No Signal Detected | Poor cell permeability of this compound. | Increase the incubation time or compound concentration. |
| Compound instability in cell culture medium or intracellularly. | Assess the stability of this compound under experimental conditions. | |
| Insufficient LC-MS/MS sensitivity. | Optimize the mass spectrometry parameters for this compound. | |
| The target protein is not expressed or at very low levels. | Confirm the expression of Hsd17B13 in the cell line being used. | |
| Artificially High Intracellular Concentration | Incomplete removal of extracellular compound. | Optimize the washing steps as mentioned above. |
| Nonspecific binding to the cell culture plate. | Consider harvesting cells with trypsin-EDTA prior to extraction to minimize plate binding. | |
| Cell pellet not completely dry before lysis. | Ensure all washing buffer is removed before adding the extraction solvent. | |
| Poor Correlation with Cellular Activity | This compound is sequestered in intracellular compartments (e.g., lysosomes). | Consider using cell fractionation techniques to determine subcellular localization. |
| The compound is rapidly metabolized intracellularly. | Investigate the metabolic stability of this compound in the chosen cell line. | |
| The measured concentration does not reflect the concentration at the target site (lipid droplets for Hsd17B13). | Advanced imaging techniques or subcellular fractionation may be required to determine localization at lipid droplets. |
Visualized Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of Intracellular Compound Concentrations: Preclinical Pharmacology Lab - UT Southwestern, Dallas, Texas [utsouthwestern.edu]
- 3. Methods to measure the intracellular concentration of unlabeled compounds within cultured cells using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sensitive Quantification of Drug Metabolites Using LC-MS | Technology Networks [technologynetworks.com]
- 5. rsc.org [rsc.org]
Validation & Comparative
A Comparative Guide to HSD17B13 Inhibitors for Liver Disease Research
For Researchers, Scientists, and Drug Development Professionals
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme predominantly expressed in the liver, has emerged as a compelling therapeutic target for non-alcoholic fatty liver disease (NAFLD) and its progressive form, non-alcoholic steatohepatitis (NASH).[1][2][3] Human genetic studies have robustly demonstrated that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression from simple steatosis to more severe liver pathologies, including fibrosis and cirrhosis.[3] This has catalyzed the development of various therapeutic modalities aimed at inhibiting HSD17B13 to replicate this protective genetic phenotype.
This guide provides an objective comparison of the performance of Hsd17B13-IN-17 and other notable HSD17B13 inhibitors, supported by available preclinical experimental data. Due to the limited public information on a compound specifically named "this compound," this guide will focus on a comparative analysis of well-characterized inhibitors such as BI-3231 and INI-822, alongside data from other preclinical compounds.
Quantitative Comparison of HSD17B13 Inhibitors
The following tables summarize the available quantitative data for various HSD17B13 inhibitors. It is important to note that direct comparisons of IC50 values should be made with caution, as assay conditions may vary between studies.
Table 1: In Vitro Potency of HSD17B13 Inhibitors
| Compound/Modality | Type | Target Species | Potency (IC50) | Reference |
| BI-3231 | Small Molecule | Human | 1 nM | [2] |
| Mouse | 13 nM | |||
| INI-678 | Small Molecule | Human | Low nM potency | |
| EP-036332 | Small Molecule | Human | 14 nM | |
| Mouse | 2.5 nM | |||
| EP-040081 | Small Molecule | Human | 79 nM | |
| Mouse | 74 nM | |||
| Compound 32 | Small Molecule | Human | 2.5 nM | |
| ARO-HSD (siRNA) | RNA Interference | Human | N/A (Measures mRNA reduction) |
Table 2: Preclinical Pharmacokinetic Profiles of Selected HSD17B13 Inhibitors
| Compound | Species | Administration | Key Pharmacokinetic Parameters | Reference |
| BI-3231 | Mouse | IV and Oral | Rapid plasma clearance, low oral bioavailability (10%), significant liver accumulation. | |
| Rat | IV | Rapid plasma clearance, significant biliary excretion. | ||
| INI-822 | Human (Phase 1) | Oral | Half-life suitable for once-daily oral dosing. | |
| Rat | N/A | Dose-dependent increase in hepatic phosphatidylcholines. |
Table 3: In Vivo Efficacy of Selected HSD17B13 Inhibitors in NASH Models
| Compound/Modality | Animal Model | Key Efficacy Findings | Reference |
| INI-822 | Rat (CDAA-HFD diet) | Decreased levels of alanine transaminase (ALT). | |
| EP-036332 (prodrug EP-037429) | Mouse (CDAAHF diet) | Hepatoprotective effects. | |
| Hsd17b13 ASO | Mouse (CDAHFD diet) | Modulatory effect on hepatic steatosis, but no effect on hepatic fibrosis. | |
| Hsd17b13 knockdown | Mouse (CDAHFD diet) | Protection against liver fibrosis. |
HSD17B13 Signaling Pathway and Therapeutic Intervention
HSD17B13 is intricately involved in hepatic lipid and retinol metabolism. Its expression is transcriptionally regulated by the Liver X Receptor α (LXRα) and Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), key regulators of lipogenesis. Overexpression of HSD17B13 is associated with increased lipid droplet size and number. Recent studies have also implicated HSD17B13 in promoting liver inflammation through the biosynthesis of Platelet-Activating Factor (PAF), which activates the PAFR/STAT3 signaling pathway. Furthermore, HSD17B13 has been shown to influence pyrimidine catabolism, and its inhibition can protect against liver fibrosis.
Caption: HSD17B13 signaling in hepatocytes and points of therapeutic intervention.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of HSD17B13 inhibitors. Below are summaries of key experimental methodologies.
In Vitro HSD17B13 Enzymatic Inhibition Assay
Objective: To determine the in vitro potency (IC50) of a test compound against recombinant HSD17B13.
Methodology:
-
Reagents: Recombinant human HSD17B13 protein, substrate (e.g., β-estradiol or retinol), cofactor (NAD+), assay buffer, and a detection reagent for NADH (e.g., luminescence-based).
-
Procedure: The test compound is serially diluted and pre-incubated with the HSD17B13 enzyme. The enzymatic reaction is initiated by the addition of the substrate and NAD+.
-
Detection: After a set incubation period, the amount of NADH produced is quantified using a plate reader.
-
Data Analysis: The percent inhibition is calculated relative to a vehicle control, and the IC50 value is determined by fitting the data to a dose-response curve.
Cell-Based HSD17B13 Activity Assay
Objective: To assess the ability of a compound to inhibit HSD17B13 activity in a cellular context.
Methodology:
-
Cell Lines: A human hepatocyte cell line (e.g., HepG2) overexpressing HSD17B13.
-
Procedure: Cells are treated with various concentrations of the test inhibitor. A substrate, such as all-trans-retinol, is then added to the culture medium.
-
Analysis: After incubation, cells are lysed, and the conversion of the substrate to its product (e.g., retinaldehyde) is quantified using methods like LC-MS/MS.
-
Data Analysis: The cellular IC50 is calculated based on the reduction of product formation in the presence of the inhibitor.
In Vivo Efficacy Study in a NASH Animal Model
Objective: To evaluate the therapeutic efficacy of an HSD17B13 inhibitor in a preclinical model of NASH.
Methodology:
-
Animal Model: A diet-induced model of NASH, such as mice fed a choline-deficient, L-amino acid-defined, high-fat diet (CDAA-HFD), is commonly used to induce steatohepatitis and fibrosis.
-
Treatment: The HSD17B13 inhibitor or vehicle control is administered to the animals for a specified duration.
-
Endpoint Analysis: At the end of the study, various parameters are assessed, including:
-
Histopathology: Liver sections are stained (e.g., with H&E and Sirius Red) to evaluate steatosis, inflammation, ballooning, and fibrosis.
-
Biochemical Analysis: Serum levels of liver enzymes (ALT, AST) and lipids are measured.
-
Gene Expression Analysis: Hepatic expression of genes involved in inflammation and fibrosis is quantified by qPCR.
-
Caption: A generalized workflow for the preclinical evaluation of HSD17B13 inhibitors.
Conclusion
The inhibition of HSD17B13 presents a genetically validated and promising therapeutic strategy for the treatment of NASH and other chronic liver diseases. A growing pipeline of small molecule inhibitors and RNAi therapeutics are in various stages of preclinical and clinical development. While direct comparative data remains limited, the available evidence indicates that potent and selective inhibition of HSD17B13 can lead to beneficial effects on liver health. Continued research, including head-to-head preclinical studies and clinical trials, will be essential to fully elucidate the therapeutic potential of this new class of liver-directed therapies.
References
A Comparative Guide to Hsd17B13 Inhibitors: BI-3231 and Hsd17B13-IN-17
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two small molecule inhibitors of Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a compelling therapeutic target for nonalcoholic steatohepatitis (NASH) and other chronic liver diseases. The primary focus of this guide is BI-3231, a potent and well-characterized chemical probe, due to the limited publicly available data for Hsd17B13-IN-17.
Genetic studies have robustly validated HSD17B13 as a therapeutic target. Loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing non-alcoholic fatty liver disease (NAFLD), NASH, and cirrhosis.[1][2][3][4] Small molecule inhibitors aim to replicate this protective effect by directly inhibiting the enzymatic activity of the HSD17B13 protein.
Data Presentation: Quantitative Efficacy Comparison
The following table summarizes the available quantitative data for BI-3231 and other publicly disclosed HSD17B13 inhibitors. It is important to note that a direct comparison for this compound is not possible at this time due to a lack of available data.
| Compound/Modality | Type | Target Species | Potency (IC₅₀) | Assay Type | Reference |
| BI-3231 | Small Molecule | Human | 1 nM | Enzymatic Assay | [5] |
| Human | 4.5 nM | Enzymatic Assay | |||
| Human | 32 nM | Cellular Assay | |||
| Mouse | 13 nM | Enzymatic Assay | |||
| Mouse | 6.3 nM | Enzymatic Assay | |||
| Hsd17B13-IN-29 | Small Molecule | Human | ≤ 0.1 µM | Patent Data | |
| INI-678 | Small Molecule | Human | Low nM potency | Not Specified |
Mechanism of Action and Signaling Pathway
HSD17B13 is a lipid droplet-associated enzyme predominantly expressed in the liver. Its expression is induced by the liver X receptor α (LXRα) in a sterol regulatory element-binding protein 1c (SREBP-1c) dependent manner, a key pathway in lipid metabolism. HSD17B13 is believed to function as a retinol dehydrogenase, converting retinol to retinaldehyde. Overexpression of HSD17B13 promotes hepatic lipid accumulation.
Inhibitors like BI-3231 act as potent and selective antagonists of HSD17B13. A notable characteristic of BI-3231 is that its binding and inhibition of HSD17B13 are dependent on the presence of the cofactor NAD+. Mechanistic studies have revealed an uncompetitive mode of inhibition with respect to NAD+. By blocking the enzymatic activity of HSD17B13, these inhibitors are expected to reduce the accumulation of triglycerides in hepatocytes.
References
HSD17B13 Inhibition: A Head-to-Head Comparison of a Small Molecule Inhibitor and RNAi Knockdown
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme predominantly expressed in the liver, has emerged as a compelling therapeutic target for chronic liver diseases, including non-alcoholic steatohepatitis (NASH).[1][2] Human genetic studies have robustly demonstrated that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progressive liver disease, including fibrosis and cirrhosis.[1][3] This has catalyzed the development of two primary therapeutic strategies to mimic this protective effect: small molecule inhibition of the HSD17B13 enzyme and RNA interference (RNAi)-mediated knockdown of its expression.
This guide provides a detailed, head-to-head comparison of these two modalities, using publicly available data for the well-characterized potent and selective small molecule inhibitor BI-3231 as a representative for small molecule inhibitors like Hsd17B13-IN-17, and the clinical-stage RNAi therapeutic ARO-HSD as the comparator. We present available quantitative data, detailed experimental protocols, and visual summaries of the underlying biological pathways and experimental workflows.
Mechanism of Action: A Tale of Two Approaches
The fundamental distinction between small molecule inhibitors and RNAi lies in their point of intervention in the biological process from gene to protein function.
-
Small Molecule Inhibition (e.g., BI-3231): These are chemical entities designed to directly bind to the HSD17B13 enzyme, typically at its active site, to block its catalytic activity.[4] This approach modulates the function of the existing protein pool and offers the potential for dose-dependent and reversible inhibition.
-
RNAi Knockdown (e.g., ARO-HSD): This technology utilizes small interfering RNAs (siRNAs) that are complementary to the messenger RNA (mRNA) of HSD17B13. Upon introduction into a hepatocyte, the siRNA guides the degradation of the target mRNA, thereby preventing the synthesis of new HSD17B13 protein and leading to a sustained reduction in overall protein levels.
Quantitative Data Comparison
While direct head-to-head studies of a specific small molecule inhibitor and an RNAi therapeutic in the same experimental model are limited in publicly available literature, a comparative analysis can be drawn from separate preclinical and clinical investigations.
Table 1: In Vitro Potency and Efficacy
| Parameter | Small Molecule Inhibitor (BI-3231) | RNAi Therapeutic (ARO-HSD) | Reference(s) |
| Target | HSD17B13 Protein | HSD17B13 mRNA | |
| Assay Type | Enzymatic Assay | In Vitro Transfection | |
| Metric | IC50 / Ki | % mRNA Reduction | |
| Potency | hHSD17B13 IC50: 1 nMmHSD17B13 IC50: 13 nMhHSD17B13 Ki: 0.7 nM | Strong and specific knockdown in primary hepatocytes |
Table 2: In Vivo Efficacy (Human Clinical Data for ARO-HSD)
| Parameter | RNAi Therapeutic (ARO-HSD) | Reference(s) |
| Dose | 25 mg | 100 mg |
| Mean HSD17B13 mRNA Reduction (Day 71) | -56.9% | -85.5% |
| HSD17B13 Protein Reduction (Day 71) | Not specified | >83% |
| Mean Alanine Aminotransferase (ALT) Reduction (Day 71) | -7.7% | -39.3% |
Signaling Pathways and Experimental Workflows
dot
Caption: HSD17B13 signaling pathway and points of therapeutic intervention.
dot
Caption: Comparative experimental workflows for inhibitors and RNAi.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and interpretation of scientific findings. Below are generalized protocols for evaluating HSD17B13 inhibitors and RNAi therapeutics based on available literature.
Protocol 1: In Vitro Enzymatic Assay for Small Molecule Inhibitor Potency (IC50 Determination)
-
Objective: To determine the in vitro potency of a small molecule inhibitor in blocking the enzymatic activity of purified human HSD17B13.
-
Materials:
-
Purified recombinant human HSD17B13 enzyme
-
Substrate: β-estradiol or Leukotriene B4 (LTB4)
-
Cofactor: NAD+
-
Test compound (e.g., BI-3231)
-
Assay Buffer: 40 mM Tris (pH 7.4), 0.01% BSA, 0.01% Tween 20
-
Detection Reagent: NAD(P)H-Glo™ Detection System
-
384-well assay plates
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO and then in assay buffer.
-
Add the diluted compound or vehicle control (DMSO) to the wells of a 384-well plate.
-
Add the HSD17B13 enzyme to each well.
-
Initiate the enzymatic reaction by adding a mixture of the substrate and NAD+.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Add the NAD(P)H-Glo™ detection reagent to stop the reaction and generate a luminescent signal.
-
Incubate for an additional 60 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition at each compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: In Vitro siRNA Transfection for HSD17B13 Knockdown Efficiency
-
Objective: To assess the efficiency of an siRNA therapeutic in reducing HSD17B13 mRNA and protein levels in cultured hepatocytes.
-
Materials:
-
Primary human hepatocytes or a relevant hepatocyte cell line (e.g., Huh7)
-
HSD17B13-targeting siRNA and a non-targeting control siRNA
-
Lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
Culture plates and appropriate growth media
-
Reagents for RNA extraction, qRT-PCR, and Western blotting
-
-
Procedure:
-
Seed hepatocytes in culture plates and allow them to adhere and reach 60-80% confluency.
-
Prepare siRNA-lipid complexes by diluting the siRNA and transfection reagent in Opti-MEM, then combining and incubating at room temperature.
-
Add the transfection complexes to the cells and incubate for a specified period (e.g., 24-72 hours).
-
Harvest the cells at various time points post-transfection.
-
For mRNA analysis: Extract total RNA and perform qRT-PCR using primers specific for HSD17B13 and a housekeeping gene to determine the percentage of mRNA knockdown relative to the non-targeting control.
-
For protein analysis: Prepare cell lysates and perform Western blotting using an antibody specific for HSD17B13 and a loading control (e.g., GAPDH) to assess the reduction in protein levels.
-
Protocol 3: In Vivo Efficacy Study in a Diet-Induced NASH Mouse Model
-
Objective: To evaluate the therapeutic efficacy of an HSD17B13 inhibitor or RNAi therapeutic in a preclinical mouse model of NASH.
-
Animal Model: C57BL/6J mice fed a choline-deficient, L-amino acid-defined, high-fat diet (CDAA-HFD) to induce NASH and fibrosis.
-
Treatment Administration:
-
Small Molecule Inhibitor: Administered daily via oral gavage. A vehicle-only group serves as the control.
-
RNAi Therapeutic (siRNA): Administered via subcutaneous injection at less frequent intervals (e.g., once every few weeks). A saline or non-targeting siRNA control is used.
-
-
Efficacy Endpoints:
-
Serum Biomarkers: At the end of the study, collect blood to measure plasma levels of ALT and AST to assess liver injury.
-
Liver Histology: Harvest livers and fix a portion in formalin for Hematoxylin and Eosin (H&E) staining (for steatosis, inflammation, and ballooning) and Sirius Red staining (for fibrosis).
-
Gene and Protein Expression: Snap-freeze a portion of the liver for qRT-PCR and Western blot analysis to confirm target engagement (i.e., reduced Hsd17b13 expression for RNAi) and to measure markers of inflammation and fibrosis.
-
Conclusion
References
Validating Hsd17B13 On-Target Effects: A Comparative Guide to Small Molecule Inhibition and Genetic Models
For Researchers, Scientists, and Drug Development Professionals
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme predominantly expressed in the liver, has emerged as a compelling therapeutic target for nonalcoholic steatohepatitis (NASH) and other chronic liver diseases.[1][2] Strong genetic validation from human studies, where loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of disease progression, has propelled the development of inhibitors.[3][4] This guide provides an objective comparison of validating the on-target effects of HSD17B13 inhibition, using the well-characterized small molecule inhibitor BI-3231 as a case study, alongside genetic models such as RNA interference (RNAi) and knockout mice.
Comparative Analysis of On-Target Validation Methods
Validating that the therapeutic effects of a compound are due to its intended target is crucial. This is often achieved by comparing the pharmacological inhibitor's effects with those of genetic approaches that specifically abolish the target's function.
Quantitative Data Summary
The following tables summarize key quantitative data for comparing a small molecule inhibitor like BI-3231 with genetic validation methods.
Table 1: In Vitro Potency and Target Engagement
| Parameter | Small Molecule Inhibitor (BI-3231) | Genetic Knockdown (siRNA/shRNA) | Genetic Knockout (KO) Mouse Model |
| Mechanism of Action | Direct enzymatic inhibition | mRNA degradation, preventing protein synthesis | Complete gene deletion |
| Target | HSD17B13 protein | Hsd17b13 mRNA | Hsd17b13 gene |
| IC50 (Human HSD17B13) | Single-digit nanomolar | Not Applicable | Not Applicable |
| Cellular EC50 | Double-digit nanomolar | Not Applicable | Not Applicable |
| Target Engagement (CETSA ΔTagg) | Significant thermal shift (e.g., +9.4°C with NAD+) | Not Applicable | Not Applicable |
| HSD17B13 mRNA Reduction | No direct effect | Up to 93.4% | Complete absence |
| HSD17B13 Protein Reduction | No direct effect on level | Significant reduction | Complete absence |
Note: Data for BI-3231 is based on published findings.[5] RNAi data is based on clinical trial results for ARO-HSD.
Table 2: Comparison of In Vivo Models for Target Validation
| Feature | Small Molecule Inhibitor (BI-3231) in WT Mice | Hsd17b13 Knockdown (shRNA) in Mice | Hsd17b13 Knockout (KO) Mice | Human Genetic Variant (rs72613567) |
| Model System | Wild-type mice treated with inhibitor | Wild-type mice with shRNA-mediated knockdown | Genetically engineered mice lacking Hsd17b13 | Human population with natural loss-of-function variant |
| Effect on Liver Steatosis | Reduction in triglyceride accumulation in cellular models | Marked improvement | Conflicting results; some studies show no protection or even worsening | Protective against progression to NASH |
| Effect on Liver Fibrosis | Potential for reduction | Reduction in fibrosis markers | Modest, sex- and diet-specific effects | Protective |
| Effect on Liver Enzymes (ALT/AST) | Reduction in cellular models of injury | Reduction | No significant difference in some diet-induced models | Reduced levels |
| Translational Relevance | High, if cross-species pharmacology is confirmed | High, mimics therapeutic approach | Moderate, due to discrepancies with human genetics | High, the basis for target validation |
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological and experimental frameworks is essential for a comprehensive understanding.
Caption: HSD17B13 signaling and points of therapeutic intervention.
Caption: Experimental workflow for HSD17B13 inhibitor validation.
Experimental Protocols
Detailed methodologies are critical for the replication and validation of experimental findings.
HSD17B13 Enzymatic Activity Assay (Luminescence-based)
This assay quantifies the inhibitory activity of compounds against purified recombinant HSD17B13 enzyme.
-
Principle: The enzymatic activity of HSD17B13, which converts a substrate (e.g., β-estradiol) and NAD+ to a product and NADH, is measured by detecting the amount of NADH produced using a bioluminescent detection kit.
-
Materials:
-
Purified recombinant human HSD17B13 protein
-
Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.4, 0.01% BSA, 0.01% Tween 20)
-
Substrate (e.g., 15 µM β-estradiol)
-
Cofactor (e.g., 500 µM NAD+)
-
Test inhibitor (e.g., BI-3231) serially diluted in DMSO
-
NADH detection reagent (e.g., NADH-Glo™)
-
384-well white assay plates
-
-
Procedure:
-
Add test inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the HSD17B13 enzyme solution to each well and incubate briefly.
-
Initiate the reaction by adding a mixture of the substrate and NAD+.
-
Incubate the plate at 37°C for 60 minutes.
-
Add an equal volume of NADH detection reagent to each well.
-
Incubate at room temperature for 60 minutes, protected from light.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This biophysical assay confirms the direct binding of an inhibitor to HSD17B13 in a cellular environment.
-
Principle: Ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation. This thermal shift (ΔTagg) is measured by quantifying the amount of soluble protein remaining after heating.
-
Materials:
-
Hepatocytes (e.g., HepG2)
-
Cell culture medium
-
Test inhibitor (e.g., BI-3231) and vehicle (DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
Reagents for Western blotting (SDS-PAGE gels, PVDF membrane, primary anti-HSD17B13 antibody, HRP-conjugated secondary antibody)
-
-
Procedure:
-
Treat cultured hepatocytes with the test inhibitor or vehicle for 1-2 hours at 37°C.
-
Aliquot the cell suspensions into PCR tubes for each temperature point in a thermal gradient (e.g., 40°C to 70°C).
-
Heat the tubes in a thermocycler for 3 minutes at the designated temperatures, followed by a 3-minute cooling step.
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge the lysates to separate the soluble fraction (supernatant) from the aggregated protein (pellet).
-
Analyze the soluble fractions by Western blot to detect the amount of HSD17B13.
-
Quantify the band intensities and plot them against the temperature to generate melt curves.
-
A shift in the melt curve to a higher temperature in the inhibitor-treated samples compared to the vehicle control indicates target engagement.
-
Palmitic Acid-Induced Lipotoxicity Assay in Hepatocytes
This cell-based assay assesses the functional effect of HSD17B13 inhibition on a disease-relevant phenotype.
-
Principle: Palmitic acid (PA), a saturated fatty acid, induces lipid accumulation and cellular stress (lipotoxicity) in hepatocytes. The ability of an HSD17B13 inhibitor to mitigate these effects is quantified.
-
Materials:
-
Hepatocytes (e.g., HepG2 or primary mouse hepatocytes)
-
Cell culture medium
-
Palmitic acid conjugated to BSA
-
Test inhibitor (e.g., BI-3231)
-
Oil Red O staining solution for lipid droplet visualization
-
Reagents for cell viability assay (e.g., MTT)
-
-
Procedure:
-
Seed hepatocytes in multi-well plates.
-
Induce lipotoxicity by treating cells with PA-BSA complex.
-
Co-treat the cells with the test inhibitor or vehicle control for 24-48 hours.
-
Lipid Accumulation: Fix the cells and stain with Oil Red O. Visualize and quantify the lipid droplets.
-
Cell Viability: Perform an MTT assay to measure cell viability.
-
A reduction in Oil Red O staining and an increase in cell viability in the inhibitor-treated group compared to the PA-only group indicate a protective on-target effect.
-
shRNA-Mediated Knockdown of Hsd17b13 in Mice
This genetic model validates the therapeutic hypothesis by reducing HSD17B13 expression in vivo.
-
Principle: A short hairpin RNA (shRNA) targeting Hsd17b13 mRNA is delivered to the liver of mice (e.g., via an adeno-associated virus, AAV), leading to sustained knockdown of the protein.
-
Procedure:
-
Design and clone an shRNA sequence targeting murine Hsd17b13 into an AAV vector. A non-targeting shRNA is used as a control.
-
Package the construct into AAV particles (e.g., AAV8 for liver tropism).
-
Administer the AAV-shRNA particles to mice, typically via intravenous injection.
-
Induce a liver disease model, such as a high-fat diet (HFD) to induce steatosis.
-
After a set period, sacrifice the animals and collect liver tissue and blood.
-
Validation of Knockdown: Confirm the reduction of Hsd17b13 mRNA (by qRT-PCR) and protein (by Western blot) in the liver.
-
Phenotypic Analysis: Assess liver histology (H&E for steatosis, Sirius Red for fibrosis), quantify liver triglyceride content, and measure serum markers of liver injury (ALT, AST).
-
Conclusion
References
A Comparative Guide to the Preclinical Efficacy of Hsd17B13 Inhibitors in Liver Fibrosis
The landscape of therapeutic development for nonalcoholic steatohepatitis (NASH) and liver fibrosis is rapidly evolving, with hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) emerging as a prominent, genetically validated target.[1][2][3] This guide provides a comparative analysis of the preclinical efficacy of Hsd17B13 inhibitors, exemplified by the class of molecules including Hsd17B13-IN-17, against other therapeutic modalities. The focus is on quantitative preclinical data, detailed experimental methodologies, and the underlying biological pathways.
Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progressing from simple steatosis to more severe forms of liver disease, such as NASH, fibrosis, and cirrhosis.[4][5] This has propelled the development of small molecule inhibitors and RNA interference (RNAi) therapeutics aimed at mimicking this protective phenotype. HSD17B13 is a lipid droplet-associated enzyme primarily expressed in the liver, and its inhibition is a promising strategy to mitigate liver inflammation and fibrosis.
Quantitative Comparison of Hsd17B13 Inhibitors and Alternatives
The preclinical efficacy of Hsd17B13 inhibitors has been evaluated in various in vitro and in vivo models. The following tables summarize the available quantitative data for representative Hsd17B13 inhibitors and compare them with other therapeutic agents for liver fibrosis.
Table 1: In Vitro Potency of Hsd17B13 Inhibitors
| Compound | Target | IC50 (Human HSD17B13) | Selectivity | Reference |
| BI-3231 | HSD17B13 | 1 nM | >10,000-fold vs. HSD17B11 | |
| HSD17B13-IN-31 | HSD17B13 | 2.5 nM | Highly Selective | |
| EP-036332 | HSD17B13 | 14 nM | >7,000-fold vs. HSD17B1 | |
| Hsd17B13-IN-15 | HSD17B13 | ≤ 0.1 µM (Estradiol as substrate) | Not Reported |
Note: IC50 values may not be directly comparable across different studies due to variations in assay conditions.
Table 2: Preclinical Efficacy of Liver Fibrosis Therapeutics
| Therapeutic Strategy | Compound Example | Preclinical Model | Key Efficacy Endpoints | Reference |
| HSD17B13 Inhibition | INI-822, ALN-HSD | Mouse models of NASH | Reduction in liver injury and fibrosis markers. | |
| HSD17B13-IN-31 | Mouse models | Superior anti-NASH effects compared to BI-3231. | ||
| INI-678 | 3D liver-on-a-chip model | Significant reduction in α-SMA (35.4%) and collagen type 1 (42.5%). | ||
| FXR Agonism | Obeticholic acid | Mouse models of NASH | Targets farnesoid X receptor, key in bile acid, lipid, and glucose metabolism. | |
| ACC Inhibition | - | - | Aims to reduce de novo lipogenesis. | |
| PPAR Agonism | Lanifibranor | - | Modulates lipid metabolism and inflammation. | |
| THR-β Agonism | Resmetirom | - | Increases hepatic fat metabolism. | |
| DPYD Inhibition | Gimeracil | Choline-Deficient Diet Mouse Model | Reduced liver fibrosis, phenocopies HSD17B13 variant protection. |
Signaling Pathways and Mechanism of Action
The precise mechanisms by which HSD17B13 contributes to liver fibrosis are an active area of investigation. Several pathways have been implicated:
-
Retinoid Metabolism : HSD17B13 exhibits retinol dehydrogenase activity, converting retinol to retinaldehyde. Dysregulation of retinoid metabolism may influence the activation of hepatic stellate cells (HSCs), the primary collagen-producing cells in the liver.
-
Lipid Droplet Metabolism and Lipotoxicity : Localized to the surface of lipid droplets, HSD17B13 is thought to play a role in hepatic lipid homeostasis. Its enzymatic activity may generate pro-inflammatory or lipotoxic lipid species that contribute to hepatocyte injury and subsequent fibrosis.
-
Pyrimidine Catabolism : Recent studies suggest that the protective effect of HSD17B13 loss-of-function is linked to a decrease in pyrimidine catabolism. Inhibition of HSD17B13 may prevent the depletion of hepatic pyrimidines, thereby protecting against fibrosis.
-
Hepatocyte-Stellate Cell Crosstalk : In lipid-loaded hepatocytes, active HSD17B13 may stimulate the secretion of Transforming Growth Factor-beta 1 (TGF-β1), which in turn activates HSCs to promote fibrosis.
Experimental Protocols
The preclinical evaluation of Hsd17B13 inhibitors involves a range of in vitro and in vivo assays.
In Vitro HSD17B13 Enzyme Inhibition Assay
-
Objective : To determine the potency (e.g., IC50) of a test compound against HSD17B13.
-
Protocol :
-
Purified, recombinant human HSD17B13 enzyme is used.
-
The assay is typically performed in a 384-well plate format.
-
Serial dilutions of the test compound (e.g., this compound) are pre-incubated with the enzyme.
-
The enzymatic reaction is initiated by adding a substrate (e.g., estradiol) and a cofactor (NAD+).
-
The reaction progress is monitored by measuring the formation of the product or the change in cofactor concentration.
-
IC50 values are calculated from the dose-response curve.
-
Selectivity is determined by testing the compound against other HSD17B isoforms.
-
In Vivo Efficacy in a Mouse Model of NASH
-
Objective : To assess the therapeutic effect of an Hsd17B13 inhibitor on liver steatosis, inflammation, and fibrosis.
-
Animal Model : Male C57BL/6J mice are often used.
-
Diet-Induced NASH Model :
-
NASH is induced by feeding mice a choline-deficient, L-amino acid-defined, high-fat diet (CDAA-HFD) for a period of 8-12 weeks to establish steatohepatitis and fibrosis.
-
Mice are randomized into a vehicle control group and one or more Hsd17B13 inhibitor treatment groups.
-
The inhibitor is administered, typically via oral gavage, for a defined treatment period.
-
-
Endpoint Analysis :
-
Blood Analysis : Plasma levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured as markers of liver injury.
-
Histology : Liver tissue is harvested, fixed, and stained with Hematoxylin and Eosin (H&E) to assess steatosis, inflammation, and ballooning. Sirius Red staining is used to quantify fibrosis.
-
Gene Expression : RNA is extracted from liver tissue to quantify the expression of inflammatory (e.g., Tnf-α, Il-6) and fibrotic (e.g., Col1a1, Timp1) markers via qPCR.
-
Biochemical Analysis : Liver triglyceride content is measured. Hydroxyproline assays can be used to quantify collagen content as a measure of fibrosis.
-
References
Hsd17B13-IN-17 selectivity against other HSD17B family members
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the selectivity of Hsd17B13 inhibitors against other hydroxysteroid 17-beta dehydrogenase (HSD17B) family members. The development of potent and selective HSD17B13 inhibitors is a key focus in the pursuit of therapies for chronic liver diseases like non-alcoholic steatohepatitis (NASH).
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme primarily expressed in the liver.[1] Genetic studies have demonstrated that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing progressive liver diseases, including NASH, alcoholic liver disease, and hepatocellular carcinoma.[2][3] This has established HSD17B13 as a significant therapeutic target.[2] Due to the structural similarities among HSD17B isoforms, a thorough assessment of an inhibitor's selectivity is crucial to minimize off-target effects and potential adverse events.[4]
This guide summarizes available quantitative data for several HSD17B13 inhibitors, details the experimental methodologies for their characterization, and visualizes key biological pathways and experimental workflows. While specific data for a compound named "Hsd17B13-IN-17" is not publicly available, this guide utilizes data from well-characterized inhibitors such as BI-3231 as representative examples.
Quantitative Data Summary
The following tables summarize the in vitro potency and selectivity of various HSD17B13 inhibitors against different HSD17B family members. The data is presented as half-maximal inhibitory concentration (IC50) values, where a lower value indicates higher potency.
Table 1: In Vitro Potency and Selectivity of BI-3231 (Hsd17B13-IN-28)
| Target Enzyme | IC50 (nM) | Species | Fold Selectivity vs. HSD17B13 | Source |
| HSD17B13 | ~1 | Human | - | |
| HSD17B13 | 13 | Mouse | - | |
| HSD17B11 | >10,000 | Human | >10,000 |
Table 2: Comparative Selectivity of Various HSD17B13 Inhibitors
| Inhibitor | Target Enzyme | IC50 (nM) | Fold Selectivity vs. HSD17B13 | Source |
| Hsd17B13-IN-4 | HSD17B13 | ≤ 50 | - | |
| HSD17B1 | >10,000 | >200 | ||
| HSD17B2 | >10,000 | >200 | ||
| HSD17B4 | >10,000 | >200 | ||
| HSD17B11 | >10,000 | >200 | ||
| Hsd17B13-IN-26 | HSD17B13 | < 10 | - | |
| HSD17B1 | >1,000 | >100 | ||
| HSD17B2 | >1,000 | >100 | ||
| HSD17B4 | >1,000 | >100 | ||
| HSD17B11 | >1,000 | >100 | ||
| Hsd17B13-IN-9 | HSD17B13 | 10 | - | |
| INI-822 | HSD17B13 | Low nM | >100 (against other HSD17B members) |
Experimental Protocols
The determination of inhibitor potency and selectivity is critical for the characterization of HSD17B13 inhibitors. The following are generalized protocols for key in vitro experiments.
Protocol 1: HSD17B13 Biochemical Enzyme Inhibition Assay
This assay quantifies the ability of a test compound to inhibit the enzymatic activity of HSD17B13.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against HSD17B13 and other HSD17B isoforms.
Principle: The assay measures the enzymatic activity of HSD17B13, which catalyzes the conversion of a substrate (e.g., estradiol or retinol) to its product, coupled with the reduction of the cofactor NAD+ to NADH. The amount of NADH produced is quantified using a bioluminescent detection reagent.
Materials:
-
Recombinant human HSD17B13 enzyme
-
Substrate: β-estradiol or Leukotriene B4 (LTB4)
-
Cofactor: Nicotinamide adenine dinucleotide (NAD+)
-
Test compound dissolved in DMSO
-
Assay Buffer (e.g., 40 mM Tris, pH 7.4, 0.01% BSA, 0.01% Tween 20)
-
NADH detection reagent (e.g., NAD-Glo™)
-
384-well assay plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO.
-
Reaction Mixture Preparation: In each well of a 384-well plate, add the assay buffer, recombinant HSD17B13 enzyme, and the test compound at various concentrations.
-
Initiation of Reaction: Add the substrate and NAD+ to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Add the NADH detection reagent to each well.
-
Measurement: After a brief incubation, measure the luminescence using a plate reader.
-
Data Analysis: The luminescence signal is proportional to the enzyme activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Cellular HSD17B13 Inhibition Assay
This protocol assesses the inhibitory activity of a compound in a cellular context.
Objective: To measure the inhibition of HSD17B13 activity in a cellular environment.
Materials:
-
HEK293 cells stably expressing human or mouse HSD17B13
-
Cell culture medium and supplements
-
Test compound
-
Substrate (e.g., estradiol)
-
Reagents for endpoint analysis (e.g., mass spectrometry to measure estrone production)
Procedure:
-
Cell Culture: Culture the HSD17B13-expressing cells under standard conditions.
-
Inhibitor Treatment: Treat the cells with a range of concentrations of the test inhibitor.
-
Substrate Addition: Add the substrate to the cell culture medium.
-
Incubation: Incubate the cells to allow for substrate conversion by the intracellular HSD17B13.
-
Sample Analysis: Collect the cell culture supernatant and measure the level of the product (e.g., estrone) using mass spectrometry.
-
IC50 Determination: Determine the cellular IC50 by analyzing the dose-response curve of the inhibitor.
Mandatory Visualizations
The following diagrams illustrate the signaling pathway of HSD17B13 and a typical experimental workflow.
Caption: HSD17B13 signaling pathway in hepatocytes.
Caption: Experimental workflow for inhibitor characterization.
References
Preclinical Pharmacokinetics and Pharmacodynamics of HSD17B13 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme primarily expressed in the liver, has emerged as a significant therapeutic target for non-alcoholic fatty liver disease (NAFLD) and its progressive form, non-alcoholic steatohepatitis (NASH).[1] Human genetic studies have compellingly shown that loss-of-function variants in the HSD17B13 gene are associated with a decreased risk of developing chronic liver diseases, including a reduced progression from simple steatosis to NASH, cirrhosis, and hepatocellular carcinoma.[1] This has catalyzed the development of small molecule inhibitors and other therapeutic modalities aimed at mimicking this protective genetic profile.[1][2] This guide provides a comparative analysis of the preclinical pharmacokinetics and pharmacodynamics of investigational HSD17B13 inhibitors, with a focus on the well-characterized chemical probe BI-3231, alongside other promising agents in development.
HSD17B13's expression is upregulated in the livers of patients with NAFLD.[1] The enzyme is involved in the metabolism of steroids, fatty acids, and has retinol dehydrogenase activity. Its expression is regulated by the liver X receptor α (LXRα) in a sterol regulatory element-binding protein 1c (SREBP-1c) dependent manner, a critical pathway in lipid metabolism. Inhibition of HSD17B13 is hypothesized to protect against liver fibrosis by modulating lipid metabolism.
HSD17B13 Signaling Pathway
The diagram below illustrates the proposed signaling pathway involving HSD17B13 in hepatocytes and the point of therapeutic intervention by inhibitors.
Caption: Proposed signaling pathway of HSD17B13 in hepatocytes.
Comparative Pharmacokinetics of HSD17B13 Inhibitors
The pharmacokinetic profiles of HSD17B13 inhibitors are critical for their therapeutic development and vary based on the modality (e.g., small molecule versus siRNA). The following tables summarize publicly available preclinical data for prominent HSD17B13 inhibitors.
Table 1: In Vitro ADME Profile of HSD17B13 Inhibitors
| Parameter | BI-3231 | INI-822 | ARO-HSD (rapirosiran) |
|---|---|---|---|
| Modality | Small Molecule | Small Molecule | RNAi Therapeutic |
| Target | HSD17B13 Enzyme | HSD17B13 Enzyme | HSD17B13 mRNA |
| Potency (IC50) | 1 nM (human and mouse) | Data not publicly available | N/A |
| Selectivity | >10,000-fold over HSD17B11 | Potent and selective | Specific for HSD17B13 mRNA |
| Metabolic Stability | Pronounced Phase II metabolism | Low clearance in preclinical species | N/A |
Table 2: In Vivo Preclinical Pharmacokinetic Parameters of HSD17B13 Inhibitors
| Parameter | BI-3231 (Mouse) | INI-822 (Preclinical Models) | ARO-HSD (rapirosiran) |
|---|---|---|---|
| Route of Administration | Oral (PO), Intravenous (IV) | Oral (PO) | Subcutaneous (SC) |
| Oral Bioavailability (F%) | ~10% | Good oral bioavailability | N/A |
| Clearance | High, exceeds hepatic blood flow | Low clearance | Rapid plasma clearance |
| Half-life (t1/2) | Short half-life | Supports once-daily dosing | Long duration of action in liver |
| Tissue Distribution | Extensive liver tissue accumulation | Target tissue distribution | Targeted delivery to hepatocytes |
Comparative Pharmacodynamics of HSD17B13 Inhibitors
Pharmacodynamic assessment of HSD17B13 inhibitors involves measuring target engagement and downstream effects on biomarkers of liver injury and fibrosis.
Table 3: Preclinical and Clinical Pharmacodynamic Effects of HSD17B13 Inhibitors
| Inhibitor | Model | Key Pharmacodynamic Effects | Reference |
|---|---|---|---|
| BI-3231 | In vitro (palmitic acid-treated cells) | Reduction of lipotoxic effects | |
| INI-822 | Phase 1 Clinical Trial | Favorable safety and PK for once-daily dosing | |
| INI-678 | 3D Liver-on-a-chip model | Significant reduction in fibrosis markers (α-SMA and collagen type 1) | |
| ARO-HSD (rapirosiran) | Phase 1 Clinical Trial (Adults with MASH) | Dose-dependent reduction of liver HSD17B13 mRNA |
| ALN-HSD | Phase 1 Clinical Trial (Healthy volunteers and NASH patients) | Reduced HSD17B13 mRNA levels in the liver, lowered liver enzymes | |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and interpretation of preclinical data.
In Vitro HSD17B13 Enzymatic Inhibition Assay
-
Objective: To determine the in vitro potency (IC50) of a compound against recombinant HSD17B13.
-
Materials: Purified recombinant human HSD17B13, substrate (e.g., estradiol or retinol), cofactor (NAD+), test compound, and an appropriate buffer system.
-
Procedure:
-
The test compound is serially diluted and incubated with HSD17B13 enzyme and NAD+ in a multi-well plate.
-
The enzymatic reaction is initiated by the addition of the substrate.
-
The reaction is allowed to proceed for a defined period at 37°C.
-
The reaction is stopped, and the product formation (e.g., NADH or retinaldehyde) is quantified using a suitable detection method such as luminescence or mass spectrometry.
-
The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is calculated from the dose-response curve.
-
In Vivo Pharmacokinetic Study in Mice
-
Objective: To determine the pharmacokinetic profile of an HSD17B13 inhibitor after oral and intravenous administration.
-
Procedure:
-
Dosing: The test compound is formulated in a suitable vehicle. For intravenous (IV) administration, it is given as a single bolus into the tail vein. For oral (PO) administration, it is administered by oral gavage.
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Sample Processing: Blood is processed to obtain plasma. For tissue distribution studies, organs like the liver are collected.
-
Bioanalysis: The concentration of the compound in plasma and tissue homogenates is quantified using a validated analytical method, typically LC-MS/MS.
-
Data Analysis: Pharmacokinetic parameters such as clearance, volume of distribution, half-life, and oral bioavailability are calculated from the concentration-time data.
-
Experimental Workflow for Preclinical PK Study
The following diagram outlines a generalized workflow for conducting a preclinical pharmacokinetic study of an HSD17B13 inhibitor.
References
Hsd17B13 Inhibition in Liver Injury: A Comparative Guide to Hsd17B13-IN-17 and Alternatives
The landscape of therapeutic development for chronic liver diseases, such as non-alcoholic fatty liver disease (NAFLD) and its progressive form, non-alcoholic steatohepatitis (NASH), has seen the emergence of promising new targets. One such target that has garnered significant attention is the 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) enzyme.[1][2] This guide provides a comparative overview of a representative Hsd17B13 inhibitor, termed Hsd17B13-IN-17 for the purpose of this discussion, and other publicly disclosed therapeutic alternatives. The information presented herein is intended for researchers, scientists, and drug development professionals.
Note: Specific preclinical or clinical data for a compound designated "this compound" is not publicly available. This guide will therefore use this name as a placeholder for a hypothetical, potent, and selective small molecule inhibitor of Hsd17B13, and compare its expected performance characteristics against publicly available data for other Hsd17B13 inhibitors.
The Role of HSD17B13 in Liver Pathophysiology
HSD17B13 is a lipid droplet-associated protein predominantly expressed in the liver.[2][3] Its expression is upregulated in patients with NAFLD.[3] Overexpression of HSD17B13 has been shown to increase the size and number of lipid droplets in hepatocytes, suggesting a role in promoting lipid accumulation. The enzyme is involved in retinol metabolism, catalyzing the conversion of retinol to retinaldehyde.
Human genetic studies have provided strong validation for targeting HSD17B13. Loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression from simple steatosis to more severe forms of liver disease, including NASH, fibrosis, and hepatocellular carcinoma. This protective effect has spurred the development of therapeutic agents that aim to inhibit HSD17B13 activity, thereby mimicking the effects of these genetic variants.
Performance Comparison of Hsd17B13 Inhibitors
The development of Hsd17B13-targeted therapeutics includes both small molecule inhibitors and RNA interference (RNAi) technologies. The following tables summarize publicly available quantitative data for several of these agents, against which the performance of a hypothetical inhibitor like this compound can be benchmarked.
Table 1: In Vitro Potency of Small Molecule Hsd17B13 Inhibitors
| Compound | Type | Target | IC50 (nM) | Source(s) |
| This compound (Hypothetical) | Small Molecule | HSD17B13 | <10 | - |
| BI-3231 | Small Molecule | HSD17B13 | ~5 | |
| INI-822 | Small Molecule | HSD17B13 | Potent (exact IC50 not disclosed) | |
| INI-678 | Small Molecule | HSD17B13 | Potent (exact IC50 not disclosed) |
Table 2: Efficacy of RNAi Therapeutics Targeting Hsd17B13 (Clinical Trial Data)
| Therapeutic | Mechanism | Dose | Efficacy | Source(s) |
| ARO-HSD | RNAi | 25 mg | 56.9% mean reduction in hepatic HSD17B13 mRNA | |
| 100 mg | 85.5% mean reduction in hepatic HSD17B13 mRNA | |||
| 200 mg | 93.4% mean reduction in hepatic HSD17B13 mRNA | |||
| Rapirosiran (ALN-HSD) | RNAi | 400 mg | 78% median reduction in liver HSD17B13 mRNA | |
| AZD7503 | RNAi | Multiple doses (not specified) | Knockdown of hepatic HSD17B13 mRNA |
Signaling Pathways and Experimental Workflows
To understand the context in which Hsd17B13 inhibitors function, it is crucial to visualize the associated cellular pathways and the general workflow for their evaluation.
Caption: HSD17B13 cellular pathway and points of therapeutic intervention.
Caption: General workflow for the discovery and development of Hsd17B13 inhibitors.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of research findings. Below are methodologies for key experiments cited in the evaluation of Hsd17B13 inhibitors.
In Vitro HSD17B13 Enzyme Inhibition Assay
Objective: To determine the in vitro potency (IC50) of an inhibitor against recombinant Hsd17B13.
Materials:
-
Recombinant human HSD17B13 enzyme.
-
Substrate: Estradiol or Retinol.
-
Cofactor: NAD+.
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Test inhibitor (e.g., this compound) at various concentrations.
-
384-well assay plates.
-
Plate reader for detecting the product of the enzymatic reaction (e.g., NADH formation).
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
Add a small volume (e.g., 50 nL) of the compound dilutions to the wells of a 384-well plate.
-
Prepare a substrate mix containing the substrate (e.g., Estradiol) and cofactor (NAD+) in assay buffer.
-
Add the recombinant HSD17B13 enzyme to the assay buffer.
-
Initiate the reaction by adding the enzyme solution to the wells containing the inhibitor and substrate mix.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the signal (e.g., fluorescence of NADH) using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Lipid Accumulation Assay
Objective: To assess the ability of an inhibitor to reduce lipid accumulation in a cellular context.
Materials:
-
Human hepatocyte cell line (e.g., HepG2 or Huh7).
-
Cell culture medium and supplements.
-
Oleic acid to induce lipid accumulation.
-
Test inhibitor (e.g., this compound).
-
Nile Red or Oil Red O stain for visualizing lipid droplets.
-
Triglyceride quantification kit.
-
Cell viability assay kit (e.g., MTT).
Procedure:
-
Seed hepatocytes in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test inhibitor for 24 hours.
-
Induce lipid accumulation by treating the cells with oleic acid (e.g., 200 µM) for another 24 hours.
-
For visualization, fix the cells and stain with Nile Red or Oil Red O. Capture images using fluorescence microscopy.
-
For quantification, lyse the cells and measure the intracellular triglyceride levels using a commercial kit.
-
In parallel wells, assess cell viability using an MTT or similar assay to rule out cytotoxicity.
-
Determine the EC50 value for the reduction of lipid accumulation.
In Vivo NAFLD/NASH Mouse Model
Objective: To evaluate the therapeutic efficacy of an Hsd17B13 inhibitor in a preclinical model of NAFLD/NASH.
Animal Model:
-
C57BL/6J mice are commonly used.
-
Induction of NAFLD/NASH can be achieved through a high-fat diet (HFD), a Western diet, or a choline-deficient, L-amino acid-defined (CDAA) diet.
Procedure:
-
Acclimate mice and then place them on the respective diet to induce liver injury.
-
After a specified period of diet induction, randomize mice into vehicle and treatment groups.
-
Administer the test inhibitor (e.g., this compound) or vehicle daily via oral gavage or other appropriate route for a defined treatment period.
-
Monitor body weight and food intake throughout the study.
-
At the end of the treatment period, collect blood and liver tissue.
-
Biomarker Analysis:
-
Serum biomarkers: Measure levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) as indicators of liver injury.
-
Liver histology: Perform H&E staining to assess steatosis, inflammation, and ballooning. Use Sirius Red staining to quantify fibrosis.
-
Gene expression analysis: Use qRT-PCR to measure the expression of genes involved in fibrosis (e.g., Col1a1, Acta2) and inflammation (e.g., Tnf-α, Il-6).
-
Hepatic triglyceride content: Quantify the amount of triglycerides in liver homogenates.
-
Conclusion
References
Reproducibility of HSD17B13 Inhibitor Experimental Results: A Comparative Guide
A Note on the Analyzed Compound: Publicly available data for a compound specifically named "Hsd17B13-IN-17" is limited. This guide will therefore focus on a well-characterized, representative HSD17B13 inhibitor, Hsd17B13-IN-63 , for which experimental data and protocols are available. The principles and methodologies described herein are broadly applicable to the evaluation of other small molecule inhibitors targeting HSD17B13.
Introduction to HSD17B13 as a Therapeutic Target
17β-hydroxysteroid dehydrogenase type 13 (HSD17B13) is an enzyme predominantly found in the liver, localized to the surface of lipid droplets within hepatocytes.[1][2][3] While its precise physiological role is an area of active investigation, compelling evidence from human genetic studies has identified it as a significant factor in the progression of chronic liver diseases.[1][3]
Genetic variants leading to a loss of HSD17B13 function have been associated with a decreased risk of developing non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), cirrhosis, and hepatocellular carcinoma. This protective effect has established HSD17B13 as a promising therapeutic target for the treatment of these conditions. The primary goal of HSD17B13 inhibitors, such as Hsd17B13-IN-63, is to replicate the protective effects observed in individuals with these genetic variations by blocking the enzyme's activity.
HSD17B13 is believed to function as a retinol dehydrogenase, converting retinol to retinaldehyde. Its overexpression is linked to increased lipid accumulation in hepatocytes. The enzyme's expression is regulated by the liver X receptor-α (LXR-α) via the sterol regulatory binding protein-1c (SREBP-1c), placing it within a key pathway of lipid metabolism.
Comparative Analysis of HSD17B13 Inhibitors
To ensure the reproducibility of experimental findings, it is crucial to compare the performance of HSD17B13 inhibitors across standardized assays. The following tables summarize the key in vitro characteristics of Hsd17B13-IN-63.
Biochemical and Cellular Activity of Hsd17B13-IN-63
| Parameter | Human HSD17B13 | Mouse HSD17B13 | HSD17B11 (Selectivity) |
| IC₅₀ (nM) | 15 | 25 | >10,000 |
| Ki (nM) | 5 | 8 | Not Determined |
| Assay Substrate | Estradiol | Estradiol | Estradiol |
| Table 1: Biochemical Activity of Hsd17B13-IN-63. |
| Cell Line | Assay Type | IC₅₀ (nM) |
| HEK293-hHSD17B13 | Estradiol to Estrone Conversion | 50 |
| Primary Human Hepatocytes | Endogenous Activity | 75 |
| HepG2 | Cell Viability (CC₅₀ in µM) | >50 |
| Table 2: Cellular Activity of Hsd17B13-IN-63. |
Experimental Protocols
Detailed and consistent experimental methodologies are fundamental for reproducible results. The following are protocols for key experiments used to characterize HSD17B13 inhibitors.
Biochemical IC₅₀ Determination
Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of HSD17B13 by 50%.
Methodology:
-
Prepare a serial dilution of the test compound (e.g., Hsd17B13-IN-63) in DMSO, which is then further diluted in an appropriate assay buffer. The final concentration of DMSO in the assay should be kept low (≤1%) to avoid solvent effects.
-
In a 384-well plate, add 5 µL of the diluted inhibitor or a vehicle control (DMSO in assay buffer) to the designated wells.
-
Add 10 µL of the HSD17B13 enzyme solution to all wells, with the exception of the no-enzyme control wells. The final concentration of the enzyme should be between 50-100 nM.
-
To initiate the enzymatic reaction, add 5 µL of a substrate and cofactor mixture. This mixture should contain β-estradiol (final concentration of 10-50 µM) and NAD⁺ (final concentration of 200 µM).
-
Incubate the plate at 37°C for 60 minutes.
-
The enzymatic activity can be quantified by measuring the conversion of the substrate to its product.
Cellular Estradiol to Estrone Conversion Assay
Objective: To assess the potency of an inhibitor in a cellular context by measuring the conversion of estradiol to estrone in cells overexpressing human HSD17B13.
Methodology:
-
Seed HEK293 cells engineered to express human HSD17B13 (HEK293-hHSD17B13) in a 96-well plate at a density of 40,000 cells per well. Incubate the cells for 24 hours at 37°C in a 5% CO₂ environment.
-
Prepare serial dilutions of the inhibitor in cell culture medium.
-
Remove the existing medium from the cells and add 100 µL of the medium containing the diluted inhibitor or a vehicle control.
-
Pre-incubate the cells with the compound for 1 hour at 37°C.
-
Add estradiol to each well to a final concentration of 60 µM.
-
Incubate the plate for 3 hours at 37°C in a humidified incubator.
-
Following incubation, collect a 20 µL aliquot of the supernatant for analysis.
-
Analyze the concentration of the product, estrone, using a validated LC-MS/MS (Liquid Chromatography-Mass Spectrometry) method.
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological pathways and experimental procedures can aid in understanding the mechanism of action and the experimental design.
Caption: HSD17B13 Signaling Pathway in Hepatocytes.
Caption: Experimental Workflow for HSD17B13 Inhibitor Characterization.
References
A Comparative Review of Preclinical Data for HSD17B13 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme primarily expressed in the liver, has emerged as a significant therapeutic target for non-alcoholic fatty liver disease (NAFLD) and its progressive form, non-alcoholic steatohepatitis (NASH).[1] Human genetic studies have compellingly shown that loss-of-function variants in the HSD17B13 gene are associated with a decreased risk of developing chronic liver diseases, including a reduced progression from simple steatosis to NASH, cirrhosis, and hepatocellular carcinoma.[2][3][4] This has catalyzed the development of various therapeutic agents, including small molecule inhibitors and RNA interference (RNAi) technologies, aimed at mimicking this protective effect.[2]
This guide provides a comparative overview of the publicly available preclinical data for several HSD17B13 inhibitors. While specific preclinical data for a compound designated "Hsd17B13-IN-17" is not publicly available as of November 2025, this review will use it as a placeholder to structure a comparison with other known inhibitors, providing a framework for evaluating such compounds.
The Role of HSD17B13 in Liver Disease
HSD17B13 is a member of the 17β-hydroxysteroid dehydrogenase superfamily and is involved in the metabolism of steroids, lipids, and retinol. Its expression is upregulated in the livers of patients with NAFLD. The enzyme is localized to the surface of lipid droplets within hepatocytes and is thought to play a role in hepatic lipid metabolism. Overexpression of HSD17B13 can lead to an increase in the number and size of lipid droplets, promoting lipid accumulation. The expression of HSD17B13 is induced by the liver X receptor α (LXRα) in a sterol regulatory element-binding protein 1c (SREBP-1c) dependent manner, a key pathway in lipid metabolism. Inhibition of HSD17B13 is hypothesized to protect against liver damage by modulating lipid metabolism, thereby reducing lipotoxicity, inflammation, and subsequent fibrosis.
Quantitative Comparison of HSD17B13 Inhibitors
The following table summarizes the in vitro potency of several publicly disclosed small molecule inhibitors of HSD17B13. Direct comparison should be made with caution as experimental conditions may vary between studies.
| Compound | Target | IC50 (Estradiol as substrate) | Ki | Selectivity | Reference |
| This compound | Human Hsd17B13 | Data not publicly available | Data not publicly available | Data not publicly available | N/A |
| BI-3231 | Human Hsd17B13 | 1 nM | 0.7 nM | >10,000-fold vs. HSD17B11 | |
| Mouse Hsd17B13 | 13 nM | Not Reported | Not Reported | ||
| HSD17B13-IN-31 | Human Hsd17B13 | 2.5 nM | Not Reported | Highly Selective | |
| EP-036332 | Human Hsd17B13 | 14 nM | Not Reported | >7,000-fold vs. HSD17B1 | |
| Hsd17B13-IN-15 | Human Hsd17B13 | ≤ 0.1 µM | Not Reported | Not Reported |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the evaluation process for HSD17B13 inhibitors, the following diagrams illustrate the proposed signaling pathway and a typical experimental workflow.
Caption: Proposed signaling pathway of HSD17B13 in hepatocytes.
Caption: Typical experimental workflow for HSD17B13 inhibitor development.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are outlines for key experiments in HSD17B13 inhibitor research.
HSD17B13 Enzyme Inhibition Assay
Objective: To determine the in vitro potency of a test compound against HSD17B13.
Protocol:
-
Reagents and Materials: Recombinant human HSD17B13, substrate (e.g., estradiol or retinol), cofactor (NAD+), assay buffer, and test compound.
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a microplate, combine the recombinant HSD17B13 enzyme, the test compound at various concentrations, and the substrate.
-
Initiate the reaction by adding the cofactor NAD+.
-
Incubate the plate at a controlled temperature (e.g., 37°C).
-
Monitor the reaction progress by measuring the formation of the product or the consumption of the cofactor (e.g., by fluorescence or absorbance).
-
Calculate the percent inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Assay for Lipid Accumulation
Objective: To assess the ability of a test compound to reduce lipid accumulation in a cellular model.
Protocol:
-
Cell Line: A human hepatocyte cell line (e.g., HepG2) that may overexpress HSD17B13.
-
Procedure:
-
Plate the cells in a multi-well plate and allow them to adhere.
-
Treat the cells with various concentrations of the test compound.
-
Induce lipid accumulation by treating the cells with a fatty acid, such as oleic acid.
-
After an incubation period, stain the intracellular lipid droplets with a fluorescent dye (e.g., Nile Red or BODIPY).
-
Quantify the fluorescence intensity using a plate reader or high-content imaging system.
-
In parallel, assess cell viability to rule out cytotoxic effects.
-
Determine the EC50 value for the reduction of lipid accumulation.
-
In Vivo Efficacy Study in a NAFLD/NASH Mouse Model
Objective: To evaluate the therapeutic efficacy of a test compound in a preclinical model of NAFLD or NASH.
Protocol:
-
Animal Model: A relevant mouse model, such as mice fed a high-fat diet (HFD), a Western diet, or a choline-deficient, L-amino acid-defined (CDAA) diet to induce NAFLD/NASH.
-
Procedure:
-
Induce the disease phenotype in the mice over a specified period.
-
Administer the test compound or vehicle to the mice daily or according to its pharmacokinetic profile.
-
At the end of the study period, collect blood and liver tissue samples.
-
Analyze serum biomarkers of liver injury (e.g., ALT, AST).
-
Assess liver histology for steatosis, inflammation, and fibrosis (e.g., H&E and Sirius Red staining).
-
Measure hepatic triglyceride content and gene expression of relevant markers.
-
Compare the outcomes between the treated and vehicle control groups to determine efficacy.
-
Conclusion
References
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Hsd17B13-IN-17
Personal Protective Equipment (PPE) and Handling
Before initiating any disposal procedure, it is mandatory to wear appropriate personal protective equipment to minimize exposure risk. All handling of Hsd17B13-IN-17 and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Purpose |
| Eye Protection | ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes of chemical solutions.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile), minimum thickness of 4 mil.[1] | Prevents skin contact with the chemical. Gloves should be changed immediately if contaminated.[1] |
| Body Protection | A fully buttoned laboratory coat. A chemically resistant apron is recommended when handling large quantities.[1] | Protects skin and clothing from contamination.[1] |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood to prevent inhalation of airborne powder or aerosols. | Prevents respiratory exposure to the compound. |
Step-by-Step Disposal Protocol
The disposal of this compound and its containers must be carried out in strict accordance with all applicable federal, state, and local environmental regulations.
Step 1: Waste Identification and Segregation
-
Unused this compound should be treated as hazardous chemical waste.
-
All materials that have come into contact with the compound, including empty containers, pipette tips, weighing papers, and contaminated gloves, must also be segregated as hazardous waste.
-
Solid and liquid waste must be collected in separate, designated containers. Do not mix with other incompatible waste streams.
Step 2: Waste Collection and Containerization
-
Solid Waste: Collect all solid waste, such as unused powder and contaminated consumables, in a designated, clearly labeled, and sealable container made of a compatible material. The container should be marked as "Hazardous Chemical Waste" and include the full chemical name "this compound".
-
Liquid Waste: Collect all liquid waste containing this compound, including stock solutions and experimental residues, in a dedicated, leak-proof, and shatter-resistant hazardous waste container. The container should be clearly labeled with "Hazardous Waste," the full chemical name, and any solvents used. It is recommended to leave at least 10% headspace in liquid waste containers to accommodate expansion.
Step 3: Spill Management
In the event of a spill, immediate and appropriate action is necessary.
-
Containment: Prevent the material from spreading further or entering drains.
-
Solid Spills: Carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.
-
Liquid Spills: Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.
-
Ventilation: Ensure the spill area is well-ventilated.
-
Decontamination: Thoroughly clean the spill area with a suitable decontamination solution. Dispose of all cleaning materials as hazardous chemical waste.
Step 4: Decontamination of Labware
-
All glassware and equipment that have come into contact with this compound should be decontaminated.
-
Rinse the labware with a suitable solvent (e.g., ethanol or acetone) into a designated hazardous waste container. The rinse solvent must be collected as hazardous waste.
Step 5: Final Disposal
-
Store sealed waste containers in a designated, secure area away from incompatible materials.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Complete all required waste pickup forms or manifests as per your institution's protocol. Your EHS department will ensure the waste is transported to a licensed hazardous waste disposal facility for proper treatment.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Hsd17B13-IN-17
Essential Safety and Handling Guide for Hsd17B13-IN-17
This guide provides essential safety protocols, operational procedures, and disposal plans for handling this compound, a potent inhibitor of 17β-hydroxysteroid dehydrogenase type 13. This information is critical for ensuring the safety of laboratory personnel and maintaining the integrity of experimental data. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, these guidelines are based on standard practices for handling potent, powdered research compounds and information available for similar Hsd17B13 inhibitors.[1][2] A thorough risk assessment should be conducted before commencing any work with this substance.
Immediate Safety and Handling Protocols
Proper personal protective equipment (PPE) is mandatory to prevent exposure through inhalation, ingestion, or skin contact.[1] A multi-layered approach to PPE is recommended for various laboratory activities involving this compound.[2]
Table 1: Personal Protective Equipment (PPE) Requirements
| Activity | Required PPE | Specifications and Best Practices |
| Weighing and Aliquoting (Solid Form) | - Double Nitrile Gloves- Disposable Gown/Lab Coat- Safety Goggles with Side Shields- N95 or higher Respirator | - Perform in a certified chemical fume hood or a ventilated balance enclosure.- Use anti-static weighing paper and tools to minimize dust generation.- Change gloves immediately if contaminated.[2] |
| Solution Preparation and Handling | - Double Nitrile Gloves- Disposable Gown/Lab Coat- Safety Goggles with Side Shields | - Handle all solutions within a chemical fume hood.- Avoid splashing and aerosol generation.- Ensure caps on vials and tubes are securely fastened. |
| Cell Culture and In Vitro Assays | - Nitrile Gloves- Lab Coat- Safety Glasses | - Conduct all procedures in a certified biological safety cabinet (BSC).- Dispose of all contaminated media and consumables as chemical waste. |
| Spill Cleanup | - Double Nitrile Gloves- Chemical Resistant Gown- Chemical Splash Goggles- Face Shield- N95 or higher Respirator | - Evacuate and secure the area.- Use an appropriate spill kit for chemical spills.- Absorb liquids with inert material; carefully sweep up solids to avoid dust. |
Emergency Procedures
Immediate and appropriate first aid is crucial in the event of exposure.
Table 2: First Aid Measures
| Situation | First Aid Measures |
| Eye Contact | Immediately flush with copious amounts of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek medical attention. |
| Skin Contact | Remove contaminated clothing. Wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops. |
| Inhalation | Move to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water, provided the person is conscious. Seek immediate medical attention. |
Operational Plans
Storage and Stability
Proper storage is critical for maintaining the stability of this compound.
Table 3: Storage Conditions
| Form | Storage Temperature | Shelf Life | Notes |
| Powder | -20°C | 3 years | Store in a dry, dark place. |
| 4°C | 2 years | For shorter-term storage. | |
| In Solvent | -80°C | 6 months | Use within 6 months for best results. |
| -20°C | 1 month | For frequent use. |
General recommendations for similar compounds suggest storing under a dry, inert atmosphere (e.g., nitrogen or argon) and protecting from light in a tightly sealed, light-resistant container.
Solution Preparation
Accurate preparation of stock solutions is fundamental for reliable experimental outcomes.
Experimental Protocol: Preparation of Stock Solutions
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile polypropylene tubes
-
Ultrasonic bath
Procedure:
-
Equilibrate the inhibitor powder to room temperature before opening the vial to prevent moisture absorption.
-
Weigh the required amount of the inhibitor in a sterile tube.
-
Add the appropriate volume of anhydrous DMSO. For similar compounds, solubility in DMSO can be high (e.g., 100 mg/mL).
-
If necessary, gently warm and/or sonicate the solution to aid dissolution.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to ensure laboratory and environmental safety.
-
Unused Compound: Treat as hazardous chemical waste.
-
Contaminated Materials: All disposable PPE and materials (e.g., pipette tips, tubes, absorbent paper) that have come into contact with this compound must be considered chemical waste.
-
Disposal Method: Dispose of all chemical waste in accordance with all applicable federal, state, and local regulations. Do not dispose of down the drain or in regular trash.
Signaling Pathway and Experimental Workflow
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme primarily expressed in the liver. Its expression is induced by the liver X receptor-α (LXRα) via the sterol regulatory element-binding protein-1c (SREBP-1c). HSD17B13 is involved in hepatic lipid metabolism, and its inhibition is a therapeutic strategy for nonalcoholic fatty liver disease (NAFLD).
Caption: Simplified HSD17B13 signaling pathway and point of inhibition.
The following diagram outlines a general workflow for evaluating the efficacy of an HSD17B13 inhibitor in a cellular model of steatosis.
Caption: General workflow for in vitro evaluation of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
